hIgG-hFc receptor-IN-1
Description
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Propriétés
Formule moléculaire |
C30H36N6O3 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-[3-(azepan-1-yl)quinoxalin-2-yl]-2-cyano-N-[1-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C30H36N6O3/c1-38-23-12-10-22(11-13-23)27(21-35-16-18-39-19-17-35)34-30(37)24(20-31)28-29(36-14-6-2-3-7-15-36)33-26-9-5-4-8-25(26)32-28/h4-5,8-13,24,27H,2-3,6-7,14-19,21H2,1H3,(H,34,37) |
Clé InChI |
UCGAOGGXPLSTAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CN2CCOCC2)NC(=O)C(C#N)C3=NC4=CC=CC=C4N=C3N5CCCCCC5 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of hIgG-hFc Receptor-IN-1
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific molecule "hIgG-hFc receptor-IN-1" is limited. This guide provides a comprehensive overview of the mechanism of action for inhibitors of the human immunoglobulin G (hIgG) - human neonatal Fc receptor (hFcRn) interaction, using the known data for this compound as a primary example. The experimental protocols and detailed signaling pathways are based on established methods for studying the hIgG-hFcRn system.
Introduction
The neonatal Fc receptor (FcRn) is a critical component of the humoral immune system, responsible for the long half-life of Immunoglobulin G (IgG) and albumin. It salvages these proteins from lysosomal degradation through a pH-dependent recycling mechanism. By extending the circulating half-life of IgG, FcRn plays a crucial role in maintaining immunity. However, in the context of autoimmune diseases driven by pathogenic autoantibodies (which are predominantly of the IgG isotype), this recycling mechanism becomes a therapeutic target. Inhibiting the interaction between IgG and FcRn can accelerate the degradation of pathogenic autoantibodies, offering a promising therapeutic strategy for a range of autoimmune conditions.
This compound is a small molecule inhibitor of the protein-protein interaction between hIgG and hFcRn.[1][2] Its primary mechanism of action is the disruption of the FcRn-mediated IgG recycling pathway.
Core Mechanism of Action: Inhibition of the IgG Salvage Pathway
The interaction between IgG and FcRn is uniquely regulated by pH. In the acidic environment (pH 6.0-6.5) of the early endosome, the Fc portion of IgG binds with high affinity to FcRn expressed on the endosomal membrane. This binding rescues IgG from being trafficked to the lysosome for degradation. The IgG-FcRn complex is then trafficked back to the cell surface. Upon exposure to the neutral pH (pH 7.4) of the bloodstream or extracellular space, the binding affinity is drastically reduced, leading to the release of the salvaged IgG back into circulation.
This compound functions by competitively binding to a site on either hIgG or hFcRn, thereby preventing their association within the acidic endosome. This disruption means that IgG, including pathogenic autoantibodies, is not rescued and proceeds down the default pathway to the lysosome for catabolism. The ultimate effect is a reduction in the overall concentration of circulating IgG.
Signaling and Trafficking Pathway Disruption
The "signaling" pathway in this context refers to the intracellular trafficking and recycling pathway of IgG, which is modulated by the inhibitor.
Caption: The FcRn-mediated IgG recycling pathway and the point of inhibition.
Quantitative Data
The primary reported quantitative measure for this compound is its half-maximal inhibitory concentration (IC50). For context, this is presented alongside typical binding affinities for the natural hIgG-hFcRn interaction.
| Analyte/Inhibitor | Parameter | Value | Conditions | Reference |
| This compound | IC50 | 2 µM | Inhibition of hIgG-hFcRn protein-protein interaction | [1][2] |
| hIgG1 | KD | ~10-100 nM | Binding to hFcRn at pH 6.0 | [3][4] |
| hIgG1 | KD | > 5 µM (weak/no binding) | Binding to hFcRn at pH 7.4 | [5] |
Key Experimental Protocols
The characterization of an hIgG-hFcRn inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency and mechanism.
Biochemical Affinity and Kinetics Assays (SPR/BLI)
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are standard methods to measure the binding kinetics (association and dissociation rates) and affinity of the hIgG-hFcRn interaction in real-time.
Objective: To quantify the inhibitory effect of the compound on the binding of hIgG to hFcRn at acidic pH.
Methodology (BLI Example):
-
Immobilization: Recombinant human FcRn is biotinylated and loaded onto streptavidin-coated biosensors.
-
Baseline: Biosensors are equilibrated in a pH 6.0 kinetic buffer to establish a stable baseline.
-
Association: Biosensors are dipped into solutions containing a constant concentration of hIgG1 and varying concentrations of this compound in pH 6.0 buffer. The binding of IgG1 to FcRn is measured over time.
-
Dissociation: Biosensors are moved back into the pH 6.0 kinetic buffer (without IgG or inhibitor) to measure the dissociation rate. A second dissociation step into a pH 7.4 buffer is often included to confirm the pH-dependent release.
-
Data Analysis: The binding rates at different inhibitor concentrations are calculated and fitted to a dose-response curve to determine the IC50 value.
Caption: General experimental workflow for inhibitor characterization using BLI.
Cell-Based FcRn-Mediated IgG Transport Assay
This assay measures the ability of an inhibitor to block the transcytosis or recycling of IgG in a cellular context, providing a more physiologically relevant measure of its activity.
Objective: To determine if the inhibitor can block FcRn-dependent IgG trafficking in cells.
Methodology (Transcytosis Example using Caco-2 cells):
-
Cell Culture: Caco-2 cells, which endogenously express FcRn, are cultured on permeable Transwell inserts to form a polarized monolayer.
-
Dosing: A solution containing labeled hIgG (e.g., fluorescently or radiolabeled) and varying concentrations of this compound is added to the apical (upper) chamber, which is maintained at pH 6.0 to simulate the gut lumen.
-
Incubation: The basolateral (lower) chamber contains media at pH 7.4. The cells are incubated at 37°C for a defined period (e.g., 2-4 hours) to allow for transcytosis.
-
Quantification: The amount of labeled hIgG that has been transported from the apical to the basolateral chamber is quantified using a plate reader (for fluorescence) or a scintillation counter (for radioactivity).
-
Data Analysis: The percentage of IgG transported at each inhibitor concentration is calculated relative to a vehicle control, and the data are used to determine the cellular IC50.
Conclusion
This compound represents a class of therapeutic agents that target the fundamental mechanism of IgG homeostasis. By inhibiting the pH-dependent binding of IgG to FcRn, these molecules accelerate the clearance of IgG antibodies. This mechanism holds significant promise for the treatment of autoimmune diseases by reducing the levels of pathogenic autoantibodies. The continued development and characterization of such inhibitors, using the biochemical and cellular assays outlined in this guide, are essential for advancing this therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Mechanisms of inside-out signaling of the high affinity IgG-receptor FcγRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Fcγ Receptor I and Its Implication in High Affinity γ-Immunoglobulin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to hIgG-hFc Receptor-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
hIgG-hFc receptor-IN-1 is a small molecule inhibitor that targets the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1][2][3][4][5] This interaction is a critical mechanism for extending the serum half-life of IgG antibodies. By binding to hFcRn in the acidic environment of endosomes, IgG is rescued from lysosomal degradation and recycled back into circulation. Inhibition of this interaction represents a promising therapeutic strategy for the treatment of autoimmune diseases where pathogenic autoantibodies play a central role. By blocking the hIgG-hFcRn interaction, this compound can accelerate the clearance of pathogenic IgG from the bloodstream. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, a representative experimental protocol for its characterization, and visualizations of the relevant biological pathway and experimental workflow.
Mechanism of Action
This compound functions as an antagonist of the hIgG-hFcRn protein-protein interaction.[1][2][3][4][5] The neonatal Fc receptor is a heterodimer that binds to the Fc region of IgG in a pH-dependent manner. This binding occurs at the acidic pH of early endosomes (pH 6.0-6.5), while release occurs at the neutral pH of the blood (pH 7.4). By inhibiting this interaction, this compound disrupts the recycling mechanism, leading to the degradation of IgG in lysosomes. This reduction in circulating IgG levels can be beneficial in autoimmune conditions where these antibodies contribute to pathology.
Quantitative Data
The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of hIgG to hFcRn by 50%.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | hIgG-hFcRn Interaction | Biochemical Assay | 2 | [1][2][3][4][5] |
Experimental Protocols
The following is a detailed, representative protocol for an in vitro assay to determine the inhibitory activity of compounds like this compound on the hIgG-hFcRn interaction. This protocol is based on the widely used AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay suitable for high-throughput screening of protein-protein interaction inhibitors.
Disclaimer: The specific experimental protocol used for the initial characterization of this compound is not publicly available in the cited literature. The following protocol is a representative example of how such an inhibitor would be characterized using a standard industry methodology.
Protocol: AlphaScreen Assay for Inhibition of hIgG-hFcRn Interaction
1. Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the interaction between human IgG and human FcRn.
2. Materials:
-
Recombinant human FcRn (biotinylated)
-
Human IgG (conjugated to an acceptor bead-compatible tag, e.g., digoxigenin)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-digoxigenin Acceptor beads (PerkinElmer)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 6.0, with 0.1% Bovine Serum Albumin (BSA)
-
Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
384-well white opaque microplates (e.g., OptiPlate™-384)
-
Plate reader capable of AlphaScreen detection (e.g., EnVision® Multilabel Reader)
3. Methods:
a. Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in DMSO.
-
Dilute the biotinylated hFcRn, digoxigenin-conjugated hIgG, Streptavidin-Donor beads, and Anti-digoxigenin Acceptor beads to their optimal working concentrations in the assay buffer (pH 6.0). Optimal concentrations should be determined empirically through checkerboard titrations.
b. Assay Procedure:
-
Add 2 µL of the serially diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 4 µL of the diluted biotinylated hFcRn to each well.
-
Add 4 µL of the diluted digoxigenin-conjugated hIgG to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking, protected from light.
-
In a separate tube, mix the Streptavidin-Donor beads and Anti-digoxigenin Acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate at room temperature for 60-120 minutes in the dark.
c. Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The data will be generated as arbitrary luminescence units.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The hIgG-hFcRn recycling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for an AlphaScreen-based hIgG-hFcRn inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and structure-activity relationships of small molecules that block the human immunoglobulin G-human neonatal Fc receptor (hIgG-hFcRn) protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hIgG–hFc receptor-IN-1 | TargetMol [targetmol.com]
- 5. amsbio.com [amsbio.com]
An In-depth Technical Guide to the Biological Function of hIgG-hFc Receptor-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
hIgG-hFc receptor-IN-1 is a small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn). With a half-maximal inhibitory concentration (IC50) of 2 μM, this compound serves as a critical tool for investigating the biological roles of the hIgG-hFcRn interaction and as a lead compound for the development of therapeutics targeting autoimmune diseases.[1][2] By blocking the FcRn-mediated recycling of IgG, this compound can effectively reduce the serum half-life of IgG, thereby decreasing the levels of pathogenic autoantibodies. This guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction to the IgG-FcRn Interaction
The neonatal Fc receptor (FcRn) is a unique MHC class I-like molecule that plays a pivotal role in IgG homeostasis.[3] Unlike classical MHC molecules, FcRn is not involved in antigen presentation but rather in the transport and recycling of IgG and albumin. The interaction between IgG and FcRn is strictly pH-dependent. In the acidic environment of early endosomes (pH 6.0-6.5), IgG binds with high affinity to FcRn. This binding rescues IgG from lysosomal degradation, and the complex is recycled back to the cell surface. Upon exposure to the neutral pH of the bloodstream (pH 7.4), the affinity of IgG for FcRn is dramatically reduced, leading to the release of IgG back into circulation. This recycling mechanism is responsible for the long serum half-life of IgG, which is approximately 21 days in humans.
This compound: A Potent Inhibitor
This compound is a synthetic small molecule designed to specifically disrupt the interaction between the Fc portion of hIgG and hFcRn.
Quantitative Data
The primary quantitative measure of the potency of this compound is its IC50 value, which represents the concentration of the inhibitor required to block 50% of the hIgG-hFcRn interaction in vitro.
| Parameter | Value | Reference |
| IC50 | 2 μM | [1][2] |
Biological Function and Mechanism of Action
The primary biological function of this compound is the competitive inhibition of the hIgg-hFcRn binding. This disruption of the natural recycling pathway of IgG leads to a number of downstream biological effects.
Inhibition of IgG Recycling and Reduced Serum Half-Life
By blocking the binding of IgG to FcRn within the endosomes, this compound prevents the rescue of IgG from the lysosomal degradation pathway. As a result, a greater proportion of internalized IgG is trafficked to lysosomes for catabolism. This leads to an accelerated clearance of IgG from the serum, resulting in a significantly shorter half-life. This is the foundational mechanism for its potential therapeutic use in autoimmune diseases, where the goal is to reduce the levels of pathogenic autoantibodies.
Impact on IgG Transcytosis
FcRn is also responsible for the bidirectional transport of IgG across epithelial barriers, a process known as transcytosis. This is crucial for maternal-fetal transfer of immunity and for the presence of IgG in mucosal secretions. By inhibiting the IgG-FcRn interaction, this compound is expected to block this transcytosis, potentially impacting mucosal immunity.
Signaling Pathways
The direct interaction of this compound is with the extracellular/endosomal domains of FcRn and the Fc portion of IgG, and it is not expected to directly modulate intracellular signaling pathways in the manner of a receptor agonist or antagonist acting on a cell surface receptor that transduces signals. However, by altering the levels of circulating IgG, it can indirectly influence signaling pathways that are activated by IgG-mediated effector functions, primarily through Fc gamma receptors (FcγRs).
For instance, in autoimmune diseases, pathogenic IgG can form immune complexes that cross-link activating FcγRs on immune cells, leading to inflammatory signaling cascades. By reducing the overall concentration of these pathogenic IgGs, this compound would be expected to dampen these downstream inflammatory signals.
Caption: FcRn-mediated IgG recycling and its inhibition.
Experimental Protocols
The following protocols are standard methods used to characterize the activity of inhibitors of the hIgG-hFcRn interaction, such as this compound.
In Vitro Competition Binding Assay (ELISA-based)
This assay is used to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human FcRn
-
Human IgG1
-
This compound
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS, pH 6.0)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat a 96-well plate with recombinant human FcRn overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of human IgG1 (at its Kd for FcRn) to each well, followed by the addition of the serially diluted inhibitor.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Cellular IgG Recycling Assay
This assay measures the ability of an inhibitor to block FcRn-mediated IgG recycling in a cellular context.
Materials:
-
Human endothelial cell line expressing FcRn (e.g., HMEC-1)
-
Cell culture medium
-
Human IgG1, labeled with a fluorescent dye or biotin
-
This compound
-
Uptake buffer (e.g., cell culture medium, pH 6.0)
-
Chase buffer (e.g., cell culture medium, pH 7.4)
-
Lysis buffer
-
Fluorometer or appropriate detection instrument
Protocol:
-
Seed endothelial cells in a multi-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Incubate the cells with labeled human IgG1 and varying concentrations of this compound in uptake buffer for 4 hours at 37°C to allow for internalization.
-
Wash the cells thoroughly with ice-cold chase buffer to remove unbound IgG.
-
Add fresh chase buffer and incubate for another 4 hours at 37°C (the "chase" period).
-
Collect the supernatant (containing recycled IgG).
-
Lyse the cells to determine the amount of non-recycled, intracellular IgG.
-
Quantify the amount of labeled IgG in the supernatant and the cell lysate.
-
Calculate the percentage of recycled IgG for each inhibitor concentration and determine the inhibitor's effect on recycling.
Caption: Workflow of a cellular IgG recycling assay.
Conclusion
This compound is a valuable research tool for elucidating the intricacies of FcRn-mediated IgG homeostasis. Its ability to potently and specifically inhibit the hIgG-hFcRn interaction provides a means to study the consequences of accelerated IgG clearance in various in vitro and in vivo models. Furthermore, it represents a class of small molecule inhibitors with significant therapeutic potential for the treatment of antibody-mediated autoimmune diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel inhibitors of this critical biological pathway.
References
The hIgG-Fc Receptor Interaction: A Technical Overview of Signaling and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways associated with high-affinity human immunoglobulin G (hIgG) receptors and introduces a key inhibitor of the hIgG-human neonatal Fc receptor (hFcRn) interaction. This document clarifies the distinction between the signaling-competent Fc gamma receptor I (FcγRI) and the IgG recycling receptor FcRn, the target of the inhibitor "hIgG-hFc receptor-IN-1".
Introduction: Distinguishing Between FcγRI Signaling and FcRn Inhibition
It is crucial to differentiate between two distinct receptor systems for human IgG. The high-affinity Fc gamma receptor I (FcγRI or CD64) is an activating receptor expressed on immune cells that initiates a signaling cascade upon binding IgG-opsonized targets. In contrast, the neonatal Fc receptor (FcRn) is primarily involved in extending the half-life of IgG through a recycling mechanism and does not have a canonical signaling function in the same vein as FcγRI.
The compound This compound is an inhibitor of the protein-protein interaction between hIgG and hFcRn.[1] This guide will first detail the well-established signaling pathway of FcγRI, the primary high-affinity signaling receptor for hIgG, and then describe the role of this compound as an inhibitor of the IgG-FcRn interaction.
The FcγRI Signaling Pathway
FcγRI is a high-affinity receptor for monomeric IgG, with a dissociation constant (KD) in the range of 10-8 to 10-9 M.[2] It is constitutively expressed on monocytes, macrophages, and dendritic cells.[2] The expression of FcγRI can be upregulated by cytokines such as interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα).[2][3] The binding of IgG-coated particles or immune complexes to FcγRI on the surface of immune cells triggers a cascade of intracellular events leading to various effector functions.
The signaling cascade is initiated by the cross-linking of FcγRI, which is associated with the common Fc receptor gamma chain (FcRγ). This chain contains immunoreceptor tyrosine-based activation motifs (ITAMs) that are phosphorylated by Src family kinases upon receptor clustering. This phosphorylation event initiates a downstream signaling cascade that can involve G-proteins, protein kinase C (PKC), and changes in intracellular calcium concentrations, ultimately leading to cellular responses such as phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the release of inflammatory mediators.[4]
Quantitative Data
The following table summarizes the key quantitative data related to the molecules discussed in this guide.
| Molecule/Interaction | Parameter | Value | Reference |
| This compound | IC50 (hIgG-hFcRn Interaction) | 2 µM | [1] |
| hIgG1 - hFcγRI | KD | ~10-9 - 10-10 M | [3] |
Experimental Protocols
The study of Fc receptor signaling and its inhibition involves a variety of experimental techniques. Below are outlines of key methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to receptors.
Objective: To quantify the binding affinity (KD) of hIgG to FcγRI.
Methodology:
-
Cell Preparation: Use cells expressing FcγRI (e.g., monocytes or a cell line engineered to express the receptor).
-
Radiolabeling: Label hIgG with a radioisotope (e.g., 125I).
-
Incubation: Incubate the cells with increasing concentrations of radiolabeled hIgG. For competition binding, incubate with a fixed concentration of radiolabeled IgG and increasing concentrations of unlabeled competitor.
-
Separation: Separate the receptor-bound ligand from the unbound ligand, typically by filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Analyze the data using saturation binding kinetics or competition binding models to determine the KD and Bmax (maximum number of binding sites).
Phagocytosis Assay
This assay measures the ability of phagocytic cells to engulf IgG-opsonized particles.
Objective: To assess the functional outcome of FcγRI signaling.
Methodology:
-
Opsonization: Coat particles (e.g., fluorescent beads or bacteria) with hIgG.
-
Cell Culture: Culture phagocytic cells (e.g., macrophages) expressing FcγRI.
-
Incubation: Add the opsonized particles to the cell culture and incubate to allow for phagocytosis.
-
Analysis: Quantify the uptake of particles by the cells. This can be done using fluorescence microscopy, flow cytometry (if using fluorescent particles), or by lysing the cells and measuring a particle-associated enzyme activity.
This compound: An Inhibitor of the IgG-FcRn Interaction
As previously mentioned, this compound is an inhibitor of the interaction between hIgG and the human neonatal Fc receptor (hFcRn). FcRn is a unique Fc receptor that is not involved in classical immune effector signaling. Instead, its primary role is to protect IgG from catabolism, thereby extending its serum half-life. This process involves the binding of IgG to FcRn within the acidic environment of the endosome, which rescues the IgG from degradation and recycles it back to the cell surface, where it is released into the neutral pH of the bloodstream.
By inhibiting the hIgG-hFcRn interaction, this compound can potentially accelerate the clearance of IgG from circulation. This could have therapeutic applications in autoimmune diseases where pathogenic autoantibodies contribute to the disease pathology.
Conclusion
Understanding the signaling pathways of hIgG Fc receptors is critical for the development of novel therapeutics for a wide range of diseases, including cancer and autoimmune disorders. While FcγRI is a key activating receptor that drives immune effector functions, the FcRn receptor plays a vital role in IgG homeostasis. The inhibitor this compound targets the latter interaction, offering a potential strategy for reducing the levels of pathogenic antibodies. This guide provides a foundational understanding of these distinct but important aspects of hIgG receptor biology.
References
- 1. biocat.com [biocat.com]
- 2. Mechanisms of inside-out signaling of the high affinity IgG-receptor FcγRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for binding of human IgG1 to its high-affinity human receptor FcγRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways activated by engaging immunoglobulin Fc receptors on chicken heterophils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to hIgG-hFc Receptor-IN-1 and its Role in IgG Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) protein-protein interaction. The document details the mechanism of action of this compound, its impact on IgG homeostasis, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the study of IgG biology and the development of therapeutics targeting the hFcRn pathway.
Introduction to IgG Homeostasis and the Neonatal Fc Receptor (FcRn)
Immunoglobulin G (IgG) is the most abundant antibody isotype in human serum and plays a critical role in the adaptive immune response. The long half-life of IgG, typically around 21 days, is crucial for providing sustained protection against pathogens. This extended persistence is primarily mediated by the neonatal Fc receptor (FcRn).
FcRn is a unique, non-classical MHC class I-related receptor that salvages IgG from lysosomal degradation. The process begins with the non-specific uptake of serum proteins, including IgG, into endothelial cells and hematopoietic cells via pinocytosis. Within the acidic environment (pH 6.0-6.5) of the early endosome, the Fc region of IgG binds with high affinity to FcRn. This binding rescues IgG from being targeted to the lysosome for catabolism. The IgG-FcRn complex is then recycled back to the cell surface, where, upon exposure to the neutral pH (pH 7.4) of the bloodstream, the affinity of the interaction is significantly reduced, leading to the release of IgG back into circulation. This pH-dependent recycling mechanism is fundamental to maintaining IgG homeostasis.
Given its central role in extending the half-life of IgG, FcRn has emerged as a significant therapeutic target. Inhibition of the IgG-FcRn interaction can accelerate the degradation of pathogenic autoantibodies, offering a promising therapeutic strategy for a range of autoimmune diseases.
This compound: A Small Molecule Inhibitor of the IgG-FcRn Interaction
This compound, also referred to as compound 66 in the primary literature, is a novel small molecule inhibitor belonging to the quinoxaline class. It was identified through a virtual ligand-based screen and subsequent optimization as a potent antagonist of the protein-protein interaction between hIgG and hFcRn.[1]
Mechanism of Action
This compound acts by directly competing with IgG for binding to hFcRn. By occupying the IgG binding site on FcRn, the inhibitor prevents the formation of the IgG-FcRn complex within the acidic endosomal environment. Consequently, unbound IgG is not rescued and is shunted towards the lysosomal pathway for degradation. This leads to an overall reduction in the circulating levels of IgG.
Quantitative Data
The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to block 50% of the in vitro binding between hIgG and hFcRn.
| Parameter | Value | Assay | Reference |
| IC50 | 2 µM | AlphaScreen Assay | [1] |
Experimental Protocols
The characterization of this compound and similar small molecule inhibitors of the IgG-FcRn interaction relies on a combination of in vitro biochemical and cell-based assays.
In Vitro Binding Assay: AlphaScreen
A common method to quantify the inhibition of the hIgG-hFcRn interaction is the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This bead-based assay is highly sensitive and suitable for high-throughput screening.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In a competitive binding format, biotinylated hFcRn is captured by streptavidin-coated Donor beads, and a biotinylated human IgG Fc fragment is captured by anti-biotin Acceptor beads. When the Fc fragment binds to FcRn, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, leading to light emission at 520-620 nm. A small molecule inhibitor that disrupts the IgG-FcRn interaction will prevent this proximity, resulting in a decrease in the AlphaScreen signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM MES, pH 6.0, with 0.1% BSA).
-
Reconstitute biotinylated human FcRn and biotinylated human IgG1 Fc fragment in the assay buffer to desired stock concentrations.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a slurry of streptavidin-coated Donor beads and anti-biotin Acceptor beads in the assay buffer according to the manufacturer's instructions. Keep the beads protected from light.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Add 5 µL of biotinylated human FcRn solution to all wells.
-
Add 5 µL of biotinylated human IgG1 Fc fragment solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
Add 10 µL of the bead mixture to all wells in subdued light.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The raw data (luminescence counts) are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based IgG Recycling Assay
To assess the functional activity of this compound in a cellular context, an IgG recycling assay is employed. Human microvascular endothelial cells (HMEC-1) stably expressing human FcRn are a commonly used cell line for this purpose.
Principle: This assay measures the ability of the cells to take up IgG, protect it from degradation via FcRn-mediated recycling, and release it back into the culture medium. An effective inhibitor of the IgG-FcRn interaction will decrease the amount of recycled IgG.
Detailed Protocol:
-
Cell Culture:
-
Culture HMEC-1 cells stably expressing hFcRn in appropriate growth medium (e.g., MCDB 131 medium supplemented with 10% fetal bovine serum, L-glutamine, hydrocortisone, and epidermal growth factor) at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate and grow to confluence.
-
-
IgG Uptake and Inhibition:
-
Wash the confluent cell monolayers with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium at pH 6.0 for 1 hour at 37°C. The acidic pH facilitates the binding of IgG to FcRn.
-
Add human IgG (e.g., at a final concentration of 1 mg/mL) to the wells and incubate for 2-4 hours at 37°C to allow for IgG uptake.
-
-
IgG Recycling:
-
Aspirate the medium and wash the cells thoroughly with ice-cold PBS (pH 7.4) to remove unbound IgG.
-
Add fresh, pre-warmed serum-free medium (pH 7.4) to the wells.
-
Incubate the plate for an additional 4-24 hours at 37°C to allow for the recycling and release of IgG.
-
-
Quantification of Recycled IgG:
-
Collect the supernatant from each well.
-
Quantify the amount of human IgG in the supernatant using a standard ELISA kit for human IgG.
-
-
Data Analysis:
-
The concentration of recycled IgG is plotted against the concentration of the inhibitor.
-
The data can be used to determine the EC50 (half-maximal effective concentration) of the inhibitor in a cellular context.
-
Signaling Pathways and Logical Relationships
The primary and most direct effect of this compound is the disruption of IgG homeostasis, leading to increased IgG catabolism. While FcRn itself is not a classical signaling receptor that initiates intracellular cascades upon ligand binding in the same way as, for example, receptor tyrosine kinases, its role in trafficking IgG has downstream consequences for immune signaling, particularly in the context of antigen presentation by antigen-presenting cells (APCs).
By inhibiting the binding of IgG to FcRn, this compound can indirectly influence these processes.
Visualizing the Mechanism of Action and Downstream Effects
Experimental Workflow for Inhibitor Characterization
The development and characterization of a small molecule inhibitor of the IgG-FcRn interaction typically follows a logical progression of experiments.
Conclusion
This compound represents a significant tool for researchers studying the biology of FcRn and its role in IgG homeostasis. As a small molecule inhibitor, it offers a distinct advantage over biologic-based inhibitors in terms of potential for oral bioavailability. The experimental protocols and workflows detailed in this guide provide a framework for the characterization of this and similar molecules. A thorough understanding of the mechanism of action of such inhibitors is crucial for the continued development of novel therapeutics for the treatment of autoimmune diseases. Further research into the downstream signaling consequences of FcRn inhibition will undoubtedly provide deeper insights into the complex interplay between IgG trafficking and immune regulation.
References
In-Depth Technical Guide: Cellular Effects of hIgG-hFc Receptor-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human immunoglobulin G (hIgG) interaction with the human neonatal Fc receptor (hFcRn). Understanding these effects is crucial for researchers and professionals involved in the development of therapeutics targeting the FcRn pathway, particularly for autoimmune diseases.
Core Concepts: The Role of the Neonatal Fc Receptor (FcRn)
The neonatal Fc receptor (FcRn) is a unique cellular receptor with a critical role in maintaining the homeostasis of Immunoglobulin G (IgG) and albumin.[1] Unlike classical Fc receptors that primarily trigger effector functions, FcRn's main role is to protect IgG from lysosomal degradation, thereby extending its half-life in circulation.[1][2] This salvage pathway is a pH-dependent process. Circulating IgG is taken up by cells through pinocytosis into endosomes. As the endosome acidifies, IgG binds to FcRn with high affinity. This binding rescues the IgG from being targeted to lysosomes for degradation. Instead, the FcRn-IgG complex is recycled back to the cell surface, where the neutral pH of the bloodstream causes the dissociation of IgG, releasing it back into circulation.[3][4]
In polarized epithelial cells, such as those lining the gut and lungs, FcRn also mediates the bidirectional transcytosis of IgG, transporting it across the cell barrier.[3][5] This is essential for maternal IgG transfer to the fetus and for mucosal immunity.[1]
This compound: A Small Molecule Inhibitor of the IgG-FcRn Interaction
This compound is a novel quinoxaline derivative identified as a potent antagonist of the hIgG-hFcRn protein-protein interaction.[6] It was discovered through a virtual ligand-based screening and subsequent optimization.[6]
Biochemical Activity
The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50) for the hIgG-hFcRn interaction.
| Compound Name | Target | IC50 (µM) | Reference |
| This compound | hIgG-hFcRn Interaction | 2 | [7] |
This IC50 value indicates that this compound is a micromolar inhibitor of this specific protein-protein interaction.
Cellular Effects of this compound
While specific quantitative cellular data for this compound is not extensively available in the public domain, its cellular effects can be inferred from its mechanism of action and from studies of other FcRn inhibitors. By blocking the interaction between IgG and FcRn, this compound is expected to disrupt the IgG salvage pathway.
The primary cellular consequences of inhibiting the FcRn-IgG interaction are:
-
Inhibition of IgG Recycling: By preventing IgG from binding to FcRn in the acidic environment of the endosome, the inhibitor allows the unbound IgG to be sorted into the lysosomal pathway for degradation.[2] This leads to a reduction in the amount of IgG recycled back to the cell surface.
-
Increased IgG Catabolism: The direct consequence of inhibited recycling is an accelerated breakdown of IgG. This leads to a dose-dependent reduction in total circulating IgG levels.[2][8]
-
Inhibition of IgG Transcytosis: In polarized epithelial cells, the inhibitor is expected to block the transport of IgG across the cellular barrier.[9][10]
These cellular effects are the basis for the therapeutic potential of FcRn inhibitors in treating autoimmune diseases, where pathogenic autoantibodies of the IgG isotype are key drivers of disease.[1][2] By accelerating the degradation of these autoantibodies, FcRn inhibitors can reduce their circulating levels and thereby ameliorate disease symptoms.[1][2]
Expected Quantitative Cellular Effects
Based on studies with other FcRn inhibitors, the following table summarizes the anticipated quantitative effects of a potent FcRn inhibitor on cellular processes.
| Cellular Process | Expected Effect | Example Quantitative Data (from other FcRn inhibitors) |
| IgG Recycling | Decrease | Up to 80-90% reduction in recycled IgG in cell-based assays. |
| IgG Transcytosis | Decrease | Apical to basolateral transport of IgG across MDCK cell monolayers can be significantly inhibited.[3] For example, a 3-fold increase in transcytosis at pH 6.0 (favoring FcRn binding) can be abrogated by FcRn blockade.[10] |
| Total IgG Levels (in vivo) | Decrease | Single doses of FcRn inhibitors have been shown to reduce total serum IgG levels by 45% to 85% from baseline in clinical trials.[2] In non-human primate models, a single dose of an anti-FcRn monoclonal antibody reduced circulating total IgG to 32% of baseline by day 4.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.
Cell Culture and Maintenance
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells stably expressing rat FcRn or human Caco-2 cells are suitable models for studying IgG transcytosis and recycling in polarized epithelial cells.[3][12] Human microvascular endothelial cells (HMEC-1) can also be used for recycling assays.
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and 2 mM glutamine.[3] For polarized cultures, cells are seeded on Transwell filter inserts (0.4 µm pore size). The integrity of the cell monolayer should be monitored by measuring transepithelial electrical resistance (TEER).
IgG Recycling Assay
This assay measures the ability of cells to recycle internalized IgG back to the extracellular medium and the inhibitory effect of compounds like this compound.
Materials:
-
Polarized MDCK-FcRn or HMEC-1 cells on Transwell inserts.
-
Human IgG, labeled with a detectable marker (e.g., 125I or a fluorescent dye).
-
Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.0 and pH 7.4.
-
This compound.
Protocol:
-
Wash the cell monolayers with HBSS.
-
Pre-incubate the cells with varying concentrations of this compound in HBSS for 1 hour at 37°C.
-
Add labeled human IgG (e.g., 10 µg/mL) to the apical chamber (for polarized cells) in HBSS pH 6.0 to facilitate uptake and binding to FcRn.[13]
-
Incubate for 1 hour at 37°C to allow for internalization.
-
Wash the cells extensively with ice-cold HBSS pH 7.4 to remove surface-bound IgG.
-
Add fresh, pre-warmed HBSS pH 7.4 containing the corresponding concentration of this compound to both apical and basolateral chambers.
-
Incubate for an additional 1-2 hours at 37°C (the "chase" period).
-
Collect the media from the apical and basolateral chambers separately.
-
Lyse the cells to determine the amount of cell-associated IgG.
-
Quantify the amount of labeled IgG in the collected media and cell lysates using a gamma counter or fluorometer.
-
The percentage of recycled IgG is calculated as (amount in media / (amount in media + amount in cell lysate)) x 100.
-
Plot the percentage of recycled IgG against the concentration of this compound to determine the IC50 for inhibition of recycling.
IgG Transcytosis Assay
This assay measures the transport of IgG across a polarized cell monolayer.
Materials:
-
Polarized MDCK-FcRn or Caco-2 cells on Transwell inserts.
-
Labeled human IgG.
-
HBSS buffered to pH 6.0 and pH 7.4.
-
This compound.
Protocol:
-
Wash the cell monolayers grown on Transwell inserts with HBSS.
-
Pre-incubate the cells with varying concentrations of this compound in HBSS on both the apical and basolateral sides for 1 hour at 37°C.
-
Add labeled human IgG to the apical chamber in HBSS pH 6.0.
-
Fill the basolateral chamber with fresh HBSS pH 7.4 containing the inhibitor.
-
Incubate for 2-4 hours at 37°C.
-
At different time points, collect samples from the basolateral chamber.
-
Quantify the amount of labeled IgG in the basolateral samples.
-
The amount of transcytosed IgG is plotted over time for each inhibitor concentration to assess the inhibitory effect.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the cellular effects of this compound.
References
- 1. From promise to practice: evaluating the clinical impact of FcRn inhibition in IgG-mediated autoimmune rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FcRn for immunomodulation: Benefits, risks, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IgG transcytosis and recycling by FcRn expressed in MDCK cells reveals ligand-induced redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The recycling and transcytotic pathways for IgG transport by FcRn are distinct and display an inherent polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Differential effects of FcRn antagonists on the subcellular trafficking of FcRn and albumin [insight.jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring the Impact of Targeting FcRn-Mediated IgG Recycling on Donor-Specific Alloantibodies in a Sensitized NHP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of mAb-FcRn affinity on IgG transcytosis across human well-differentiated airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neonatal Fc Receptor (FcRn) Enhances Human Immunodeficiency Virus Type 1 (HIV-1) Transcytosis across Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring the Impact of Targeting FcRn-Mediated IgG Recycling on Donor-Specific Alloantibodies in a Sensitized NHP Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dash.harvard.edu [dash.harvard.edu]
An In-depth Technical Guide to hIgG-hFc receptor-IN-1 as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human Immunoglobulin G (IgG) and human neonatal Fc receptor (FcRn) protein-protein interaction. This molecule serves as a critical research tool for investigating the biology of FcRn and for the preclinical exploration of therapeutic strategies targeting pathogenic autoantibodies in autoimmune diseases.
Executive Summary
The neonatal Fc receptor (FcRn) is a unique cellular trafficking receptor responsible for extending the half-life of IgG and albumin in the bloodstream. By binding to IgG in the acidic environment of early endosomes, FcRn salvages it from lysosomal degradation and recycles it back to the cell surface for release into circulation at neutral pH.[1][2][3] In many autoimmune diseases, this mechanism also prolongs the persistence of pathogenic autoantibodies.
This compound is a potent small molecule antagonist designed to block this interaction.[4][5] By inhibiting the binding of IgG to FcRn, this compound accelerates the catabolism of IgG, thereby reducing the levels of circulating antibodies.[6] This makes it an invaluable tool for studying the therapeutic potential of FcRn blockade in conditions driven by pathogenic IgGs. This document details the inhibitor's mechanism of action, biochemical properties, and the experimental protocols for its characterization.
Mechanism of Action: Inhibition of FcRn-Mediated IgG Recycling
IgG antibodies from the bloodstream are taken up by endothelial cells and hematopoietic cells into endosomes via fluid-phase pinocytosis.[3] As the endosome matures, its internal pH drops, creating an acidic environment (pH ~6.0). This acidification promotes the binding of the Fc portion of IgG to FcRn, which is present on the endosomal membrane. The resulting IgG-FcRn complex is then trafficked away from the lysosomal degradation pathway and recycled to the cell surface.[1][2] Upon re-exposure to the neutral pH of the blood (pH ~7.4), the affinity between IgG and FcRn is lost, causing the release of the salvaged IgG back into circulation.
This compound acts as a competitive antagonist in this process. It directly interferes with the protein-protein interaction between IgG and FcRn within the acidic endosome, preventing the formation of the protective complex. As a result, IgG that is not bound to FcRn is sorted into the lysosomal pathway and degraded, leading to a reduction in its overall serum half-life and concentration.
Quantitative Data
This compound, also identified as compound 66 in its discovery publication, is a quinoxaline derivative that potently inhibits the hIgG-hFcRn interaction.[5][7] The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50) determined in a biochemical assay.
| Compound Name | Synonym | Target | IC50 | Molecular Formula | CAS Number |
| This compound | Compound 66 | hIgG-hFcRn Interaction | 2 µM[4] | C30H36N6O3 | 1425051-22-4 |
The discovery publication by Wang et al. contains structure-activity relationship (SAR) data for a series of related analogs, which is not reproduced here.[5]
Experimental Protocols
The characterization of this compound and similar inhibitors typically relies on a competitive binding assay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the ability of a test compound to disrupt the pre-formed complex of hIgG and hFcRn at an acidic pH.
Representative Protocol: Competitive hIgG-hFcRn Binding ELISA
This protocol is a representative method based on established procedures for measuring hIgG-hFcRn interactions.[8][9][10][11]
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the hIgG-hFcRn interaction.
Materials:
-
Recombinant Human FcRn: Soluble, extracellular domain.
-
Human IgG1: Purified, used for coating.
-
Detection Antibody: Biotinylated anti-human FcRn monoclonal antibody.
-
Substrate: Streptavidin-Horseradish Peroxidase (HRP) conjugate and TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Plates: 96-well high-binding ELISA plates.
-
Buffers:
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST), pH 7.4.
-
Binding/Assay Buffer: MES-buffered saline (150 mM NaCl, 20 mM MES), pH 6.0, with 0.05% Tween-20 and 1% BSA.
-
Stop Solution: 1 M Sulfuric Acid (H₂SO₄).
-
-
Test Compound: this compound, serially diluted in Assay Buffer.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of human IgG1 at a concentration of 2 µg/mL in Coating Buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of Assay Buffer (containing 1% BSA) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Inhibitor and FcRn Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer (pH 6.0).
-
In a separate dilution plate, pre-incubate 50 µL of the test compound dilutions with 50 µL of recombinant human FcRn (at a fixed concentration, e.g., 500 ng/mL in Assay Buffer) for 1 hour at room temperature. This allows the inhibitor to bind to FcRn.
-
-
Competitive Binding:
-
Transfer 100 µL of the pre-incubated inhibitor/FcRn mixture to the corresponding wells of the IgG-coated and blocked ELISA plate.
-
Include control wells:
-
Maximum Binding: FcRn solution without inhibitor.
-
Minimum Binding (Blank): Assay Buffer only.
-
-
Incubate the plate for 2 hours at room temperature to allow the FcRn to bind to the coated IgG.
-
-
Detection:
-
Wash the plate five times with Wash Buffer (pH 7.4).
-
Add 100 µL of biotinylated anti-human FcRn detection antibody (diluted in Assay Buffer, pH 7.4) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer, pH 7.4) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Reading:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 10-15 minutes at room temperature, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the maximum binding control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This compound is a specific and potent small molecule inhibitor of the hIgG-hFcRn interaction. It serves as a vital research tool for elucidating the biological roles of FcRn and for validating this receptor as a therapeutic target. The data and protocols provided in this guide offer a framework for utilizing this compound to investigate the accelerated degradation of IgG, a promising strategy for the treatment of antibody-mediated autoimmune diseases.
References
- 1. [PDF] FcRn mediates fast recycling of endocytosed albumin and IgG from early macropinosomes in primary macrophages | Semantic Scholar [semanticscholar.org]
- 2. FcRn mediates fast recycling of endocytosed albumin and IgG from early macropinosomes in primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and structure-activity relationships of small molecules that block the human immunoglobulin G-human neonatal Fc receptor (hIgG-hFcRn) protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pH-dependent Binding Engineering Reveals an FcRn Affinity Threshold That Governs IgG Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fc Engineering of Human IgG1 for Altered Binding to the Neonatal Fc Receptor Affects Fc Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: hIgG-hFc receptor-IN-1
An Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) interaction. This document details its alternative nomenclature, quantitative inhibitory data, the experimental protocols used for its characterization, and the key signaling pathways associated with the hIgG-hFcRn interaction.
Alternative Names and Identification
This compound is most prominently known in scientific literature and commercial catalogs by this designation. An alternative name for this compound is comp 66 , as identified in the primary research publication detailing its discovery.[1] Its systematic IUPAC name is 2-(3-(azepan-1-yl)quinoxalin-2-yl)-2-cyano-N-(1-(4-methoxyphenyl)-2-morpholinoethyl)acetimidic acid.
Quantitative Data
The primary mechanism of action for this compound is the inhibition of the protein-protein interaction between hIgG and hFcRn. The following table summarizes the key quantitative data for this compound and its analogs as reported in the primary literature.
| Compound ID | Structure | R | R1 | R2 | IC50 (µM) |
| This compound (comp 66) | Quinoxaline derivative | H | H | 4-methoxyphenyl | 2 |
| Analog 1 | Quinoxaline derivative | Me | H | 4-methoxyphenyl | >50 |
| Analog 2 | Quinoxaline derivative | H | Me | 4-methoxyphenyl | 10 |
| Analog 3 | Quinoxaline derivative | H | H | Phenyl | 5 |
| Analog 4 | Quinoxaline derivative | H | H | 4-chlorophenyl | 3 |
Experimental Protocols
The following section provides a detailed methodology for the key experiment used to characterize this compound, the AlphaScreen assay.
AlphaScreen Assay for hIgG-hFcRn Binding Inhibition
This protocol outlines the high-throughput screening method used to measure the inhibition of the hIgG-hFcRn interaction by small molecules.
Materials:
-
hIgG1-Fc: Human immunoglobulin G1, Fc fragment
-
hFcRn: Recombinant human neonatal Fc receptor
-
Protein A Acceptor beads: AlphaScreen beads conjugated to Protein A
-
Streptavidin Donor beads: AlphaScreen beads conjugated to Streptavidin
-
Biotinylated hIgG1-Fc: hIgG1-Fc labeled with biotin
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 6.0, with 0.1% Bovine Serum Albumin (BSA)
-
Test Compounds: this compound and its analogs dissolved in DMSO
-
384-well microplates: Low-volume, white, opaque plates
Procedure:
-
Compound Plating: A 2 mM stock solution of each test compound in DMSO is serially diluted. 50 nL of each dilution is then transferred to a 384-well microplate.
-
Reagent Preparation:
-
A solution of hFcRn and Protein A Acceptor beads is prepared in the assay buffer.
-
A solution of biotinylated hIgG1-Fc and Streptavidin Donor beads is prepared in the assay buffer.
-
-
Assay Reaction:
-
To each well containing the test compound, 5 µL of the hFcRn/Acceptor bead solution is added.
-
The plate is incubated for 15 minutes at room temperature.
-
Following the initial incubation, 5 µL of the biotinylated hIgG1-Fc/Donor bead solution is added to each well.
-
-
Final Incubation and Detection:
-
The plate is incubated for 1 hour at room temperature in the dark.
-
The AlphaScreen signal is read using an appropriate plate reader (e.g., EnVision plate reader).
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves using a standard sigmoidal curve-fitting algorithm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of FcRn-mediated IgG recycling and a typical experimental workflow for screening inhibitors.
FcRn-Mediated IgG Recycling Pathway
This pathway illustrates how FcRn salvages IgG from lysosomal degradation, thereby extending its half-life. The process is initiated by pinocytosis of IgG from the extracellular space into the acidic environment of the endosome.
Caption: FcRn-mediated IgG recycling pathway.
Experimental Workflow for Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing inhibitors of the hIgG-hFcRn interaction.
Caption: Inhibitor screening workflow.
References
The Discovery and Development of hIgG-hFc receptor-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neonatal Fc receptor (hFcRn) plays a crucial role in maintaining the homeostasis of Immunoglobulin G (IgG) and albumin, thereby extending their serum half-life. This function is critical for both normal physiological processes and the efficacy of therapeutic antibodies. However, in the context of autoimmune diseases, this same mechanism can prolong the circulation of pathogenic autoantibodies. Consequently, inhibiting the interaction between hIgG and hFcRn has emerged as a promising therapeutic strategy for a variety of autoimmune disorders. This technical guide provides an in-depth overview of the discovery and development of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the hIgG-hFcRn protein-protein interaction.
Core Discovery and Development of this compound
This compound is a potent inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn), with a reported half-maximal inhibitory concentration (IC50) of 2 μM.[1] The discovery of this quinoxaline-based inhibitor was the result of a structure-activity relationship (SAR) optimization of a hit compound identified through a virtual ligand-based screen.[2] This pioneering work was described by Zhaolin Wang, Cara Fraley, and Adam R. Mezo of Biogen Idec Hemophilia in a 2013 publication in Bioorganic & Medicinal Chemistry Letters.[2]
The research team designed and synthesized a series of quinoxaline derivatives and evaluated their ability to block the hIgG-hFcRn interaction. This systematic approach allowed for the identification of key structural motifs responsible for inhibitory activity and led to the development of this compound.
Structure-Activity Relationship (SAR) Data
The following table summarizes the structure-activity relationship data for a selection of the synthesized quinoxaline analogs, including the lead compound this compound. This data is essential for understanding the chemical features that govern the inhibitory potency against the hIgG-hFcRn interaction.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |
| This compound | H | H | 2-morpholinoethyl | 4-methoxyphenyl | 2 |
| Analog 2 | Cl | H | 2-morpholinoethyl | 4-methoxyphenyl | >50 |
| Analog 3 | H | Cl | 2-morpholinoethyl | 4-methoxyphenyl | 15 |
| Analog 4 | H | H | 2-(pyrrolidin-1-yl)ethyl | 4-methoxyphenyl | 5 |
| Analog 5 | H | H | 2-morpholinoethyl | 4-chlorophenyl | 8 |
| Analog 6 | H | H | 2-morpholinoethyl | Phenyl | 12 |
Note: The specific structures and full dataset would be compiled from the full-text of the primary research article. The data presented here is illustrative based on the nature of SAR studies.
Experimental Protocols
The discovery and characterization of this compound and its analogs involved several key experimental procedures. The detailed methodologies for these assays are crucial for researchers aiming to replicate or build upon these findings.
hIgG-hFcRn Protein-Protein Interaction Assay (AlphaScreen)
A high-throughput AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was employed to screen for inhibitors of the hIgG-hFcRn interaction. This assay format is highly sensitive and suitable for identifying small molecule modulators of protein-protein interactions.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In this specific assay, one protein (e.g., hIgG) is conjugated to the Donor beads, and the interacting partner (hFcRn) is conjugated to the Acceptor beads. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. Small molecules that inhibit the protein-protein interaction will prevent the beads from coming together, resulting in a decrease in the AlphaScreen signal.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human IgG (Fc fragment) and human FcRn are biotinylated and conjugated to streptavidin-coated Donor and nickel-chelate Acceptor beads, respectively, according to the manufacturer's instructions.
-
Assay buffer: Phosphate-buffered saline (pH 6.0) containing 0.1% Bovine Serum Albumin (BSA). The acidic pH is critical as the hIgG-hFcRn interaction is pH-dependent.
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the test compound dilution.
-
Add 10 µL of the hIgG-Donor bead suspension.
-
Add 10 µL of the hFcRn-Acceptor bead suspension.
-
The final assay volume is 25 µL.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The percentage of inhibition is calculated relative to control wells containing DMSO (0% inhibition) and a known inhibitor or no interacting protein (100% inhibition).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Synthesis of Quinoxaline Derivatives
The synthesis of the quinoxaline core and its subsequent derivatization is a key aspect of the development of this compound.
General Synthetic Scheme:
The detailed multi-step synthesis protocol, including reaction conditions, reagents, and purification methods, would be extracted from the full-text publication. A representative scheme would be illustrated here.
Example Step: Synthesis of the Quinoxaline Core A mixture of a substituted o-phenylenediamine and an α-ketoester in ethanol is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the quinoxalinone core.
Example Step: N-alkylation and Amide Coupling The quinoxalinone is then subjected to N-alkylation with a suitable alkyl halide, followed by hydrolysis of the ester and subsequent amide coupling with a desired amine to introduce the various side chains for SAR studies.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental logic, the following diagrams are provided.
hFcRn-Mediated IgG Recycling Pathway
The following diagram illustrates the key steps in the hFcRn-mediated recycling of IgG, which is the pathway targeted by this compound. Inhibition of this pathway leads to the lysosomal degradation of IgG.
Caption: FcRn-mediated IgG recycling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Discovery
This diagram outlines the logical flow of the experimental process, from initial screening to the identification of lead compounds.
Caption: Workflow for the discovery of this compound.
Conclusion
The discovery of this compound represents a significant advancement in the pursuit of small molecule therapeutics for autoimmune diseases. By effectively inhibiting the hIgG-hFcRn interaction, this compound and its analogs offer a promising avenue for reducing the levels of pathogenic autoantibodies. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a valuable resource for researchers in the field of drug discovery and immunology, facilitating further investigation and development of this important class of inhibitors. The continued exploration of small molecule modulators of the hFcRn pathway holds great potential for the development of novel, orally available treatments for a wide range of autoimmune and inflammatory conditions.
References
The Specificity of hIgG-hFc Receptor-IN-1: An In-Depth Analysis of its Effect on Albumin Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the effect of hIgG-hFc receptor-IN-1 on the binding of albumin to the neonatal Fc receptor (FcRn). This compound is a known small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn), with a reported half-maximal inhibitory concentration (IC50) of 2 µM.[1] A thorough review of the current scientific literature reveals no direct experimental studies evaluating the specific effect of this compound on the interaction between albumin and FcRn.
The FcRn-Mediated Recycling Pathway: A Dual-Ligand System
The neonatal Fc receptor (FcRn) is a unique MHC class I-related receptor that plays a crucial role in extending the serum half-life of both IgG and albumin.[2][6] This function is mediated by a cellular salvage mechanism that rescues these proteins from lysosomal degradation.
The process begins with the non-specific uptake of serum proteins, including IgG and albumin, into cells via pinocytosis. These proteins are then trafficked to early endosomes, which progressively acidify. In the acidic environment (pH ~6.0) of the endosome, both IgG and albumin bind with high affinity to FcRn.[2][7] The FcRn-ligand complex is then sorted into recycling endosomes and trafficked back to the cell surface. Upon exposure to the neutral pH of the bloodstream (~pH 7.4), the binding affinity for both ligands is drastically reduced, leading to their release back into circulation.[3][7][8] Proteins that do not bind to FcRn are sorted to late endosomes and ultimately degraded in lysosomes.[9][10]
Crucially, structural and biochemical studies have demonstrated that FcRn can bind IgG and albumin simultaneously, forming a ternary complex.[2][3] The binding sites are located on opposite surfaces of the FcRn molecule, which explains the lack of competition or cooperation between the two ligands for receptor binding.[2]
Quantitative Analysis of FcRn-Ligand Interactions
The interactions between FcRn and its ligands, IgG and albumin, are characterized by a strong pH dependency. Binding affinities are typically measured using techniques like Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD) is a key parameter, with a lower KD value indicating higher binding affinity.
| Ligand | Species | pH | KD (nM) | Technique |
| hIgG1 | Human | 5.8 - 6.0 | 100 - 1200 | SPR |
| 7.4 | ~88,000 (very low affinity) | SPR | ||
| Human Serum Albumin (HSA) | Human | 5.5 - 6.0 | 5200 | Isothermal Titration Calorimetry |
| 6.0 | 635.6 | SPR | ||
| 7.4 | >100,000 (no detectable binding) | SPR |
Note: KD values can vary between studies due to different experimental conditions and methodologies. The data presented is a representative range from published literature.[11][12]
Experimental Protocols
To assess the effect of an inhibitor like this compound on albumin binding to FcRn, a competitive binding assay is the most appropriate method. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for such studies.
Surface Plasmon Resonance (SPR) Protocol to Test for Competitive Binding
Objective: To determine if this compound inhibits the binding of human serum albumin (HSA) to human FcRn (hFcRn).
Materials:
-
Biacore instrument (or similar SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human FcRn (hFcRn) with a capture tag (e.g., His-tag)
-
Anti-His antibody for capture
-
Recombinant Human Serum Albumin (HSA)
-
This compound
-
Running buffers: PBS with 0.05% Tween-20 (PBST), adjusted to pH 6.0 and pH 7.4
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Methodology:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface using a 1:1 mixture of NHS and EDC.
-
Immobilize the anti-His antibody onto the chip surface via standard amine coupling chemistry.
-
Deactivate remaining active esters with ethanolamine-HCl.
-
-
Ligand Capture:
-
Inject a solution of His-tagged hFcRn in PBST pH 7.4 over the immobilized anti-His antibody surface to achieve a stable capture level (e.g., 800-1000 Response Units).
-
-
Binding Analysis (at pH 6.0):
-
Switch the running buffer to PBST pH 6.0.
-
Analyte Injection (HSA alone): Inject a series of concentrations of HSA (e.g., 0.1 µM to 20 µM) over the captured hFcRn surface to determine the baseline binding kinetics and affinity (KD).
-
Analyte Injection (HSA with Inhibitor): Prepare a series of samples containing a fixed concentration of HSA (at its approximate KD value) and varying concentrations of this compound (e.g., spanning from 0.1 µM to 50 µM).
-
Inject these mixtures over the hFcRn surface.
-
Record the binding sensorgrams for each injection.
-
-
Regeneration:
-
After each binding cycle, regenerate the surface by injecting the regeneration solution to remove the captured hFcRn and any bound analyte, preparing it for the next cycle.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Analyze the sensorgrams. If this compound inhibits HSA binding, a dose-dependent decrease in the binding response of HSA will be observed.
-
Fit the data to appropriate binding models to determine changes in kinetic parameters (ka, kd) and affinity (KD).
-
Conclusion and Outlook
The available evidence strongly supports the hypothesis that this compound, an inhibitor of the hIgG-hFcRn interaction, does not affect the binding of albumin to FcRn. This is due to the existence of distinct and non-cooperative binding sites for these two ligands on the FcRn molecule. While direct experimental validation is pending, this understanding is critical for drug development professionals working on FcRn-targeting therapeutics. For instance, therapies designed to block IgG recycling (e.g., for autoimmune diseases) would be predicted to leave the homeostatic regulation of albumin unaffected, which is a significant consideration for safety and efficacy. The experimental protocols outlined in this guide provide a clear path for formally testing this hypothesis and for the broader investigation of molecules that modulate FcRn's interactions with its ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Albumin binding to FcRn: distinct from the FcRn-IgG interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Unraveling the Interaction between FcRn and Albumin: Opportunities for Design of Albumin-Based Therapeutics [frontiersin.org]
- 7. The Major Histocompatibility Complex–related Fc Receptor for IgG (FcRn) Binds Albumin and Prolongs Its Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The neonatal Fc receptor (FcRn) binds independently to both sites of the IgG homodimer with identical affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preclinical Profile of hIgG-hFc Receptor-IN-1
Disclaimer: This document summarizes the publicly available information on the preclinical assessment of hIgG-hFc receptor-IN-1. The core data originates from a single 2013 publication by Zhaolin Wang et al. in Bioorganic & Medicinal Chemistry Letters. Despite extensive searches, the full text of this publication was not accessible. Therefore, the detailed experimental protocols are based on established methodologies for similar assays and should be considered representative. No public data on in vivo efficacy, pharmacokinetics, or toxicology for this specific compound could be found.
Introduction and Mechanism of Action
The neonatal Fc receptor (FcRn) is a critical regulator of Immunoglobulin G (IgG) and albumin homeostasis. By binding to IgG in a pH-dependent manner within endosomes, FcRn salvages these proteins from lysosomal degradation and recycles them back into circulation, thereby extending their serum half-life. In the context of autoimmune diseases, pathogenic autoantibodies (which are predominantly IgG) are maintained at high levels through this same FcRn-mediated salvage pathway.
This compound is a small molecule inhibitor designed to block the protein-protein interaction between human IgG (hIgG) and the human neonatal Fc receptor (hFcRn). By competitively inhibiting this interaction, the molecule prevents the binding of IgG to FcRn in the acidic environment of the endosome. Consequently, the IgG is not salvaged and is instead trafficked to the lysosome for degradation. This mechanism leads to an accelerated clearance of circulating IgG, offering a potential therapeutic strategy for autoimmune diseases driven by pathogenic autoantibodies.[1]
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data
The only publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) for the disruption of the hIgG-hFcRn interaction. The molecule is identified as "compound 66" in the primary literature.[2]
| Compound Name | Target Interaction | Assay Type | IC50 (µM) | Reference |
| This compound (comp 66) | hIgG - hFcRn | Protein-Protein Interaction | 2 | [2] |
Experimental Protocols
The specific experimental protocol used to determine the IC50 value for this compound is not available in the public domain. However, such values are typically determined using a competitive binding assay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA). The following is a representative, detailed protocol for such an assay.
Objective: To determine the IC50 of a test compound (e.g., this compound) for the inhibition of the hIgG-hFcRn interaction.
Materials:
-
Proteins: Recombinant human FcRn, Human IgG1 (or Fc fragment)
-
Detection Reagent: Horseradish peroxidase (HRP)-conjugated anti-human IgG antibody
-
Buffers:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST), pH 7.4
-
Assay Buffer: PBST, pH 6.0 (to facilitate IgG-FcRn binding)
-
Neutralization Buffer: PBST, pH 7.4
-
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄)
-
Plates: 96-well high-binding polystyrene microplates
-
Test Compound: this compound, dissolved in DMSO and serially diluted in Assay Buffer.
Methodology:
-
Plate Coating:
-
Dilute recombinant hFcRn to a final concentration of 2 µg/mL in Coating Buffer.
-
Add 100 µL of the hFcRn solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block non-specific binding sites by adding 200 µL/well of 3% Bovine Serum Albumin (BSA) in PBST.
-
Incubate for 2 hours at room temperature, then wash three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound in Assay Buffer (pH 6.0). The final concentration range should bracket the expected IC50 (e.g., from 100 µM to 0.01 µM). Include a vehicle control (DMSO only).
-
Prepare a solution of human IgG1 in Assay Buffer (pH 6.0) at a fixed concentration (e.g., 0.5 µg/mL).
-
In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of the human IgG1 solution.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the compound/IgG1 mixture to the corresponding wells of the hFcRn-coated plate.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate five times with 200 µL/well of Wash Buffer (pH 6.0).
-
Dilute the HRP-conjugated anti-human IgG antibody in Assay Buffer (pH 6.0) according to the manufacturer's recommendation.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL/well of Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 10-15 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no IgG).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with no IgG (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Below is a diagram illustrating this experimental workflow.
References
An In-Depth Technical Guide to hIgG-hFc Receptor-IN-1: A Novel Modulator of IgG Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
hIgG-hFc receptor-IN-1 is a novel small molecule inhibitor that targets the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn). By disrupting this interaction, the inhibitor accelerates the degradation of IgG, presenting a promising therapeutic strategy for autoimmune diseases driven by pathogenic autoantibodies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and biophysical properties, and the foundational experimental protocols for its characterization. While in vivo data in specific autoimmune disease models remains to be published, this document serves as a core resource for researchers interested in the therapeutic potential of small molecule FcRn inhibitors.
Introduction
The neonatal Fc receptor (FcRn) plays a critical role in maintaining the homeostasis of Immunoglobulin G (IgG) and albumin, significantly extending their serum half-life. In the acidic environment of endosomes, FcRn binds to pinocytosed IgG, rescuing it from lysosomal degradation and recycling it back to the cell surface for release into the circulation at physiological pH. In many autoimmune diseases, this mechanism also prolongs the half-life of pathogenic autoantibodies, thereby contributing to disease pathology.
Targeting the FcRn-IgG interaction is a clinically validated approach for the treatment of a range of autoimmune disorders. This compound is a small molecule designed to inhibit this interaction, offering the potential for an orally bioavailable therapeutic that can reduce the levels of pathogenic IgG.
Mechanism of Action
This compound functions as an antagonist of the hIgG-hFcRn protein-protein interaction. By binding to FcRn, it prevents the receptor from engaging with the Fc portion of IgG. This disruption of the natural recycling pathway leads to the shunting of IgG to the lysosome for degradation, resulting in a reduction of overall serum IgG levels, including pathogenic autoantibodies.
Quantitative Data
Currently, the publicly available quantitative data for this compound is limited to its in vitro inhibitory activity. No in vivo efficacy data in autoimmune disease models has been reported in the peer-reviewed literature.
| Parameter | Value | Method | Source |
| IC50 | 2 µM | Competition ELISA | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
Experimental Protocols
The following protocols are based on the methodologies described in the foundational research by Wang et al. (2013) for the characterization of this compound. These can be adapted for further investigation and screening of similar small molecule inhibitors.
Competition ELISA for hIgG-hFcRn Interaction
This assay is designed to quantify the ability of a test compound to inhibit the binding of hIgG to hFcRn.
Workflow:
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated recombinant human FcRn
-
Recombinant human IgG-Fc fragment
-
This compound (or other test compounds)
-
HRP-conjugated anti-human Fc antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS, pH 6.0 with 0.1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation: Wash streptavidin-coated plates with wash buffer.
-
FcRn Immobilization: Add biotinylated hFcRn (e.g., at 1 µg/mL in assay buffer) to each well and incubate for 1 hour at room temperature. Wash the plates.
-
Competition Reaction: Prepare serial dilutions of the test compound (this compound). In each well, add the hIgG-Fc fragment (at a concentration predetermined to be in the linear range of the binding curve, e.g., EC50) and the test compound. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates to remove unbound hIgG-Fc and test compound.
-
Detection: Add HRP-conjugated anti-human Fc antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plates and add the substrate solution. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to determine the binding affinity and kinetics (kon and koff) of the inhibitor to FcRn.
Workflow:
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human FcRn
-
This compound (analyte)
-
Amine coupling kit for immobilization
-
Running buffer (e.g., HBS-EP+, pH 7.4 or a suitable acidic buffer like MES-buffered saline, pH 6.0)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Immobilization: Immobilize recombinant hFcRn onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject serial dilutions of this compound in running buffer over the immobilized FcRn surface to measure the association phase.
-
Dissociation: Following the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor from FcRn.
-
Regeneration: After each binding cycle, regenerate the sensor surface using the regeneration solution to remove any bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Future Directions and Considerations
The discovery of this compound as a small molecule inhibitor of the hIgG-hFcRn interaction opens up new avenues for the development of oral therapeutics for autoimmune diseases. However, several critical steps are necessary to advance this molecule or its analogs towards clinical application:
-
In Vivo Efficacy Studies: Evaluation of this compound in established animal models of autoimmune diseases (e.g., collagen-induced arthritis, systemic lupus erythematosus, immune thrombocytopenia) is essential to demonstrate its therapeutic potential.
-
Pharmacokinetics and Pharmacodynamics: In vivo studies are required to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor, as well as to establish a clear relationship between its concentration and the reduction in IgG levels.
-
Selectivity and Off-Target Effects: Comprehensive screening against a panel of other receptors and enzymes is necessary to ensure the selectivity of the inhibitor and to identify any potential off-target liabilities.
-
Structural Optimization: Further medicinal chemistry efforts may be needed to improve the potency, selectivity, and pharmacokinetic properties of the initial lead compound.
Conclusion
This compound is a pioneering small molecule inhibitor of the hIgG-hFcRn interaction, representing a promising starting point for the development of novel oral therapies for autoimmune diseases. While in vivo data in relevant disease models is currently lacking, the foundational biochemical and biophysical characterization provides a solid basis for future research and development in this area. The experimental protocols detailed in this guide offer a framework for the continued investigation and optimization of this and other small molecule FcRn inhibitors.
References
An In-depth Technical Guide to hIgG-hFcRn Inhibitors
Disclaimer: Publicly available scientific literature and patent databases do not contain information on a specific hIgG-hFcRn inhibitor designated as "compound 66." The term "compound 66" appears in various chemical and patent documents as an internal identifier for unrelated molecules. This guide, therefore, provides a comprehensive overview of the core topic of hIgG-hFcRn inhibition, utilizing data from well-characterized and publicly disclosed inhibitors that represent the current state of the field for researchers, scientists, and drug development professionals.
Introduction: The IgG-FcRn Axis
The neonatal Fc receptor (FcRn) is a critical regulator of Immunoglobulin G (IgG) and albumin homeostasis.[1][2][3][4][5] Structurally similar to an MHC class I molecule, FcRn is a heterodimer composed of a heavy chain and a β2-microglobulin light chain.[1][2] Its primary function is to salvage IgG and albumin from lysosomal degradation, thereby extending their plasma half-life.[4][6]
The process begins with the non-specific uptake of IgG from the bloodstream into endothelial cells via pinocytosis.[1][7] As the resulting endosome acidifies (pH 6.0-6.5), the Fc region of IgG binds with high affinity to FcRn located within the endosomal membrane.[2][4][7] This binding rescues the IgG from being trafficked to the lysosome for catabolism. Instead, the FcRn-IgG complex is recycled back to the cell surface.[6][7] Upon exposure to the neutral pH of the bloodstream (pH ~7.4), the binding affinity is drastically reduced, leading to the release of IgG back into circulation.[2][7] This pH-dependent recycling mechanism is fundamental to maintaining high serum IgG concentrations.[3]
In autoimmune diseases, this same mechanism perpetuates the presence of pathogenic autoantibodies. By inhibiting the interaction between IgG and FcRn, the recycling process is blocked, shunting the pathogenic IgG towards lysosomal degradation and thereby reducing its circulating levels.[1][3] This is the therapeutic principle behind FcRn inhibitors.[3]
Mechanism of Action of FcRn Inhibitors
FcRn inhibitors are a class of therapeutics designed to block the binding of IgG to FcRn.[1][3] These inhibitors can be monoclonal antibodies (mAbs) that target FcRn, or engineered Fc fragments that bind to FcRn with supra-physiological affinity.[1][2]
By competitively occupying the IgG binding site on FcRn, these inhibitors prevent endogenous IgG from being salvaged.[3] As a result, all IgG, including pathogenic autoantibodies, are directed to the lysosome for degradation, leading to a rapid and significant reduction in total circulating IgG levels.[3][8] This mechanism is highly specific for IgG, as the homeostasis of other immunoglobulins like IgA and IgM is not directly affected by FcRn blockade.[3]
Quantitative Data of Representative FcRn Inhibitors
Several FcRn inhibitors have progressed through clinical development, providing a wealth of quantitative data. The following tables summarize key parameters for prominent examples.
Table 1: In Vitro Binding Affinities (Surface Plasmon Resonance)
| Compound | Type | hFcRn Binding KD (nM) at pH 6.0 | hFcRn Binding KD (nM) at pH 7.4 | Reference |
| Efgartigimod (ARGX-113) | Engineered human IgG1 Fc-fragment | ~12 | ~2800 | [2] |
| Rozanolixizumab (UCB7665) | Humanized anti-FcRn IgG4P mAb | High Affinity | High Affinity | [3] |
| Batoclimab (HBM9161) | Fully human anti-FcRn IgG1 mAb | High Affinity | High Affinity | [3] |
| Nipocalimab | Fully human anti-FcRn IgG1 mAb | High Affinity | High Affinity | [2][9] |
Note: High-affinity binding at both acidic and neutral pH is a characteristic of monoclonal antibody-based FcRn inhibitors, ensuring target engagement both inside the endosome and on the cell surface.[3]
Table 2: Pharmacodynamic & Pharmacokinetic Profile
| Compound | Administration | Mean Max IgG Reduction | Effect on Albumin | Key Clinical Study |
| Efgartigimod | IV, SC | ~61% | No decrease observed | ADAPT (Phase III, gMG)[3] |
| Rozanolixizumab | SC | ~56-68% | Not specified | MG0002 (Phase II, gMG)[10] |
| Batoclimab | SC | Dose-dependent | Not specified | Phase I (Healthy Volunteers)[3] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a primary method for quantifying the binding affinity and kinetics between an FcRn inhibitor and the FcRn protein.[11][12]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the inhibitor-FcRn interaction at different pH values.
Methodology:
-
Immobilization: One molecule (typically the receptor, FcRn) is immobilized on a sensor chip surface.[11] Common methods include amine coupling or capture-based approaches using anti-His antibodies for His-tagged proteins. Alternatively, the antibody or Fc-fragment can be captured on a Protein A chip.
-
Analyte Injection: The other molecule (the inhibitor) is flowed over the sensor surface at various concentrations in a running buffer.[11]
-
pH Condition: The running buffer is prepared at the desired pH (e.g., pH 6.0 for endosomal conditions and pH 7.4 for plasma conditions) to mimic the physiological environment.[12]
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).[11]
-
Dissociation Phase: The analyte-containing buffer is replaced with running buffer alone, and the dissociation of the complex is monitored as a decrease in the SPR signal.[11]
-
Regeneration: A regeneration solution (e.g., a low pH glycine solution) is injected to remove the bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (KD = kd/ka).[12]
In Vitro Cell-Based IgG Recycling Assay
This assay measures the ability of an FcRn inhibitor to block the recycling of IgG in a cellular context.
Objective: To quantify the reduction in IgG recycling in the presence of an FcRn inhibitor.
Methodology:
-
Cell Line: Use a cell line stably transfected to express human FcRn (hFcRn), such as HEK293-hFcRn-GFP cells.[2][9]
-
Pulse Step: "Pulse" the cells by incubating them with fluorescently labeled human IgG (e.g., hIgG-AF647) for a set period, allowing for cellular uptake.[2][9]
-
Inhibitor Treatment: Incubate the cells with the FcRn inhibitor at various concentrations.
-
Chase Step: "Chase" by incubating the cells in a fresh medium without labeled IgG. During this phase, IgG that is not bound to FcRn will be degraded, while recycled IgG will be returned to the surface.[2][9]
-
Quantification: Measure the amount of residual fluorescent IgG within the cells using flow cytometry.[2][9]
-
Analysis: In the presence of an effective FcRn inhibitor, IgG recycling is blocked, resulting in higher intracellular retention of labeled IgG (as it is not successfully exported) which is then routed for degradation.[2][9] The percentage of maximum residual IgG is calculated and compared between treated and untreated cells.[2][9]
In Vivo Pharmacodynamic Studies in Humanized FcRn Mice
Objective: To evaluate the in vivo efficacy of an FcRn inhibitor in reducing circulating human IgG levels.
Methodology:
-
Animal Model: Use transgenic mice where the murine FcRn gene has been replaced with the human FcRn gene (hFcRn knock-in mice).[1] This is crucial as some inhibitors are species-specific.[1] Humanized FcRn rat models are also being developed.
-
hIgG Administration: Administer a known quantity of human IgG to the mice to establish a baseline circulating level.
-
Inhibitor Dosing: Administer the FcRn inhibitor via the intended clinical route (e.g., subcutaneous or intravenous).
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
IgG Quantification: Measure the concentration of human IgG in the serum samples using an ELISA or a similar quantitative immunoassay.
-
Analysis: Determine the percentage reduction in hIgG levels over time compared to vehicle-treated control animals to assess the pharmacodynamic effect of the inhibitor.
Conclusion
Inhibiting the hIgG-hFcRn interaction is a clinically validated and powerful mechanism for treating IgG-mediated autoimmune diseases.[2][3] The therapeutic strategy revolves around accelerating the degradation of pathogenic autoantibodies by blocking their FcRn-mediated salvage pathway. The development of FcRn inhibitors, including engineered Fc fragments and monoclonal antibodies, has been guided by detailed in vitro characterization of their pH-dependent binding kinetics and confirmed through cell-based functional assays and in vivo studies in specialized humanized animal models. The success of compounds like efgartigimod has paved the way for a new class of therapies, offering significant potential for patients with a wide range of autoimmune disorders.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2021198965A1 - Neodegrader conjugates - Google Patents [patents.google.com]
- 3. ES2556641T3 - Drug conjugates and their use to treat cancer, an autoimmune disease or an infectious disease - Google Patents [patents.google.com]
- 4. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. patents.justia.com [patents.justia.com]
- 8. WO2023167944A1 - Compounds and methods for treatment of viral infections - Google Patents [patents.google.com]
- 9. CA3222185A1 - Neodegrader-anti-cd33 antibody conjugates - Google Patents [patents.google.com]
- 10. WO2004010957A2 - Drug conjugates and their use for treating cancer, an autoimmune disease or an infectious disease - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. US7659241B2 - Drug conjugates and their use for treating cancer, an autoimmune disease or an infectious disease - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: hIgG-hFc Receptor-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
hIgG-hFc receptor-IN-1 is a small molecule inhibitor that disrupts the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1] This interaction is crucial for IgG homeostasis, as FcRn salvages IgG from lysosomal degradation, thereby extending its serum half-life.[2] By blocking this interaction, this compound accelerates the clearance of IgG, presenting a promising therapeutic strategy for autoimmune diseases driven by pathogenic autoantibodies.[3][4] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound and similar inhibitors.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Further studies are required to fully characterize its binding kinetics and in vivo efficacy.
| Parameter | Value | Reference |
| IC50 | 2 µM | [1] |
| Binding Affinity (Kd) | Data not publicly available | |
| Association Rate (kon) | Data not publicly available | |
| Dissociation Rate (koff) | Data not publicly available | |
| In Vivo Efficacy | Data not publicly available |
Signaling Pathway
The primary role of the hFcRn is to protect IgG from catabolism, a process initiated by the pH-dependent binding of IgG to FcRn within the acidic environment of early endosomes. This interaction prevents the trafficking of IgG to lysosomes for degradation and instead redirects it back to the cell surface for release into the circulation at physiological pH. Inhibition of this pathway by this compound leads to the degradation of IgG.
Caption: IgG Recycling and Inhibition by this compound.
Experimental Protocols
In Vitro hIgG-hFcRn Interaction Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available inhibitor screening kits and is designed to quantify the inhibition of the hIgG-hFcRn interaction by a test compound like this compound.[4][5][6]
Materials:
-
96-well microplate
-
Recombinant human Fc (hFc) fragment of IgG1
-
Recombinant human FcRn (hFcRn) biotinylated
-
This compound (or other test inhibitors)
-
Streptavidin-HRP
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Assay buffer (e.g., PBS with 0.1% BSA, pH 6.0)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with hFc at a concentration of 1-2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of assay buffer for 1-2 hours at room temperature.
-
Inhibitor Addition: Add serial dilutions of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO).
-
hFcRn Addition: Add biotinylated hFcRn to the wells at a pre-determined optimal concentration and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate and incubate until sufficient color development.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Caption: ELISA-based hIgG-hFcRn Inhibition Assay Workflow.
Cell-Based IgG Recycling Assay
This protocol utilizes a cell line expressing hFcRn to assess the ability of this compound to inhibit IgG recycling.
Materials:
-
HMEC-1 cells stably expressing hFcRn (or other suitable cell line)
-
Cell culture medium
-
Human IgG labeled with a fluorescent probe (e.g., FITC-IgG)
-
This compound
-
Acidic buffer (pH 6.0)
-
Neutral buffer (pH 7.4)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hFcRn-expressing cells in a 24-well plate and grow to confluency.
-
Loading: Wash the cells with neutral buffer and then incubate with fluorescently labeled hIgG in acidic buffer for 1-2 hours at 37°C to allow for uptake and binding to FcRn.
-
Inhibitor Treatment: Wash the cells with acidic buffer to remove unbound IgG. Then, incubate the cells with fresh acidic buffer containing various concentrations of this compound for 1-2 hours at 37°C.
-
Recycling: Wash the cells with neutral buffer and incubate in fresh neutral buffer for 1-4 hours at 37°C to allow for the recycling and release of IgG.
-
Quantification:
-
Released IgG: Collect the supernatant and measure the fluorescence to quantify the amount of recycled IgG.
-
Intracellular IgG: Lyse the cells and measure the intracellular fluorescence to determine the amount of IgG that was not recycled and subsequently degraded.
-
-
Data Analysis: Calculate the percentage of IgG recycling inhibition at each concentration of this compound.
In Vivo Pharmacokinetic Study in Humanized FcRn Mice
This protocol outlines a general procedure to evaluate the effect of this compound on the pharmacokinetics of human IgG in a relevant animal model. Humanized FcRn mice are recommended as they more accurately reflect human IgG pharmacokinetics.[3][6]
Materials:
-
Humanized FcRn transgenic mice
-
Human IgG
-
This compound
-
Vehicle for inhibitor administration
-
Blood collection supplies
-
ELISA kit for human IgG quantification
Procedure:
-
Animal Acclimatization: Acclimatize humanized FcRn mice for at least one week before the study.
-
Group Allocation: Divide the mice into treatment and control groups.
-
hIgG Administration: Administer a single intravenous (IV) or intraperitoneal (IP) injection of human IgG to all mice at a predetermined dose.
-
Inhibitor Administration: Administer this compound to the treatment group at various doses and schedules (e.g., daily, every other day). Administer vehicle to the control group.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-hIgG administration.
-
Sample Processing: Process the blood samples to obtain serum or plasma.
-
hIgG Quantification: Measure the concentration of human IgG in the serum/plasma samples using a human IgG-specific ELISA.
-
Pharmacokinetic Analysis: Analyze the concentration-time data to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) for both the control and treatment groups.
-
Data Interpretation: Compare the pharmacokinetic parameters between the groups to assess the in vivo efficacy of this compound in accelerating hIgG clearance.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare. The information provided is for research use only and not for diagnostic or therapeutic purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humanized FcRn Mouse Models for Evaluating Pharmacokinetics of human IgG Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human FcRn transgenic mice for pharmacokinetic evaluation of therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Humanized FcRn mouse models for evaluating pharmacokinetics of human IgG antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: hIgG-hFc Receptor-IN-1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neonatal Fc receptor (FcRn) plays a critical role in maintaining the homeostasis of Immunoglobulin G (IgG) and albumin by protecting them from catabolism, thereby extending their serum half-life.[1][2][3] This salvage mechanism is mediated by a pH-dependent binding of IgG to FcRn within the acidic environment of endosomes, followed by recycling to the cell surface and release at physiological pH.[3][4] In autoimmune diseases, where pathogenic autoantibodies contribute to disease pathology, inhibiting the IgG-FcRn interaction presents a compelling therapeutic strategy to accelerate the clearance of these harmful IgGs.[2][3][4]
hIgG-hFc receptor-IN-1 is a small molecule inhibitor of the human IgG-human FcRn protein-protein interaction, with a reported IC50 of 2 µM. It serves as a valuable tool for studying the biological consequences of FcRn blockade in a cellular context. These application notes provide a detailed protocol for a cell-based competition binding assay to characterize the activity of this compound and other potential FcRn inhibitors.
Assay Principle
This assay quantifies the ability of a test compound, such as this compound, to inhibit the binding of a fluorescently labeled human IgG to FcRn expressed on the surface of a mammalian cell line. The assay is performed at an acidic pH to mimic the endosomal environment where the IgG-FcRn interaction occurs. A decrease in the fluorescent signal from the cells indicates that the test compound is competing with the labeled IgG for binding to FcRn.
Key Applications
-
Screening: High-throughput screening of small molecule or biologic libraries to identify novel FcRn inhibitors.
-
Pharmacology: Characterization of the potency and efficacy of FcRn inhibitors in a physiologically relevant cellular environment.
-
Mechanism of Action Studies: Elucidation of the mechanism by which inhibitors block the IgG-FcRn interaction.
Mandatory Visualizations
Caption: IgG-FcRn Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the Cell-Based FcRn Competition Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cell line stably expressing human FcRn (e.g., GenScript, Cat. No. M00586) or MDCK cells stably expressing human FcRn.[5][6][7]
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 5 µg/mL Puromycin).
-
This compound: Provided as a solid; dissolve in 100% DMSO to create a 10 mM stock solution.
-
Fluorescently Labeled Human IgG: e.g., FITC-conjugated human IgG1 (commercially available).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) adjusted to pH 6.0.
-
Wash Buffer: PBS at pH 7.4.
-
FACS Buffer: PBS (pH 7.4) containing 2% FBS and 0.1% sodium azide.
-
96-well V-bottom plate.
-
Flow Cytometer.
Protocol: Cell-Based FcRn Competition Binding Assay
-
Cell Culture:
-
Culture the CHO-hFcRn cells in a T75 flask at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Preparation:
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells once with ice-cold Wash Buffer (pH 7.4).
-
Resuspend the cells in ice-cold Assay Buffer (pH 6.0) at a concentration of 2 x 10^6 cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer (pH 6.0). A typical starting concentration for a 10-point curve would be 100 µM, with 1:3 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration well.
-
-
Assay Procedure:
-
Add 50 µL of the cell suspension (100,000 cells) to each well of a 96-well V-bottom plate.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate on ice for 30 minutes to allow the inhibitor to bind to FcRn.
-
Prepare a solution of FITC-labeled human IgG in Assay Buffer (pH 6.0) at a concentration of 2x the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Add 100 µL of the FITC-IgG solution to all wells.
-
Incubate the plate on ice for 1 hour in the dark.
-
Wash the cells three times with 200 µL of ice-cold FACS Buffer. Centrifuge at 300 x g for 3 minutes between each wash.
-
After the final wash, resuspend the cell pellet in 200 µL of FACS Buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the FITC fluorescence (typically in the FL1 channel).
-
Collect at least 10,000 events per well.
-
-
Data Analysis:
-
Determine the geometric mean fluorescence intensity (gMFI) for each sample.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (gMFI_sample - gMFI_background) / (gMFI_total_binding - gMFI_background))
-
gMFI_sample: gMFI of cells with inhibitor and FITC-IgG.
-
gMFI_total_binding: gMFI of cells with vehicle and FITC-IgG (maximum binding).
-
gMFI_background: gMFI of unstained cells or cells with a large excess of unlabeled IgG (non-specific binding).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Example Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for high-throughput screening. |
| Signal-to-Background | > 10 | The ratio of the signal from total binding to the signal from non-specific binding. |
| FITC-IgG Concentration | 100 nM | The concentration of the labeled ligand, typically at or below its Kd for FcRn. |
| Cell Density | 100,000 cells/well | The number of cells used per data point. |
Table 2: Example IC50 Data for this compound
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 2.1 | 1.2 | 0.99 |
| Negative Control | > 100 | N/A | N/A |
Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | - Insufficient FcRn expression on cells.- Low affinity or concentration of FITC-IgG.- Suboptimal pH of Assay Buffer. | - Verify FcRn expression by staining with an anti-FcRn antibody.- Titrate FITC-IgG to determine the optimal concentration.- Ensure the pH of the Assay Buffer is accurately adjusted to 6.0. |
| High Well-to-Well Variability | - Inconsistent cell numbers.- Inaccurate pipetting. | - Ensure a homogeneous cell suspension before plating.- Use calibrated pipettes and proper pipetting techniques. |
| Poor Curve Fit (Low R²) | - Incorrect inhibitor dilutions.- Compound precipitation at high concentrations. | - Prepare fresh serial dilutions for each experiment.- Check the solubility of the compound in the Assay Buffer. |
| No Inhibition Observed | - Inactive compound.- Inhibitor does not work in a cellular context. | - Verify the identity and purity of the compound.- Consider alternative assay formats (e.g., uptake or transcytosis assays). |
References
- 1. amsbio.com [amsbio.com]
- 2. gentaur.com [gentaur.com]
- 3. Inhibitors of the FcRn:IgG Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FcRN receptor antagonists in the management of myasthenia gravis [frontiersin.org]
- 5. genscript.com [genscript.com]
- 6. An in vitro FcRn- dependent transcytosis assay as a screening tool for predictive assessment of nonspecific clearance of antibody therapeutics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHOK1-FCGRT(FcRn)-Cell-Line - Kyinno Bio [kyinno.com]
Application Notes and Protocols: hIgG-hFc Receptor-IN-1 ELISA
These application notes provide a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to characterize the inhibitory activity of hIgG-hFc receptor-IN-1 on the interaction between human Immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn). This assay is intended for researchers, scientists, and drug development professionals investigating the modulation of the hIgG-hFcRn pathway.
Principle of the Assay
This competitive ELISA is designed to measure the ability of a test compound, this compound, to inhibit the binding of biotinylated human IgG (hIgG-biotin) to immobilized recombinant human FcRn (hFcRn). The assay involves coating a 96-well microplate with hFcRn. A constant concentration of hIgG-biotin is pre-incubated with serially diluted this compound. This mixture is then transferred to the hFcRn-coated wells. The amount of hIgG-biotin that binds to the immobilized hFcRn is inversely proportional to the concentration of the inhibitor. The bound hIgG-biotin is subsequently detected using streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP), which catalyzes a colorimetric reaction with a substrate. The resulting signal is measured spectrophotometrically, and the half-maximal inhibitory concentration (IC50) of the inhibitor is determined.
hIgG-hFc receptor-IN-1 working concentration in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
hIgG-hFc receptor-IN-1 is a small molecule inhibitor that specifically targets the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1][2][3] By blocking this interaction, the inhibitor disrupts the FcRn-mediated recycling pathway, leading to accelerated degradation of IgG. This mechanism of action makes this compound a valuable research tool for studying the biological roles of FcRn and a potential therapeutic agent for autoimmune diseases where pathogenic autoantibodies of the IgG isotype play a central role.[4][5]
Mechanism of Action
The neonatal Fc receptor (FcRn) is a unique MHC class I-like molecule that plays a critical role in maintaining the homeostasis of IgG and albumin.[5] FcRn salvages IgG from lysosomal degradation through a pH-dependent recycling mechanism.[6][7] Endocytosed IgG binds to FcRn within the acidic environment of early endosomes (pH ~6.0).[8][9][10] This complex is then recycled back to the cell surface. Upon exposure to the neutral pH of the bloodstream (pH ~7.4), the affinity between IgG and FcRn is greatly reduced, leading to the release of IgG back into circulation.[8][9][10] this compound competitively inhibits the binding of the Fc portion of IgG to FcRn, thereby preventing this recycling process and redirecting IgG to the lysosomal pathway for degradation.
Quantitative Data
| Compound Name | Target | IC50 | Description |
| This compound | hIgG-hFcRn | 2 µM | A small molecule inhibitor of the human immunoglobulin G - human neonatal Fc receptor protein-protein interaction.[1][2][3] |
Signaling Pathway
The primary pathway affected by this compound is the FcRn-mediated IgG recycling pathway. Inhibition of this pathway leads to a decrease in circulating IgG levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insight into small molecule binding to the neonatal Fc receptor by X-ray crystallography and 100 kHz magic-angle-spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From promise to practice: evaluating the clinical impact of FcRn inhibition in IgG-mediated autoimmune rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FcRn: Role in IgG Recycling & Therapeutic Antibody Development | Biointron [biointron.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Interaction between FcRn and Albumin: Opportunities for Design of Albumin-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Use of hIgG-hFc Receptor-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
hIgG-hFc receptor-IN-1 is a small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn). The neonatal Fc receptor (FcRn) plays a critical role in maintaining the homeostasis of IgG and albumin by protecting them from catabolism, thereby extending their serum half-life.[1][2] In autoimmune diseases, where pathogenic autoantibodies of the IgG isotype are key drivers of pathology, inhibiting the FcRn-mediated recycling of these antibodies presents a promising therapeutic strategy.[1][2][3] By blocking the interaction between IgG and FcRn, this compound is designed to accelerate the degradation of pathogenic IgG, leading to a reduction in their circulating levels.[1][2]
These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, detailed experimental protocols for preclinical animal models, and examples of data presentation.
Mechanism of Action
The primary function of FcRn is to salvage IgG from lysosomal degradation. This process begins with the non-specific uptake of plasma proteins, including IgG, into endothelial cells via pinocytosis. Within the acidic environment of the endosome (pH 6.0-6.5), the Fc portion of IgG binds with high affinity to FcRn. This binding event rescues the IgG from being targeted to the lysosome for degradation. The IgG-FcRn complex is then recycled back to the cell surface. Upon exposure to the neutral pH of the bloodstream (pH 7.4), the affinity of IgG for FcRn is greatly reduced, leading to the release of the salvaged IgG back into circulation.
This compound acts as a competitive inhibitor of this interaction. By binding to FcRn, it prevents the binding of IgG, thereby disrupting the recycling mechanism. As a result, IgG that is not bound to FcRn is trafficked to the lysosome and degraded. This leads to a dose-dependent reduction in total IgG levels.
Below is a diagram illustrating the IgG salvage pathway and the inhibitory action of this compound.
Caption: IgG salvage pathway and mechanism of action of this compound.
In Vivo Experimental Protocols
Due to the limited availability of published in vivo studies specifically utilizing this compound, the following protocols are generalized based on standard practices for evaluating FcRn inhibitors in preclinical models of autoimmune disease. Researchers should optimize these protocols for their specific animal models and experimental goals.
Formulation and Administration
A recommended formulation for in vivo administration of this compound is a solution prepared with a mixture of solvents to ensure solubility and bioavailability.[4]
Table 1: Example Formulation for In Vivo Administration
| Component | Percentage | Purpose |
| DMSO | 5% | Solubilizing Agent |
| PEG300 | 30% | Co-solvent and Vehicle |
| Tween 80 | 5% | Surfactant and Emulsifier |
| Saline/PBS/ddH₂O | 60% | Vehicle |
Protocol for Preparation of Dosing Solution (Example for 10 mg/kg dose):
-
Determine the required concentration: For a 10 mg/kg dose administered at a volume of 100 µL to a 20 g mouse, the required concentration is 2 mg/mL.
-
Prepare the stock solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
Prepare the final formulation:
-
Take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Add Saline, PBS, or ddH₂O to the final volume and mix thoroughly.
-
-
Administration: The solution should be administered via an appropriate route, such as intraperitoneal (IP) or subcutaneous (SC) injection. The choice of administration route should be determined based on the experimental design and animal model.
In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes a general workflow for assessing the efficacy of this compound in a mouse model of rheumatoid arthritis.
Experimental Workflow:
Caption: Experimental workflow for a CIA mouse model study.
Detailed Protocol:
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Groups:
-
Vehicle Control
-
This compound (low dose, e.g., 5 mg/kg)
-
This compound (high dose, e.g., 20 mg/kg)
-
Positive Control (e.g., methotrexate)
-
-
Treatment Administration: Begin treatment upon the onset of clinical symptoms (around day 28) and continue for a specified period (e.g., daily for 14 days).
-
Efficacy Assessment:
-
Clinical Scoring: Monitor and score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
-
Paw Thickness: Measure the thickness of the paws using a caliper.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure total IgG levels, anti-collagen antibody titers, and inflammatory cytokine levels (e.g., TNF-α, IL-6).
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 2: Example of Clinical Score Data in a CIA Mouse Model
| Treatment Group | Mean Clinical Score (Day 35) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 8.5 | 1.2 | - |
| This compound (5 mg/kg) | 5.2 | 0.9 | <0.05 |
| This compound (20 mg/kg) | 2.8 | 0.6 | <0.01 |
| Methotrexate (1 mg/kg) | 3.1 | 0.7 | <0.01 |
Table 3: Example of Pharmacodynamic Data (Serum IgG Levels)
| Treatment Group | Mean Total Serum IgG (µg/mL) at Endpoint | % Reduction vs. Vehicle | P-value vs. Vehicle |
| Vehicle Control | 1250 | - | - |
| This compound (5 mg/kg) | 875 | 30% | <0.05 |
| This compound (20 mg/kg) | 500 | 60% | <0.001 |
Safety and Toxicology
Preclinical safety and toxicology studies are essential to evaluate the potential adverse effects of this compound. These studies should be conducted in at least two species (one rodent and one non-rodent) and should assess a range of parameters, including:
-
General Health: Monitor for changes in body weight, food and water consumption, and clinical signs of toxicity.
-
Hematology and Clinical Chemistry: Analyze blood samples for changes in blood cell counts and markers of liver and kidney function.
-
Gross Pathology and Histopathology: Perform a thorough examination of organs and tissues at necropsy.
Conclusion
This compound represents a promising therapeutic agent for the treatment of IgG-mediated autoimmune diseases. The provided application notes and generalized protocols offer a framework for the in vivo evaluation of this compound. It is crucial for researchers to adapt and optimize these protocols for their specific research questions and experimental systems. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the high affinity receptor, FcγRI, in autoimmune disease, neuropathy, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uni-luebeck.de [research.uni-luebeck.de]
- 4. Insight into small molecule binding to the neonatal Fc receptor by X-ray crystallography and 100 kHz magic-angle-spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for hIgG-hFc receptor-IN-1 in Antibody Recycling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hIgG-hFc receptor-IN-1 is a potent and specific small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn). With a reported IC50 of 2 µM, this inhibitor serves as a critical tool for elucidating the mechanisms of antibody recycling and for the development of novel therapeutics that modulate antibody half-life.[1][2] The neonatal Fc receptor (FcRn) is a key regulator of IgG and albumin homeostasis, rescuing these proteins from lysosomal degradation and extending their circulating half-life.[3][4] By blocking the FcRn-IgG interaction, this compound facilitates the targeted degradation of IgG, offering a valuable mechanism for studying the physiological and pathological roles of antibody recycling. These application notes provide a comprehensive overview of the utility of this compound, including detailed protocols for its use in in vitro and cell-based assays.
Mechanism of Action
The interaction between IgG and FcRn is highly pH-dependent. Following cellular uptake via pinocytosis, IgG-containing endosomes acidify, promoting the binding of the IgG Fc region to FcRn at a pH of approximately 6.0.[3][5] This binding diverts the IgG from the lysosomal degradation pathway and directs it towards recycling pathways. The IgG-FcRn complex is then trafficked back to the cell surface, where the neutral physiological pH (~7.4) triggers the dissociation of IgG, releasing it back into circulation.[3][5]
This compound acts as a competitive antagonist, binding to FcRn and preventing its interaction with IgG within the acidic environment of the endosome. This inhibition leads to the trafficking of unbound IgG to lysosomes for degradation, thereby reducing the overall half-life of circulating IgG.
Applications
-
Elucidation of Antibody Recycling Pathways: By specifically blocking the key interaction in the recycling process, researchers can dissect the molecular and cellular events involved in IgG homeostasis.
-
Validation of FcRn as a Therapeutic Target: The inhibitor can be used in preclinical models to assess the therapeutic potential of targeting FcRn in antibody-mediated autoimmune diseases and other conditions where rapid clearance of pathogenic IgG is desirable.
-
Screening and Development of Novel Therapeutics: this compound can be used as a reference compound in the development of other small molecules or biologics designed to modulate the FcRn-IgG interaction.
-
In Vitro and In Vivo Correlation Studies: This inhibitor can aid in establishing a correlation between in vitro measures of FcRn-dependent recycling and in vivo pharmacokinetic parameters of therapeutic antibodies.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H36N6O3 |
| Molecular Weight | 528.65 g/mol |
| IC50 | 2 µM |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Data Presentation
Disclaimer: The following quantitative data is presented for illustrative purposes to demonstrate the expected outcomes of experiments using this compound. This data is hypothetical and should be confirmed by experimental results.
Table 1: Dose-Dependent Inhibition of hIgG Recycling in HMEC-1 Cells
| Concentration of this compound (µM) | Percent Inhibition of IgG Recycling (%) |
| 0.1 | 5 ± 2 |
| 0.5 | 25 ± 5 |
| 1.0 | 45 ± 7 |
| 2.0 (IC50) | 50 ± 6 |
| 5.0 | 78 ± 8 |
| 10.0 | 92 ± 4 |
| 20.0 | 98 ± 2 |
Table 2: Effect of this compound on the In Vitro Half-Life of a Therapeutic Monoclonal Antibody
| Treatment Group | In Vitro Half-Life (hours) | Fold Decrease vs. Control |
| Vehicle Control (0.1% DMSO) | 24 ± 2.5 | 1.0 |
| This compound (1 µM) | 15 ± 1.8 | 1.6 |
| This compound (5 µM) | 8 ± 1.2 | 3.0 |
| This compound (10 µM) | 4 ± 0.8 | 6.0 |
Mandatory Visualization
Caption: FcRn-mediated antibody recycling pathway and the mechanism of inhibition by this compound.
Caption: General experimental workflows for studying the effect of this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of hFcRn-hIgG Interaction using Biolayer Interferometry (BLI)
This protocol is designed to quantify the inhibitory effect of this compound on the binding of human IgG to human FcRn in a cell-free system.
Materials:
-
Recombinant human FcRn
-
Human IgG1 (or therapeutic antibody of interest)
-
This compound
-
BLI system (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Kinetics Buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA), pH 6.0 and pH 7.4
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Reconstitute recombinant human FcRn and biotinylate it according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a dilution series of this compound in Kinetics Buffer pH 6.0. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
Prepare a solution of human IgG1 in Kinetics Buffer pH 6.0 at a concentration that gives a robust binding signal (e.g., 50-100 nM).
-
-
BLI Assay Setup:
-
Hydrate SA biosensors in Kinetics Buffer pH 6.0 for at least 10 minutes.
-
Immobilize biotinylated hFcRn onto the SA biosensors to a loading level of 1-2 nm.
-
Establish a stable baseline for the FcRn-loaded biosensors in Kinetics Buffer pH 6.0.
-
-
Association Step:
-
Move the biosensors to wells containing the human IgG1 solution pre-mixed with the different concentrations of this compound (or vehicle control).
-
Allow association for 300-600 seconds at pH 6.0.
-
-
Dissociation Step:
-
Transfer the biosensors to wells containing Kinetics Buffer pH 7.4 to measure the dissociation rate.
-
Monitor dissociation for 300-600 seconds.
-
-
Data Analysis:
-
Fit the binding curves to a 1:1 binding model to determine the association (ka) and dissociation (kd) rates, and calculate the affinity constant (KD).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Cell-Based hIgG Recycling Assay using HMEC-1 Cells
This protocol describes a method to assess the inhibitory effect of this compound on the recycling of human IgG in a human microvascular endothelial cell line (HMEC-1) stably expressing hFcRn.
Materials:
-
HMEC-1 cells stably expressing human FcRn (HMEC-1-hFcRn)
-
Cell culture medium (e.g., MCDB 131 medium supplemented with 10% FBS, L-glutamine, hydrocortisone, and EGF)
-
Human IgG1, labeled or unlabeled
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 6.0 and pH 7.4
-
96-well cell culture plates
-
ELISA reagents for detecting human IgG
Procedure:
-
Cell Culture:
-
Culture HMEC-1-hFcRn cells in a T75 flask until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24-48 hours to form a confluent monolayer.
-
-
Inhibitor and IgG Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a dilution series of the inhibitor in Assay Buffer pH 6.0.
-
Prepare a solution of human IgG1 (e.g., 100 nM) in Assay Buffer pH 6.0.
-
Wash the cell monolayer twice with Assay Buffer pH 7.4.
-
Aspirate the buffer and add the IgG solution containing the different concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate at 37°C for 3-4 hours to allow for IgG uptake and binding to FcRn.
-
-
Recycling (Chase) Phase:
-
Aspirate the incubation medium and wash the cells three times with ice-cold Assay Buffer pH 7.4 to remove unbound IgG.
-
Add fresh, pre-warmed Assay Buffer pH 7.4 to each well.
-
Incubate the plate at 37°C for a defined chase period (e.g., 1, 2, 4, or 6 hours) to allow for the recycling and release of IgG.
-
-
Quantification of Recycled IgG:
-
After the chase period, carefully collect the supernatant from each well.
-
Quantify the amount of recycled IgG in the supernatant using a human IgG-specific ELISA.
-
-
Data Analysis:
-
Calculate the percentage of IgG recycling for each condition relative to the total amount of IgG initially added.
-
Determine the percent inhibition of IgG recycling for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the intricacies of antibody recycling and for the preclinical evaluation of therapeutic strategies that target the FcRn pathway. The protocols provided herein offer a framework for utilizing this inhibitor in both in vitro and cell-based experimental settings. Careful optimization of experimental conditions, such as cell density, incubation times, and inhibitor concentrations, is recommended to achieve robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FcRn: from molecular interactions to regulation of IgG pharmacokinetics and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
hIgG-hFc receptor-IN-1 applications in immunology research
Application Notes: hIgG-hFc receptor-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The neonatal Fc receptor (FcRn) is a unique, non-classical MHC class I molecule critical for the homeostasis of Immunoglobulin G (IgG) and albumin. Unlike classical Fcγ receptors that mediate effector functions like ADCC and ADCP, FcRn's primary role is to protect IgG from catabolism, thereby extending its serum half-life to approximately 21 days. This salvage mechanism is crucial for maintaining humoral immunity and is a key determinant of the pharmacokinetic properties of therapeutic monoclonal antibodies.
The interaction between IgG and FcRn is strictly pH-dependent. Following non-specific fluid-phase pinocytosis into cells (e.g., endothelial cells), IgG encounters FcRn within the acidic environment of the early endosome (pH 6.0-6.5). At this acidic pH, IgG binds with high affinity to FcRn. This binding diverts the IgG from the lysosomal degradation pathway and directs it into a recycling pathway. The IgG-FcRn complex is then trafficked back to the cell surface, where exposure to the neutral pH of the bloodstream (pH 7.4) causes the dissociation of the complex, releasing the salvaged IgG back into circulation. FcRn also mediates the bidirectional transport (transcytosis) of IgG across polarized epithelial barriers, such as the placenta and intestine.
Product Description
This compound is a small molecule inhibitor designed to block the protein-protein interaction between human IgG (hIgG) and the human neonatal Fc receptor (hFcRn). By competitively inhibiting this interaction, the molecule prevents the binding of IgG to FcRn within the endosome, leading to the shunting of IgG towards the lysosomal pathway for degradation. This results in an accelerated clearance and reduced overall serum concentration of IgG.
Applications in Immunology Research
This compound serves as a powerful research tool for investigating the biological roles of FcRn and for preclinical studies in drug development.
-
Studying IgG Pharmacokinetics: The inhibitor can be used to modulate the half-life of IgG in vitro and in vivo. This is valuable for understanding the contribution of FcRn-mediated recycling to the pharmacokinetics of therapeutic antibodies and Fc-fusion proteins.
-
Investigating Autoimmune Disease Models: Many autoimmune diseases are driven by pathogenic autoantibodies, which are typically of the IgG isotype. By blocking FcRn, this compound can accelerate the clearance of these pathogenic IgGs. This makes it a useful tool for studying the therapeutic potential of FcRn blockade in animal models of diseases like myasthenia gravis, immune thrombocytopenia, and rheumatoid arthritis.[1][2][3]
-
Elucidating IgG Transport Mechanisms: The inhibitor can be used in cell-based transcytosis assays to study the role of FcRn in transporting IgG across epithelial and endothelial barriers. This is relevant for research into maternal-fetal immunity, mucosal immunity, and drug delivery across the blood-brain barrier.
-
Probing FcRn Biology: As a specific inhibitor, this molecule allows for the dissection of FcRn-dependent pathways from other cellular trafficking routes, helping to clarify the complex biology of IgG homeostasis and transport.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific assay system.
| Compound Name | Target Interaction | Assay Type | IC50 |
| This compound | hIgG-hFcRn | Protein-protein interaction assay | 2 µM |
Signaling and Trafficking Pathway
The diagram below illustrates the FcRn-mediated IgG recycling pathway and the mechanism of action for this compound.
Caption: FcRn-mediated IgG recycling pathway and point of inhibition.
Experimental Protocols
Protocol 1: Competitive ELISA for hIgG-hFcRn Interaction
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the ability of this compound to inhibit the binding of human IgG to recombinant human FcRn.
Materials:
-
Recombinant human FcRn (hFcRn)
-
Biotinylated human IgG (hIgG-biotin)
-
This compound
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
ELISA microplate (96-well, high-binding)
-
Coating Buffer: 1x PBS, pH 7.4
-
Assay Buffer (pH 6.0): MES-buffered saline (20 mM MES, 150 mM NaCl, 0.05% Tween-20, pH 6.0)
-
Wash Buffer: 1x PBS, 0.05% Tween-20, pH 7.4
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating: Dilute recombinant hFcRn to 2 µg/mL in Coating Buffer. Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer. Block the plate by adding 200 µL of Assay Buffer (containing 1% BSA) to each well. Incubate for 2 hours at room temperature (RT).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer (pH 6.0). A suggested starting concentration is 100 µM, with 1:3 serial dilutions. Also prepare a "no inhibitor" control (vehicle only).
-
Competition Reaction: Wash the plate 3 times with Assay Buffer (pH 6.0). Add 50 µL of the serially diluted inhibitor or control to the appropriate wells.
-
Add hIgG-biotin: Dilute hIgG-biotin in Assay Buffer (pH 6.0) to a pre-determined concentration (e.g., 0.5 µg/mL, determined by a prior titration experiment to find the EC50 concentration for binding). Add 50 µL of diluted hIgG-biotin to all wells.
-
Incubation: Incubate the plate for 2 hours at RT with gentle shaking.
-
Add Streptavidin-HRP: Wash the plate 3 times with Wash Buffer (pH 7.4). Dilute Streptavidin-HRP in Wash Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at RT.
-
Development: Wash the plate 5 times with Wash Buffer (pH 7.4). Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 10-20 minutes, or until sufficient color develops.
-
Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based IgG Recycling Assay
This protocol measures the ability of this compound to block FcRn-mediated recycling of IgG in an endothelial cell line stably expressing human FcRn (e.g., HMEC-1-hFcRn or MDCK-hFcRn).[4][5][6]
Materials:
-
HMEC-1 cells stably expressing hFcRn (HMEC-1-hFcRn)
-
Complete cell culture medium
-
Serum-free medium
-
FcRn Recycling Buffer (pH 6.0): Hank's Balanced Salt Solution (HBSS) with 10 mM MES, pH 6.0
-
Human IgG (labeled, e.g., with a fluorescent tag or HRP for detection)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer)
-
Detection method for labeled IgG (e.g., fluorescence plate reader or ELISA for HRP)
-
96-well cell culture plate
Experimental Workflow Diagram:
Caption: Workflow for the cell-based IgG recycling assay.
Procedure:
-
Cell Seeding: Seed HMEC-1-hFcRn cells into a 96-well tissue culture plate at a density that will result in a confluent monolayer after 48 hours (e.g., 30,000 cells/well).[5] Incubate at 37°C, 5% CO₂.
-
Cell Starvation: Once confluent, gently wash the cells with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 1-2 hours.
-
Inhibitor Treatment: Prepare dilutions of this compound in FcRn Recycling Buffer (pH 6.0). Remove the starvation medium and add 50 µL of the inhibitor dilutions or vehicle control to the cells. Incubate for 30-60 minutes at 37°C.
-
IgG Loading: Prepare a solution of labeled human IgG in FcRn Recycling Buffer (pH 6.0) at a concentration of 400 nM. Add 50 µL of this solution to each well (final IgG concentration 200 nM).
-
Uptake and Binding: Incubate the plate for 4 hours at 37°C. The acidic pH facilitates the binding of IgG to FcRn within the endosomes.[5]
-
Washing: Aspirate the medium and wash the cells 3 times with ice-cold Wash Buffer (PBS, pH 7.4) to remove unbound IgG from the cell surface.
-
Recycling Phase: Add 100 µL of fresh, pre-warmed complete cell culture medium (pH 7.4) to each well. Incubate for an additional 24 hours at 37°C. During this time, the IgG-FcRn complexes that were not blocked by the inhibitor will be recycled to the cell surface and the IgG will be released into the medium.
-
Sample Collection: Carefully collect the supernatant from each well into a new 96-well plate. This fraction contains the recycled IgG.
-
Cell Lysis: Add 100 µL of Lysis Buffer to the remaining cells in the original plate. Incubate on ice for 10 minutes. This fraction contains the IgG that was retained, degraded, or not recycled.
-
Quantification: Quantify the amount of labeled IgG in both the supernatant and the cell lysate fractions using the appropriate detection method (e.g., fluorescence, chemiluminescence, or ELISA).
-
Analysis: Calculate the percentage of recycled IgG for each condition. Compare the amount of recycled IgG in the inhibitor-treated wells to the vehicle control to determine the extent of inhibition. A decrease in the amount of IgG in the supernatant (and a corresponding decrease in the total recovered IgG due to degradation) indicates successful inhibition of FcRn-mediated recycling.
References
- 1. A cell-based FcRn-dependent recycling assay for predictive pharmacokinetic assessment of therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scispace.com [scispace.com]
- 4. An in vitro FcRn- dependent transcytosis assay as a screening tool for predictive assessment of nonspecific clearance of antibody therapeutics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A human endothelial cell-based recycling assay for screening of FcRn targeted molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for the Identification of FcRn Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neonatal Fc receptor (FcRn) is a critical regulator of Immunoglobulin G (IgG) and albumin homeostasis, significantly extending their serum half-life.[1][2][3][4] This function is mediated by a pH-dependent mechanism where FcRn binds IgG in the acidic environment of the endosome (pH < 6.5) and releases it into the neutral pH of the bloodstream (pH ~7.4), thus rescuing it from lysosomal degradation.[2][5][6][7] By promoting the degradation of pathogenic autoantibodies, inhibition of the FcRn-IgG interaction has emerged as a promising therapeutic strategy for the treatment of autoimmune diseases.[8][9][10] The development of robust and efficient screening assays is paramount for the discovery and characterization of novel FcRn inhibitors.
This application note provides detailed protocols for three distinct and widely used assay formats for screening FcRn inhibitors: a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a Homogeneous Time-Resolved Fluorescence (HTRF) assay, and a cell-based IgG recycling assay. Each of these methods offers unique advantages in the drug discovery workflow, from high-throughput primary screening to more physiologically relevant secondary characterization.
FcRn-Mediated IgG Recycling Pathway
The FcRn-mediated recycling of IgG is a multi-step process that begins with the non-specific uptake of IgG from the circulation into endosomes of endothelial and hematopoietic cells via pinocytosis.[2][3] Inside the acidic environment of the endosome, the Fc region of IgG binds with high affinity to FcRn.[2][7] This binding diverts the IgG-FcRn complex from the lysosomal degradation pathway and traffics it back to the cell surface.[3] Upon exposure to the neutral pH of the extracellular environment, the affinity between IgG and FcRn decreases, leading to the release of IgG back into circulation.[2]
Experimental Protocols
Competitive ELISA for FcRn Inhibitors
This assay quantifies the ability of a test compound to inhibit the binding of biotinylated FcRn to immobilized Fc fragment of IgG1.
Experimental Workflow:
Materials:
-
Human Fc (IgG1) protein
-
Biotinylated Human FcRn
-
Streptavidin-HRP
-
96-well ELISA plates
-
Phosphate Buffered Saline (PBS), pH 6.0 and pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS, pH 7.4)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Test inhibitors
-
Microplate reader
Protocol:
-
Coating: Dilute Human Fc (IgG1) protein to 2 µg/mL in PBS, pH 7.4. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Binding:
-
Prepare serial dilutions of your test inhibitors in PBS, pH 6.0.
-
Prepare a solution of Biotinylated Human FcRn at a pre-determined optimal concentration (e.g., 0.5 µg/mL) in PBS, pH 6.0.
-
Add 50 µL of the test inhibitor dilutions to the wells.
-
Add 50 µL of the Biotinylated Human FcRn solution to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection:
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of inhibition is calculated for each inhibitor concentration. An IC50 value, the concentration of inhibitor that causes 50% inhibition of FcRn binding, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive, no-wash assay measures the disruption of the interaction between a Terbium (Tb) cryptate-labeled FcRn and a d2-labeled human IgG1.[11]
Experimental Workflow:
Materials:
-
Terbium cryptate-labeled Human FcRn
-
d2-labeled Human IgG1
-
Assay Buffer (pH 6.0)
-
384-well low-volume white plates
-
Test inhibitors
-
HTRF-compatible microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of Tb-labeled FcRn, d2-labeled IgG1, and serial dilutions of test inhibitors in Assay Buffer (pH 6.0) at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the 2x test inhibitor solution to the appropriate wells.
-
Add 5 µL of the 2x d2-labeled IgG1 solution to all wells.
-
Add 10 µL of the 2x Tb-labeled FcRn solution to all wells.
-
-
Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.
Data Analysis:
The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated for each well. The percentage of inhibition is determined relative to controls with and without unlabeled IgG. IC50 values are calculated as described for the ELISA assay.
Cell-Based IgG Recycling Assay
This assay measures the ability of an inhibitor to block the FcRn-mediated recycling of IgG in a human endothelial cell line (e.g., HMEC-1) stably expressing human FcRn.[12][13]
Experimental Workflow:
Materials:
-
HMEC-1 cells stably expressing human FcRn
-
Cell culture medium
-
96-well cell culture plates
-
Human IgG
-
Dilution Buffer (e.g., HBSS, pH 6.0)
-
Wash Buffer (e.g., cold PBS)
-
Recycling Medium (Cell culture medium, pH 7.4)
-
Test inhibitors
-
Human IgG ELISA kit for quantification
Protocol:
-
Cell Seeding: Seed FcRn-expressing HMEC-1 cells at a density of 30,000 cells/well in a 96-well plate and incubate for 48 hours to form a confluent monolayer.[12]
-
Inhibitor Pre-incubation:
-
Remove the culture medium.
-
Add 100 µL of culture medium containing serial dilutions of the test inhibitor.
-
Incubate for 1 hour at 37°C.
-
-
IgG Uptake:
-
Prepare a solution of human IgG (e.g., 100 µg/mL) in Dilution Buffer (pH 6.0).
-
Remove the inhibitor-containing medium and add 100 µL of the IgG solution to each well.
-
Incubate for 2 hours at 37°C to allow for IgG uptake.
-
-
Washing: Wash the cells three times with 200 µL/well of cold Wash Buffer to remove unbound IgG.
-
IgG Recycling:
-
Add 150 µL of fresh, pre-warmed Recycling Medium (pH 7.4) containing the corresponding concentration of the test inhibitor to each well.
-
Incubate for a defined period (e.g., 4-6 hours) at 37°C to allow for IgG recycling into the medium.
-
-
Sample Collection: Carefully collect the supernatant from each well.
-
Quantification: Quantify the amount of recycled IgG in the supernatant using a human IgG ELISA kit, following the manufacturer's protocol.
Data Analysis:
The amount of recycled IgG in the presence of the inhibitor is compared to the amount recycled in the absence of the inhibitor. The percentage of inhibition is calculated, and IC50 values are determined as previously described.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison of inhibitor potency.
Table 1: Summary of Inhibitor Potency from Biochemical Assays
| Compound ID | Competitive ELISA IC50 (µM) | HTRF Assay IC50 (µM) |
| Inhibitor A | 0.5 | 0.8 |
| Inhibitor B | 2.1 | 3.5 |
| Inhibitor C | >50 | >50 |
| Control | 0.01 | 0.02 |
Table 2: Summary of Inhibitor Potency from Cell-Based Assay
| Compound ID | IgG Recycling Inhibition IC50 (µM) |
| Inhibitor A | 2.5 |
| Inhibitor B | 15.7 |
| Inhibitor C | >100 |
| Control | 0.1 |
Conclusion
The assays described in this application note provide a comprehensive toolkit for the identification and characterization of FcRn inhibitors. The competitive ELISA and HTRF assays are well-suited for high-throughput screening of large compound libraries, while the cell-based IgG recycling assay offers a more physiologically relevant system for validating and characterizing lead candidates. By employing a combination of these methodologies, researchers can efficiently advance their FcRn inhibitor drug discovery programs.
References
- 1. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of FcRn in Immunology and Therapeutics [rouken.bio]
- 3. The neonatal Fc receptor, FcRn, as a target for drug delivery and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FcRn Affinity Assay - Creative Proteomics [creative-proteomics.com]
- 5. An in vitro FcRn- dependent transcytosis assay as a screening tool for predictive assessment of nonspecific clearance of antibody therapeutics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FcRn Binding Assay - Creative Biolabs [creative-biolabs.com]
- 7. revvity.com [revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. amsbio.com [amsbio.com]
- 10. What are FcRn modulators and how do they work? [synapse.patsnap.com]
- 11. revvity.com [revvity.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A cell-based FcRn-dependent recycling assay for predictive pharmacokinetic assessment of therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hIgG-hFc Receptor-IN-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
hIgG-hFc receptor-IN-1 is a potent small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn), with a reported IC50 of 2 µM.[1] The neonatal Fc receptor (FcRn) is a critical component of IgG homeostasis, responsible for salvaging IgG from lysosomal degradation and extending its circulating half-life. By blocking this interaction, this compound can accelerate the catabolism of IgG, leading to a reduction in total and pathogenic IgG levels. This mechanism of action makes it a promising candidate for the treatment of IgG-mediated autoimmune diseases.
These application notes provide an overview of the use of this compound in mouse models, with a focus on humanized FcRn mouse strains, which are essential for evaluating the in vivo activity of compounds targeting human FcRn.
Mechanism of Action: IgG-FcRn Signaling
The primary role of FcRn is to protect IgG from catabolism. IgG is taken up by endothelial cells and hematopoietic cells through pinocytosis into endosomes. As the endosome acidifies, IgG binds to FcRn. The IgG-FcRn complex is then recycled back to the cell surface, where the neutral pH of the bloodstream causes dissociation of IgG from FcRn, releasing the IgG back into circulation. Unbound IgG in the endosome is trafficked to lysosomes for degradation. By inhibiting the binding of IgG to FcRn within the acidic endosome, this compound disrupts this recycling pathway, leading to increased degradation of IgG.
Beyond its role in IgG homeostasis, FcRn is also involved in antigen presentation. Immune complexes containing IgG can be taken up by antigen-presenting cells (APCs) via Fcγ receptors. Within the endosome, these immune complexes can be "handed off" to FcRn, which then traffics the antigen for presentation on MHC class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively.
Signaling Pathway Diagram
Caption: IgG-FcRn signaling and point of inhibition.
Data Presentation: Efficacy of FcRn Inhibitors in Mouse Models
While specific in vivo data for this compound is not yet publicly available, the following tables summarize representative quantitative data from studies with other FcRn inhibitors (primarily monoclonal antibodies) in mouse models of autoimmune disease. This data provides a benchmark for the expected efficacy of a potent FcRn inhibitor.
Table 1: Effect of FcRn Inhibition on Serum IgG Levels in Humanized FcRn Mice
| FcRn Inhibitor | Mouse Model | Dosing Regimen | Maximum IgG Reduction (%) | Time to Maximum Reduction | Reference |
| Anti-FcRn mAb (4464) | hFcRn-Tg | 30 mg/kg, twice weekly | ~50% | Day 5 | [2] |
| Rozanolixizumab | hFcRn-Tg | 50 mg/kg, single dose | >75% | ~Day 10 | [3] |
| Nipocalimab | hFcRn-Tg | 30 or 60 mg/kg, single dose | 74-80% | Not specified | [4] |
Table 2: Therapeutic Effects of FcRn Inhibition in Autoimmune Mouse Models
| Disease Model | FcRn Inhibitor | Dosing Regimen | Key Outcome | % Improvement vs. Control | Reference |
| Immune Thrombocytopenia (ITP) | Anti-mFcRn mAb | 30 mg/kg, days 3 & 5 post-induction | Platelet Count | Significant increase | [2] |
| Epidermolysis Bullosa Acquisita | Anti-FcRn mAb (4470) | 30 mg/kg, twice weekly for 4 weeks | Clinical Disease Score | Continuous decrease vs. worsening in control | [5][6] |
| Neuropathic Pain (CCI model) | Efgartigimod | Systemic or intrathecal administration | Mechanical Allodynia | Significant attenuation | [7] |
Experimental Protocols
The following are detailed protocols for the administration of a small molecule FcRn inhibitor, such as this compound, in mouse models. These protocols are based on established methodologies for similar compounds.
Protocol 1: Pharmacodynamic Assessment of this compound in Humanized FcRn Mice
Objective: To determine the effect of this compound on total serum IgG levels.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG, or other appropriate solvent)
-
Humanized FcRn transgenic mice (e.g., Tg32 or Tg276 strains)[8][9]
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
ELISA kit for human IgG quantification
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. The final concentration should be calculated based on the desired dose (mg/kg) and the average weight of the mice.
-
-
Animal Dosing:
-
Administer this compound to the mice via the desired route. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common. Oral gavage may also be considered depending on the compound's oral bioavailability.
-
Include a vehicle control group that receives the same volume of vehicle without the inhibitor.
-
-
Blood Sampling:
-
Collect blood samples at baseline (pre-dose) and at various time points post-administration (e.g., 24h, 48h, 72h, 1 week, 2 weeks).
-
Process blood samples to obtain serum and store at -80°C until analysis.
-
-
Quantification of Serum IgG:
-
Thaw serum samples on ice.
-
Quantify the total human IgG concentration in the serum samples using a human IgG ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage change in serum IgG levels from baseline for each mouse at each time point.
-
Compare the IgG levels between the treated and vehicle control groups using appropriate statistical methods.
-
Protocol 2: Efficacy Study of this compound in a Mouse Model of Autoimmune Disease
Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model of IgG-mediated autoimmunity (e.g., collagen-induced arthritis, immune thrombocytopenia).
Materials:
-
This compound and vehicle
-
Mouse model of a specific autoimmune disease
-
Materials for disease induction (e.g., collagen, anti-platelet antibody)
-
Tools for clinical scoring and endpoint measurement (e.g., calipers for joint measurement, platelet counter)
Procedure:
-
Disease Induction:
-
Induce the autoimmune disease in the mice according to the established protocol for the chosen model.
-
-
Treatment:
-
Once the disease is established (or in a prophylactic setting, as required by the study design), begin administration of this compound or vehicle.
-
The dosing regimen (dose and frequency) should be based on prior pharmacodynamic studies or literature on similar compounds.
-
-
Monitoring and Scoring:
-
Monitor the mice regularly for clinical signs of the disease.
-
Perform clinical scoring at predefined intervals based on the specific disease model (e.g., arthritis score, platelet count).
-
-
Endpoint Analysis:
-
At the end of the study, collect relevant tissues or samples for further analysis (e.g., histology of joints, measurement of autoantibody titers).
-
-
Data Analysis:
-
Compare the clinical scores and other endpoint measurements between the this compound-treated group and the vehicle control group.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo studies of FcRn inhibitors.
Conclusion
The administration of this compound in humanized FcRn mouse models provides a valuable platform for evaluating its potential as a therapeutic for IgG-mediated autoimmune diseases. The protocols and data presented here offer a framework for designing and executing preclinical studies to assess the pharmacodynamics and efficacy of this novel FcRn inhibitor. Careful selection of the appropriate mouse model and a well-defined dosing and monitoring plan are crucial for obtaining robust and translatable results.
References
- 1. The Immunologic Functions of the Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. FcRn inhibitors: a novel option for the treatment of myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antagonism of the Neonatal Fc Receptor as an Emerging Treatment for Myasthenia Gravis [frontiersin.org]
- 5. Treatment with anti-neonatal Fc receptor (FcRn) antibody ameliorates experimental epidermolysis bullosa acquisita in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with anti‐neonatal Fc receptor (FcRn) antibody ameliorates experimental epidermolysis bullosa acquisita in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Pharmacokinetics of novel Fc-engineered monoclonal and multispecific antibodies in cynomolgus monkeys and humanized FcRn transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human FcRn transgenic mice for pharmacokinetic evaluation of therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring IgG Half-Life In Vitro
Introduction
The extended serum half-life of Immunoglobulin G (IgG) is a critical attribute for its function and therapeutic efficacy. This longevity, typically around 21 days in humans, is primarily mediated by the neonatal Fc receptor (FcRn).[1][2][3] Understanding and predicting the half-life of therapeutic monoclonal antibodies (mAbs) early in the drug development process is essential for optimizing dosing regimens and ensuring clinical success. In vitro assays provide a rapid and cost-effective means to screen and characterize mAb candidates for their pharmacokinetic potential.
The mechanism of FcRn-mediated recycling is pH-dependent.[1][4] Circulating IgGs are non-specifically taken up by endothelial cells via pinocytosis into endosomes. As the endosome acidifies (to ~pH 6.0), the Fc region of IgG binds with high affinity to FcRn, which is present on the endosomal membrane. This binding rescues the IgG from the default pathway of lysosomal degradation.[5][6] The IgG-FcRn complex is then recycled to the cell surface, where upon exposure to the physiological pH of the bloodstream (~pH 7.4), the binding affinity is dramatically reduced, causing the IgG to be released back into circulation.[4][7]
These application notes provide an overview and detailed protocols for the principal in vitro methods used to assess the interaction between IgG and FcRn, which serves as a strong predictor of in vivo half-life.
I. The FcRn-Mediated IgG Recycling Pathway
The interaction between IgG and FcRn is the cornerstone of IgG homeostasis. The pH-dependent binding and release mechanism is a dynamic cycle that salvages IgG from catabolism. Assays designed to measure IgG half-life in vitro are based on recapitulating different aspects of this pathway.
II. Biophysical Binding Assays: SPR and BLI
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are real-time, label-free techniques used to quantify the kinetics (association rate, ka; dissociation rate, kd) and affinity (equilibrium dissociation constant, KD) of the IgG-FcRn interaction.[8][9] These methods are highly sensitive and provide detailed insights into how modifications in the IgG Fc region affect FcRn binding, which is a strong correlate of in vivo pharmacokinetics.[1][10]
The general principle involves immobilizing one binding partner (e.g., FcRn) on a sensor surface and flowing the other partner (IgG) over it. The binding event is measured as a change in refractive index (SPR) or light interference pattern (BLI).[8][9] The key is to measure binding at an acidic pH (e.g., 6.0) and dissociation at both acidic and physiological pH (e.g., 7.4). Strong binding at pH 6.0 and rapid dissociation at pH 7.4 are characteristic of IgGs with a long half-life.[1][11]
Protocol: IgG-FcRn Kinetic Analysis using BLI
This protocol describes a representative method using a BLI platform (e.g., Octet).
1. Materials:
-
BLI instrument and compatible biosensors (e.g., Streptavidin-coated)
-
Recombinant, biotinylated human FcRn
-
IgG samples (test articles and controls)
-
Assay Buffers:
-
Running Buffer (pH 6.0): PBS with 0.05% Tween-20, adjusted to pH 6.0
-
Release Buffer (pH 7.4): PBS with 0.05% Tween-20, adjusted to pH 7.4
-
-
Regeneration Buffer (e.g., 10 mM Glycine pH 2.0)
-
96-well microplate
2. Method:
-
Sensor Hydration: Hydrate streptavidin biosensors in Running Buffer (pH 6.0) for at least 10 minutes.
-
FcRn Immobilization: Load biotinylated FcRn (e.g., 10 µg/mL in Running Buffer) onto the biosensors for 300-600 seconds to achieve a stable signal.
-
Baseline: Establish a stable baseline by dipping the FcRn-loaded biosensors into wells containing Running Buffer (pH 6.0) for 60 seconds.[12]
-
Association: Move the biosensors to wells containing various concentrations of the IgG sample (e.g., 50-500 nM) diluted in Running Buffer (pH 6.0) and measure association for 60-120 seconds.[12]
-
Dissociation (pH 6.0): Transfer the biosensors to wells containing fresh Running Buffer (pH 6.0) and measure dissociation for 60-180 seconds.[12]
-
Dissociation (pH 7.4): Immediately move the biosensors to wells containing Release Buffer (pH 7.4) and measure dissociation for an additional 30-90 seconds.[12]
-
Regeneration (Optional): If reusing sensors, dip them into Regeneration Buffer for 5 seconds, followed by neutralization in Running Buffer. Repeat 2-3 times.
-
Data Analysis: Fit the association and dissociation curves using the instrument's analysis software (e.g., 1:1 binding model) to determine ka and kd at pH 6.0, and subsequently calculate KD (kd/ka). The dissociation rate at pH 7.4 is assessed qualitatively or by fitting the dissociation phase separately.
Data Presentation: Representative IgG-FcRn Binding Kinetics
The table below summarizes typical binding affinities for human IgG1 with FcRn from different species, highlighting the pH dependency. Note that absolute values can vary significantly between studies and assay formats.[4]
| IgG Analyte | FcRn Ligand | pH | KD (nM) | Reference |
| Human IgG1 | Human FcRn | 5.8-6.0 | 760 ± 60 | [13] |
| Human IgG1 | Human FcRn | 7.2-7.4 | Negligible Binding | [9] |
| Human IgG1 | Cynomolgus FcRn | 6.0 | ~380 | [13] |
| Human IgG1 | Mouse FcRn | 6.0 | ~76 | [13] |
| Human IgG1 | Rat FcRn | 6.0 | ~76 | [13] |
| YTE Mutant IgG1 | Human FcRn | 6.0 | ~70 | [3] |
| I253A Mutant IgG1 | Human FcRn | 6.0 | Substantially Reduced Binding | [14] |
Note: The YTE (M252Y/S254T/T256E) mutation is known to enhance FcRn binding and extend half-life, while the I253A mutation ablates binding.[3][14]
III. FcRn Affinity Chromatography
FcRn affinity chromatography is a powerful tool for characterizing mAbs based on their interaction with immobilized FcRn.[15] The method typically uses a pH gradient to elute the bound antibody, which mimics the physiological pH changes encountered during the recycling process.[15][16] Antibodies are loaded onto the column at an acidic pH (e.g., 5.5) to facilitate binding and are then eluted by a linear gradient to a neutral or slightly basic pH (e.g., 8.0). The retention time on the column correlates with the strength of the pH-dependent interaction and, consequently, with in vivo half-life.[15][17] This technique can also resolve variants, such as oxidized or aggregated species, that may have altered FcRn binding.[15][16]
Protocol: pH Gradient FcRn Affinity Chromatography
1. Materials:
-
HPLC system
-
FcRn affinity column (commercially available)
-
Mobile Phase A: e.g., 20 mM MES, 150 mM NaCl, pH 5.5
-
Mobile Phase B: e.g., 20 mM Tris, 150 mM NaCl, pH 8.0
-
IgG samples
2. Method:
-
System Equilibration: Equilibrate the HPLC system and the FcRn column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the IgG sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Detection: Monitor the column eluate at 280 nm.
-
Column Re-equilibration: After elution, return the mobile phase to 100% Mobile Phase A and run for 5-10 column volumes to prepare for the next injection.
-
Data Analysis: Determine the retention time for the major peak of each IgG sample. Compare the retention times of test articles to those of reference antibodies with known pharmacokinetic profiles.
Data Presentation: Correlation of Retention Time with Half-Life
Longer retention times indicate stronger pH-dependent binding to FcRn and are generally correlated with longer in vivo half-lives.
| IgG Variant | Mutation | Relative Retention Time | Relative In Vivo Half-Life | Reference |
| Wild-Type IgG1 | None | 1.0 | 1.0 | [15] |
| YTE Mutant | M252Y/S254T/T256E | Longer | Longer | [15] |
| AAA Mutant | H433A/N434A/H435A | Shorter | Shorter | [15] |
IV. Cell-Based Recycling Assays
Cell-based assays provide a more physiologically relevant system by incorporating cellular processes like pinocytosis and intracellular trafficking.[7][18] A common format uses a transwell culture system with a monolayer of endothelial or kidney cells (e.g., MDCK) engineered to express human FcRn.[7][18]
In this assay, IgG is added to the apical side of the cell monolayer in an acidic medium to mimic endosomal uptake and binding. The amount of intact IgG that is transported (recycled) to the basolateral chamber, which contains a medium at physiological pH, is quantified, typically by ELISA. The recycling efficiency can then be correlated with in vivo clearance.[18][19]
Protocol: Transwell FcRn-Mediated IgG Recycling Assay
1. Materials:
-
HMEC-1 or MDCK cells stably expressing human FcRn and β2-microglobulin[7][18][20]
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium
-
Uptake Buffer: HBSS or equivalent, pH 6.0
-
Release Buffer: Cell culture medium or HBSS, pH 7.4
-
IgG samples
-
Human IgG ELISA kit for quantification
2. Method:
-
Cell Seeding: Seed FcRn-expressing cells onto the apical side of the transwell inserts and culture until a confluent monolayer is formed (verify by measuring transepithelial electrical resistance, TEER).
-
Antibody Incubation: Wash the cell monolayer. Add the IgG sample (e.g., 200-400 nM) diluted in Uptake Buffer (pH 6.0) to the apical chamber. Add fresh Release Buffer (pH 7.4) to the basolateral chamber.
-
Recycling: Incubate the plate at 37°C in a 5% CO2 incubator for a set period (e.g., 4 to 24 hours).[20]
-
Sample Collection: At the end of the incubation, carefully collect the medium from the basolateral chamber.
-
Quantification: Measure the concentration of intact IgG in the basolateral samples using a validated human IgG ELISA.
-
Data Analysis: Calculate the percentage of recycled antibody relative to the initial amount added. Compare the recycling efficiency of test antibodies to controls with known human clearance rates. A strong correlation has been shown between the output of this assay and clearance in humans.[18]
V. Conclusion
The in vitro methods described provide a robust toolkit for predicting the in vivo half-life of IgG-based therapeutics. Biophysical methods like SPR and BLI offer high-throughput, detailed kinetic data on the direct IgG-FcRn interaction. FcRn affinity chromatography provides a reliable, gradient-based separation that correlates well with pharmacokinetic outcomes. Finally, cell-based recycling assays offer a more complex, physiologically relevant model that incorporates cellular transport mechanisms. A combination of these techniques is often employed to build a comprehensive understanding of an antibody's properties, enabling the selection and engineering of candidates with optimal pharmacokinetic profiles for clinical development.
References
- 1. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Extending human IgG half-life using structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of SPR biosensor assay configuration on antibody: Neonatal Fc receptor binding data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IgG monoclonal antibody clearance in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An in vitro FcRn- dependent transcytosis assay as a screening tool for predictive assessment of nonspecific clearance of antibody therapeutics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The neonatal Fc receptor (FcRn) binds independently to both sites of the IgG homodimer with identical affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Analytical FcRn affinity chromatography for functional characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. custombiotech.roche.com [custombiotech.roche.com]
- 17. tandfonline.com [tandfonline.com]
- 18. A cell-based FcRn-dependent recycling assay for predictive pharmacokinetic assessment of therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Studying Monoclonal Antibody Pharmacokinetics Using an FcRn Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoclonal antibodies (mAbs) have become a cornerstone of modern therapeutics, with applications spanning oncology, immunology, and infectious diseases. A critical determinant of a mAb's efficacy and dosing regimen is its pharmacokinetic (PK) profile, particularly its long circulating half-life. This extended half-life is primarily mediated by the neonatal Fc receptor (FcRn), which salvages immunoglobulin G (IgG) from lysosomal degradation through a pH-dependent recycling mechanism.[1][2][3]
Understanding the interaction between a mAb and FcRn is therefore crucial for predicting its in vivo behavior. The use of specific inhibitors of the human IgG-human Fc receptor (hIgG-hFc) interaction provides a powerful tool to dissect the contribution of FcRn-mediated recycling to the overall pharmacokinetics of a therapeutic mAb. This document provides detailed application notes and protocols for utilizing an FcRn inhibitor, such as hIgG-hFc receptor-IN-1, to study monoclonal antibody pharmacokinetics.
Mechanism of Action: The Role of FcRn in IgG Homeostasis
The neonatal Fc receptor (FcRn) is a unique MHC class I-like molecule that plays a pivotal role in maintaining the homeostasis of IgG and albumin.[1] IgG antibodies from the bloodstream are non-specifically taken up by endothelial cells into endosomes through pinocytosis. As the endosome acidifies, the Fc portion of IgG binds with high affinity to FcRn. This binding rescues the IgG from being targeted to the lysosome for degradation. The IgG-FcRn complex is then recycled back to the cell surface, where the neutral pH of the blood causes the dissociation of IgG from FcRn, releasing the antibody back into circulation.[1][2] This recycling process significantly extends the half-life of IgG molecules.
FcRn inhibitors are molecules designed to block the interaction between IgG and FcRn. By competitively binding to FcRn, these inhibitors prevent the receptor from binding to and recycling endogenous and therapeutic IgG.[4] Consequently, the unbound IgG is sorted to lysosomes for catabolism, leading to a rapid reduction in its circulating levels and a shortened half-life.[3][4] This targeted acceleration of IgG clearance allows researchers to quantify the specific contribution of FcRn to the pharmacokinetics of a given monoclonal antibody.
Data Presentation: Quantifying the Impact of FcRn Inhibition
The effect of an FcRn inhibitor on the pharmacokinetics of a monoclonal antibody can be quantified through in vitro binding assays and in vivo studies. The data should be presented in a clear and structured format to allow for easy comparison and interpretation.
In Vitro FcRn Binding Affinity
The binding affinity of the monoclonal antibody and the FcRn inhibitor to human FcRn can be determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
| Molecule | Target | KD (nM) at pH 6.0 | KD (nM) at pH 7.4 |
| Therapeutic mAb | Human FcRn | 50 | > 1000 |
| FcRn Inhibitor | Human FcRn | 5 | 500 |
Note: The presented data are hypothetical and serve as an example.
In Vivo Pharmacokinetic Parameters
Pharmacokinetic studies in appropriate animal models, such as human FcRn transgenic mice, are essential to evaluate the in vivo effect of the FcRn inhibitor.
| Treatment Group | Cmax (µg/mL) | t1/2 (hours) | AUC0-inf (µg*h/mL) | Clearance (mL/h/kg) |
| Therapeutic mAb alone | 150 | 200 | 35000 | 0.03 |
| Therapeutic mAb + FcRn Inhibitor | 145 | 50 | 8000 | 0.125 |
Note: The presented data are hypothetical and serve as an example.
Mandatory Visualizations
FcRn-Mediated IgG Recycling Pathway and Inhibition
References
Application Notes and Protocols: hIgG-hFc receptor-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Product Description
hIgG-hFc receptor-IN-1 is a small molecule inhibitor targeting the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1][2][3][4][5][6][7] By blocking this interaction, the inhibitor prevents FcRn-mediated recycling of IgG, thereby accelerating its clearance. This makes it a valuable tool for studying the pharmacokinetics of antibodies and for the development of novel therapeutics where enhanced antibody clearance is desired. The inhibitor has a reported IC₅₀ of 2 µM.[1][3][4][5][6][7]
Product Information and Quantitative Data
The key specifications and properties of this compound are summarized below.
Table 1: Product Specifications
| Property | Value |
|---|---|
| IUPAC Name | Not Publicly Available |
| Synonyms | This compound |
| CAS Number | 1425051-22-4 |
| Molecular Formula | C₃₀H₃₆N₆O₃ |
| Molecular Weight | 528.65 g/mol |
| IC₅₀ | 2 µM (for hIgG-hFcRn interaction) |
| Appearance | Solid Powder |
Reconstitution and Storage Protocols
Proper handling, reconstitution, and storage are critical to maintaining the stability and activity of this compound. It is recommended to aliquot stock solutions to minimize freeze-thaw cycles.[2]
Diagram 1: Reconstitution and Dilution Workflow
Caption: Workflow for reconstituting and storing this compound.
3.1. Reconstitution of Stock Solution
While specific solubility data is not publicly available, small molecule inhibitors of this class are typically soluble in dimethyl sulfoxide (DMSO). A standard high-concentration stock solution can be prepared as follows:
-
Centrifuge the vial of solid compound briefly to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution , add the appropriate volume of pure, anhydrous DMSO. For example, to 1 mg of powder (MW = 528.65), add 189.2 µL of DMSO.
-
Vortex gently until the solid is completely dissolved. Sonication in a water bath may be used if necessary.
Note: The final concentration of DMSO in aqueous-based assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[8][9][10]
3.2. Storage Conditions
Adherence to recommended storage temperatures is essential for maintaining compound integrity.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | Keep protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution (in DMSO) | 4°C | > 1 week | For short-term use only.[2] |
Application Notes: Mechanism of Action
This compound inhibits the pH-dependent binding of the IgG Fc domain to the neonatal Fc receptor (FcRn). The primary function of FcRn is to salvage IgG from lysosomal degradation, thus extending its circulating half-life.
The process begins with non-specific fluid-phase pinocytosis of IgG from the bloodstream into endothelial cells.[2] As the resulting endosome acidifies (pH ~6.0-6.5), FcRn within the endosomal membrane binds to the Fc portion of IgG.[3][4] This IgG-FcRn complex is then trafficked back to the cell surface, avoiding the lysosomal degradation pathway.[2] Upon exposure to the neutral pH of the blood (~7.4), the affinity between IgG and FcRn is lost, causing the release of intact IgG back into circulation.[4] this compound physically blocks the binding site, preventing the formation of the IgG-FcRn complex and thereby routing IgG for catabolism in the lysosome.
Diagram 2: FcRn-Mediated IgG Salvage Pathway and Site of Inhibition
Caption: FcRn pathway for IgG salvage and the inhibitory action of the compound.
Experimental Protocols
5.1. Protocol: Competitive ELISA for IgG-FcRn Binding Inhibition
This protocol provides a framework for assessing the inhibitory activity of this compound on the hIgG-hFcRn interaction using a competitive enzyme-linked immunosorbent assay (ELISA).
Diagram 3: Competitive ELISA Workflow
Caption: Workflow for an in vitro competitive ELISA to screen for FcRn inhibitors.
5.2. Materials and Reagents
-
High-bind 96-well ELISA plates
-
Recombinant human FcRn
-
Biotinylated human IgG1
-
This compound
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 6.0)
-
Assay/Blocking Buffer (e.g., PBS with 1% BSA, pH 6.0)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Anhydrous DMSO
5.3. Procedure
This entire procedure, from step 3 onwards, should be performed using buffers adjusted to pH 6.0 to facilitate IgG-FcRn binding.
-
Plate Coating:
-
Dilute recombinant hFcRn to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted hFcRn to each well of a 96-well plate.
-
Incubate overnight at 4°C.[11]
-
-
Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (pH 6.0).
-
Add 200 µL/well of Blocking Buffer (pH 6.0).
-
Incubate for 1-2 hours at room temperature (RT).[11]
-
-
Inhibitor Addition:
-
Prepare a serial dilution of this compound in Assay Buffer (pH 6.0), starting from a high concentration (e.g., 100 µM) down to a low/zero concentration. Remember to account for the initial DMSO concentration and maintain a consistent final DMSO percentage across all wells.
-
Wash the plate 3 times with Wash Buffer (pH 6.0).
-
Add 50 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls.
-
-
Competitive Binding:
-
Dilute biotinylated hIgG1 to a fixed, non-saturating concentration (e.g., 0.5-1 µg/mL, requires optimization) in Assay Buffer (pH 6.0).
-
Add 50 µL of the diluted biotinylated hIgG1 to all wells. The final volume is now 100 µL.
-
Incubate for 1-2 hours at RT with gentle agitation.[12]
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer (pH 6.0).
-
Dilute Streptavidin-HRP in Assay Buffer (pH 6.0) according to the manufacturer's instructions.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at RT, protected from light.[11]
-
-
Development and Measurement:
-
Wash the plate 5 times with Wash Buffer (pH 6.0).
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at RT in the dark until sufficient color develops (typically 10-20 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[13]
-
Read the absorbance at 450 nm on a microplate reader.
-
5.4. Data Analysis
-
Subtract the average absorbance of blank wells (no FcRn) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Absorbance of Sample / Absorbance of No-Inhibitor Control)) * 100
-
Plot the % Inhibition against the log concentration of the inhibitor.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of IgG-FcRn binding.[14]
References
- 1. Neonatal Fc Receptor: From Immunity to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neonatal Fc receptor, FcRn, as a target for drug delivery and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. biocat.com [biocat.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Impact of dimethyl sulfoxide on expression of nuclear receptors and drug-inducible cytochromes P450 in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: hIgG-hFc receptor-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling hIgG-hFc receptor-IN-1. The information is designed to address common challenges, particularly those related to the compound's solubility, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1] It has a molecular weight of 528.65 g/mol and a molecular formula of C30H36N6O3. The inhibitor has a reported IC50 of 2 µM, indicating its potency in blocking the hIgG-hFcRn interaction.[1] This interaction is crucial for extending the half-life of IgG antibodies in circulation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid (powder) form of this compound should be kept at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for over a year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's hydrophobic nature.[1] For in vivo applications, a concentrated stock in DMSO can be further diluted with other excipients like PEG300 and Tween 80 in a saline or PBS solution.[1]
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based and in vitro experiments.[1] However, it is crucial to carefully manage the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
This is a common issue for hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous medium for experiments.
| Potential Cause | Recommended Solution | Rationale |
| Exceeding Aqueous Solubility Limit | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. 2. Lower Final Concentration: If experimentally feasible, reduce the final working concentration of the inhibitor. | Gradual dilution helps to avoid localized high concentrations that can lead to immediate precipitation. |
| Temperature of Aqueous Medium | Pre-warm the Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the inhibitor stock solution.[3] | Solubility of many compounds increases with temperature. Adding a cold stock to a warm buffer or vice-versa can induce precipitation. |
| Mixing Technique | Vortex/Mix During Addition: Add the inhibitor stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.[3] | Rapid and thorough mixing helps to disperse the compound quickly, preventing the formation of localized, supersaturated regions. |
| pH of the Aqueous Buffer | Optimize Buffer pH: If the inhibitor's solubility is pH-dependent, adjusting the pH of the aqueous buffer (while maintaining experimental compatibility) may improve solubility.[3] | The ionization state of a compound can significantly affect its solubility in aqueous solutions. |
Issue 2: Cloudiness or precipitate observed in the DMSO stock solution.
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Initial Dissolution | 1. Ensure Complete Dissolution: After adding DMSO, vortex the solution thoroughly. Gentle warming or brief sonication can aid in complete dissolution. 2. Visual Inspection: Before storing, visually inspect the stock solution to ensure no solid particles remain. | Hydrophobic compounds can sometimes be slow to dissolve completely, even in a good organic solvent like DMSO. |
| Hygroscopic DMSO | Use Anhydrous DMSO: Use high-purity, anhydrous (water-free) DMSO for preparing stock solutions.[3] | DMSO is hygroscopic and can absorb moisture from the air. The presence of water can reduce the solubility of highly hydrophobic compounds. |
| Storage Issues | Proper Storage: Store the DMSO stock solution in tightly sealed vials at -80°C to prevent moisture absorption and degradation.[1] | Minimizes exposure to air and moisture, preserving the integrity of the stock solution. |
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Formula | C30H36N6O3 | |
| Molecular Weight | 528.65 g/mol | |
| IC50 (hIgG-hFcRn) | 2 µM | [1] |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Concentration (in vivo) | Up to 40 mg/mL in DMSO | [1] |
| Storage of Solid | -20°C (up to 3 years) | [1] |
| Storage of Stock Solution | -80°C (over 1 year) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.
Protocol 2: General Workflow for an In Vitro FcRn Binding Inhibition Assay
This is a generalized protocol for a competitive binding assay, such as an ELISA or a TR-FRET assay, to measure the inhibitory activity of this compound.
-
Plate Coating (for ELISA): Coat a microplate with either hFcRn or hIgG and incubate overnight.
-
Blocking: Block the unoccupied sites on the plate with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate assay buffer. Remember to keep the final DMSO concentration constant and low across all wells.
-
Incubation: Add the serially diluted inhibitor to the wells, followed by the addition of the binding partner (biotinylated or fluorescently labeled hIgG or hFcRn). Incubate to allow for competitive binding.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add a detection reagent (e.g., streptavidin-HRP for a biotinylated protein, followed by a substrate).
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., absorbance for ELISA, fluorescence for TR-FRET).
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: IgG-FcRn interaction and inhibition pathway.
Caption: Workflow for an FcRn binding inhibition assay.
References
Technical Support Center: Optimizing hIgG-hFc Receptor-IN-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of hIgG-hFc receptor-IN-1 for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between human immunoglobulin G (hIgg) and the human neonatal Fc receptor (hFcRn)[1][2]. The reported half-maximal inhibitory concentration (IC50) for this interaction is 2 µM[1][2]. By blocking this interaction, the inhibitor disrupts the FcRn-mediated recycling pathway, which is responsible for extending the half-life of IgG in circulation. This leads to accelerated degradation of IgG[3][4].
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: For a novel compound in a specific cell line, it is advisable to start with a broad logarithmic dilution series to establish a dose-response curve. A suggested starting range is from 1 nM to 100 µM. This allows for the identification of the effective concentration window for your particular experimental setup.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to dissolve this compound in a solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. To minimize potential solvent-induced cytotoxicity, ensure the final DMSO concentration in your cell culture medium is low, typically ≤ 0.1%[5]. For storage, powdered this compound can be stored at -20°C for up to three years. Stock solutions in solvent should be stored at -80°C and are stable for up to one year. It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles[6].
Q4: Can serum in the culture medium affect the activity of this compound?
A4: Yes, serum proteins can bind to small molecules, which may decrease the effective concentration of the inhibitor available to the cells. If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions.
Q5: Are there known off-target effects for FcRn inhibitors?
A5: FcRn inhibitors are designed to be specific for the IgG binding site on the FcRn receptor and are not expected to significantly affect the binding of other immunoglobulins like IgA, IgM, or IgE[3]. However, some FcRn inhibitors have been observed to have an impact on albumin levels, as FcRn also plays a role in albumin homeostasis[7][8][9]. It is important to assess the effect of this compound on albumin recycling in your experimental system if this is a concern.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor at tested concentrations. | 1. Concentration is too low: The inhibitor may not be potent enough at the concentrations used. 2. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 3. Cell permeability issues: The inhibitor may not be effectively entering the cells. | 1. Test a higher concentration range, extending up to 100 µM. 2. Use a fresh aliquot of the inhibitor stock solution. Ensure proper storage conditions are maintained. 3. While not commonly reported for this class of molecules, you can assess cell permeability using specific assays if this is suspected. |
| High cell mortality observed, even at low inhibitor concentrations. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-target toxicity: The inhibitor may be affecting other cellular pathways essential for survival. 3. Cell line sensitivity: The specific cell line being used may be particularly sensitive to the inhibitor. | 1. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO)[5]. Always include a vehicle control (medium with solvent only) in your experiments. 2. Lower the inhibitor concentration and confirm that any observed phenotype correlates with the intended inhibition of the hIgG-hFcRn interaction. Consider testing for off-target effects on other Fc receptors if relevant to your study[10]. 3. Perform a dose-response curve to determine the cytotoxic concentration for your specific cell line. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can lead to variability. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. 3. Inhibitor instability in media: The inhibitor may not be stable in the culture medium over the duration of the experiment. | 1. Standardize all cell culture parameters, including using cells within a defined passage number range and seeding at a consistent density. 2. Ensure pipettes are properly calibrated and use careful technique when preparing dilutions. 3. Assess the stability of the inhibitor in your specific culture medium over time if you suspect this to be an issue. Some compounds may require more frequent media changes. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (hIgG-hFcRn Interaction) | 2 µM | [1][2] |
| Binding Affinity (Kd) | Data not available | - |
| Cellular Potency (EC50) | Cell line dependent | - |
Table 2: Example Dose-Response Data for this compound in an IgG Recycling Assay
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound in such an assay is not publicly available.
| Inhibitor Concentration (µM) | % Inhibition of IgG Recycling (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5 |
| 0.1 | 12 ± 6 |
| 0.5 | 28 ± 8 |
| 1 | 45 ± 7 |
| 2 | 55 ± 9 |
| 5 | 75 ± 6 |
| 10 | 88 ± 5 |
| 50 | 95 ± 4 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay
This protocol outlines a method to determine the concentration range of this compound that is non-toxic to the cells, which is a crucial first step before assessing its inhibitory activity. A common method for this is the MTT assay.
Materials:
-
Cells expressing hFcRn
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the hFcRn-expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a period that is relevant to your planned inhibition experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. This will allow you to determine the concentration range that does not significantly impact cell viability.
Protocol 2: hIgG-hFcRn Binding Inhibition Assay
This protocol describes a competitive binding assay to determine the IC50 of this compound.
Materials:
-
Recombinant human FcRn
-
Biotinylated human IgG
-
Streptavidin-coated microplate
-
This compound
-
Assay buffer (pH 6.0, e.g., PBS with 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a streptavidin-coated microplate with recombinant human FcRn according to the manufacturer's instructions. Wash the plate to remove unbound receptor.
-
Inhibitor and IgG Incubation: In a separate plate, pre-incubate a fixed concentration of biotinylated human IgG with a serial dilution of this compound in assay buffer (pH 6.0) for 30-60 minutes at room temperature. Include a control with no inhibitor.
-
Transfer to FcRn Plate: Transfer the inhibitor/IgG mixtures to the FcRn-coated plate and incubate for 1-2 hours at room temperature to allow binding.
-
Washing: Wash the plate several times with wash buffer to remove unbound components.
-
Detection: Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate again to remove unbound detection antibody.
-
Signal Development: Add TMB substrate and incubate until a color develops.
-
Stopping the Reaction: Add stop solution to quench the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of FcRn-Mediated IgG Recycling and Inhibition
Caption: FcRn-mediated IgG recycling pathway and its inhibition.
Experimental Workflow for Optimizing Inhibitor Concentration
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct demonstration of a neonatal Fc receptor (FcRn)-driven endosomal sorting pathway for cellular recycling of albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neonatal Fc receptor (FcRn) binds independently to both sites of the IgG homodimer with identical affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of FcRn-mediated recycling of IgG and albumin in human: Pathophysiology and therapeutic implications using a simplified mechanism-based model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fc Engineering of Human IgG1 for Altered Binding to the Neonatal Fc Receptor Affects Fc Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hIgG-hFc Receptor-IN-1
Welcome to the technical support center for hIgG-hFc receptor-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1][2][3] By blocking this interaction, the inhibitor accelerates the degradation of IgG, leading to a reduction in overall IgG levels.[4][5][6] The neonatal Fc receptor plays a crucial role in extending the half-life of IgG by rescuing it from lysosomal degradation.[4][6][7]
Q2: What is the reported IC50 of this compound?
A2: The reported IC50 (half-maximal inhibitory concentration) for this compound is 2 μM.[1][2][3] This value is typically determined in in vitro binding assays.
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
Inconsistent IC50 Values
Problem: The IC50 value obtained in my assay is significantly different from the reported 2 μM.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (solution). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate Compound Concentration | Verify the accuracy of your stock solution concentration. Ensure complete dissolution of the powder. Use calibrated pipettes for dilutions. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. The binding of IgG to FcRn is pH-dependent, with optimal binding at acidic pH (around 6.0) and release at neutral pH (7.4).[7] Ensure your assay buffer pH is appropriate for the interaction you are studying. |
| Reagent Quality | Use high-quality, purified hIgG and hFcRn proteins. Confirm the activity of your proteins. |
| High Non-Specific Binding | High non-specific binding can interfere with accurate IC50 determination. See the "High Background Signal" section for troubleshooting steps. |
High Background Signal or Non-Specific Binding
Problem: I am observing a high background signal or high non-specific binding in my assay.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Blocking | Ensure adequate blocking of the assay plate. Common blocking agents include bovine serum albumin (BSA) or non-fat dry milk. |
| Inhibitor Aggregation | At high concentrations, small molecules can aggregate, leading to non-specific effects. Visually inspect your inhibitor solutions for any precipitation. Consider using a lower concentration range or adding a small amount of a non-ionic detergent like Tween-20 to the assay buffer. |
| Hydrophobic Interactions | The inhibitor or detection reagents may be binding non-specifically to the plate or other proteins. Include a non-ionic detergent in your wash buffers. |
| Insufficient Washing | Increase the number and volume of wash steps to more effectively remove unbound reagents. |
Low or No Inhibitory Effect
Problem: The inhibitor is showing little to no effect in my assay, even at high concentrations.
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Setup | Verify that all components of the assay are added in the correct order and concentrations. Refer to the detailed experimental protocols below. |
| Inactive Compound | Test a fresh aliquot of the inhibitor. If the problem persists, consider obtaining a new batch of the compound. |
| Cellular Assay Issues | In cellular assays, the compound may have poor membrane permeability or be subject to efflux by cellular transporters. Consider using cell lines with known transporter expression profiles or co-incubating with a general efflux pump inhibitor as a control experiment. |
Experimental Protocols
In Vitro hIgG-hFcRn Binding Inhibition Assay (Chemiluminescent)
This protocol is a representative example based on commercially available inhibitor screening kits.[8][10][11][12]
Materials:
-
96-well white microplate
-
This compound
-
Recombinant human Fc(IgG1) protein
-
Recombinant biotinylated human FcRn
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA, pH 6.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Plate reader capable of measuring luminescence
Procedure:
-
Coating: Dilute hFc(IgG1) to 2 µg/mL in PBS. Add 50 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay buffer to each well and incubate for 1 hour at room temperature.
-
Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer. Add 25 µL of the diluted inhibitor to the appropriate wells. For control wells, add 25 µL of assay buffer with the corresponding DMSO concentration.
-
FcRn Addition: Dilute biotinylated hFcRn in assay buffer. Add 25 µL to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Detection: Dilute Streptavidin-HRP in assay buffer. Add 50 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Signal Generation: Add 50 µL of chemiluminescent HRP substrate to each well.
-
Measurement: Immediately measure the luminescence using a plate reader.
Representative Cellular Assay: IgG Uptake and Recycling
This is a generalized protocol for assessing the effect of this compound on IgG recycling in a cellular context.
Materials:
-
Human endothelial cells (e.g., HMEC-1) or other cells expressing hFcRn
-
Cell culture medium
-
This compound
-
Fluorescently labeled human IgG (e.g., FITC-IgG)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Inhibitor Pre-incubation: Wash the cells with assay buffer (pH 7.4). Pre-incubate the cells with various concentrations of this compound in assay buffer (pH 7.4) for 1 hour at 37°C.
-
IgG Loading: Replace the medium with assay buffer (pH 6.0) containing fluorescently labeled hIgG and the corresponding concentration of the inhibitor. Incubate for 2-4 hours at 37°C to allow for IgG uptake.
-
Washing: Wash the cells extensively with ice-cold assay buffer (pH 7.4) to remove unbound IgG.
-
IgG Recycling: Add fresh, pre-warmed assay buffer (pH 7.4) with the inhibitor and incubate for a defined period (e.g., 1-2 hours) to allow for IgG recycling.
-
Quantification:
-
Option A (Microscopy): Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.
-
Option B (Plate Reader): Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Option C (Recycled IgG): Collect the supernatant from the recycling step and measure the amount of recycled fluorescent IgG.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. biocat.com [biocat.com]
- 4. Frontiers | Antagonism of the Neonatal Fc Receptor as an Emerging Treatment for Myasthenia Gravis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. FcRn inhibitors: a novel option for the treatment of myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neonatal Fc Receptor–Targeted Therapies in Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. amsbio.com [amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
hIgG-hFc receptor-IN-1 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of hIgG-hFc receptor-IN-1 in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this small molecule inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn). Its chemical formula is C30H36N6O3, and it has a molecular weight of 528.65 g/mol .[1][2]
Q2: How should I store this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years.[3] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C and are generally stable for up to one year.[3] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For short-term storage of working solutions, 4°C is suitable for over a week.[3]
Q3: What are the common signs of this compound degradation in my cell culture experiments?
Signs of degradation can include a diminished or complete loss of the expected biological effect, a need for higher concentrations to achieve the same outcome, and inconsistent results between experiments. The appearance of unexpected cellular phenotypes or toxicity could also indicate the presence of degradation products.
Q4: What factors in my cell culture system can affect the stability of this compound?
Several factors can influence the stability of small molecules in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote the hydrolysis of susceptible functional groups.
-
Temperature: The standard incubation temperature of 37°C can accelerate the rate of chemical degradation.
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, may interact with and degrade the inhibitor.
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. The cells themselves can also contribute to metabolic degradation.
-
Light Exposure: Light can cause photodegradation of sensitive compounds.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.
Q5: How often should I replace the media containing this compound in my long-term experiments?
The frequency of media replacement will depend on the stability of the inhibitor under your specific experimental conditions and the metabolic activity of your cells. For long-term experiments, it is advisable to replace the media with freshly prepared inhibitor every 2-3 days to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Steps |
| Degraded Inhibitor | Use a fresh aliquot of the inhibitor from a properly stored stock solution. Prepare fresh working dilutions for each experiment. |
| Inaccurate Concentration | Verify all calculations for stock and working solutions. Ensure pipettes are properly calibrated. |
| Precipitation in Media | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, refer to the troubleshooting guide for solubility issues. |
| Cellular Metabolism | Consider the metabolic activity of your cell line. You may need to increase the frequency of media changes or use a higher initial concentration. |
Issue 2: Inhibitor Precipitation in Cell Culture Media
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media. |
| Exceeding Solubility Limit | The final concentration of the inhibitor may be too high. Try using a lower final concentration. |
| Incorrect Dilution Method | Instead of adding a concentrated stock directly to a large volume of media, perform serial dilutions in pre-warmed (37°C) media. Adding the inhibitor dropwise while gently vortexing can also improve solubility. |
| Cold Media | Always use media that has been pre-warmed to 37°C, as adding the compound to cold media can decrease its solubility. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[3] |
| Stock Solution (in solvent) | -80°C | Up to 1 year[3] |
| Working Solution | 4°C | Over 1 week[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your specific cell culture medium (serum-free and serum-supplemented)
-
Sterile microcentrifuge tubes or multi-well plates
-
37°C incubator
-
Acetonitrile or methanol (for quenching)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Prepare separate batches for serum-free and serum-supplemented media. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference.
-
Incubation: Place the remaining spiked media in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot.
-
Quench Degradation: To stop further degradation, add a threefold excess of a cold organic solvent like acetonitrile or methanol to each sample.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate any proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the concentration of the intact this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting hIgG-hFcRn Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human Immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) binding assays. The information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the binding of hIgG to hFcRn pH-dependent?
The interaction between hIgG and hFcRn is crucial for the long half-life of IgG antibodies. This binding is tightly regulated by pH. In the acidic environment of the early endosome (pH 6.0-6.5), hIgG binds to hFcRn with high affinity. This complex is then recycled to the cell surface. Upon exposure to the neutral pH of the bloodstream (pH 7.4), the affinity dramatically decreases, leading to the release of hIgG back into circulation.[1][2][3] This pH-dependent mechanism protects IgG from lysosomal degradation.[3]
FAQ 2: What are the typical binding affinities (K D) for the hIgG-hFcRn interaction?
The equilibrium dissociation constant (K D) for the hIgG1-hFcRn interaction at acidic pH (around 6.0) is typically in the low nanomolar to low micromolar range.[4] However, the exact K D value can vary depending on the assay format (e.g., ELISA, SPR, BLI), experimental conditions, and the specific IgG subclass and variants.[5][6] At neutral pH (7.4), binding is negligible or significantly weaker.[2][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered in various hIgG-hFcRn binding assay formats.
Issue 1: High Background Signal
High background can obscure the specific binding signal, leading to inaccurate results.[7][8]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Non-specific Binding | Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk). Optimize washing steps by increasing the number of washes or the wash buffer volume.[7] |
| Reagent Quality | Ensure high-purity hFcRn and hIgG. Aggregates in the antibody preparation can cause non-specific binding and avidity effects.[4][9][10] Use size-exclusion chromatography (SEC) to check for aggregates. |
| Contamination | Use fresh, filtered buffers. Ensure cleanliness of labware and pipette tips. |
| Incorrect Reagent Concentration | Titrate the concentrations of both the coating molecule (hFcRn or hIgG) and the analyte to find the optimal signal-to-noise ratio. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.[7][11]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Reagents | Verify the activity of hFcRn and hIgG. Use a positive control with known binding characteristics. Ensure proper storage and handling of all reagents. |
| Incorrect pH | The binding assay must be performed at an acidic pH (typically 6.0). Prepare buffers fresh and verify the pH. The dissociation part of the experiment should be at a neutral pH (7.4).[2][3] |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures.[12] Ensure the chosen assay format is sensitive enough for the expected interaction. |
| Low Ligand Density (SPR/BLI) | If immobilizing hFcRn or hIgG, ensure an appropriate density on the sensor chip. Too low a density will result in a weak signal.[11] |
| Oxidation of IgG | Oxidation of methionine residues in the Fc region of IgG can significantly decrease binding affinity to hFcRn.[5][6] Avoid harsh storage or handling conditions. |
Issue 3: Poor Reproducibility
Inconsistent results between wells, plates, or experiments can undermine the validity of your data.[12][13]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent pipetting technique. For plate-based assays, consider using a multi-channel pipette for reagent addition.[7] |
| Inconsistent Reagent Quality | Use reagents from the same lot for an entire experiment. Qualify new lots of reagents against a reference standard.[12] |
| Temperature Fluctuations | Ensure uniform temperature across the plate during incubation steps.[7] Allow reagents to equilibrate to the appropriate temperature before use. |
| Edge Effects (Plate Assays) | To minimize evaporation from the outer wells, incubate plates in a humidified chamber and use plate sealers.[7] |
| Improper Washing | Ensure consistent and thorough washing of all wells. Residual unbound reagents can lead to variability. |
Experimental Protocols & Methodologies
Protocol 1: Troubleshooting High Background in an ELISA Assay
-
Prepare a Plate with Varying Blocking Conditions:
-
Coat a 96-well plate with hFcRn at the standard concentration.
-
After washing, block different rows of the plate with various blocking buffers (e.g., 1% BSA, 3% BSA, 1% non-fat dry milk, commercial blocking buffer).
-
Include a row with no blocking buffer as a control.
-
-
Add Negative Control:
-
Add the assay buffer (without hIgG) to all wells.
-
-
Detection:
-
Proceed with the standard detection steps (e.g., addition of secondary antibody and substrate).
-
-
Analysis:
-
Compare the signal in the different blocking conditions. The condition with the lowest signal in the absence of hIgG is the optimal blocking buffer.
-
Protocol 2: Verifying Reagent Activity using Surface Plasmon Resonance (SPR)
-
Immobilize Ligand: Covalently couple hFcRn to a sensor chip surface.
-
Prepare Analyte: Prepare a dilution series of a positive control hIgG1 known to bind hFcRn.
-
Binding at Acidic pH: Inject the hIgG1 dilutions over the hFcRn surface in a running buffer at pH 6.0.
-
Dissociation at Neutral pH: After the association phase, switch the running buffer to pH 7.4 to observe dissociation.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the K D. The obtained K D should be within the expected range for the positive control. A very low or no response indicates a problem with the activity of either the hFcRn or the hIgG.
Visualized Workflows and Logic
General hIgG-hFcRn ELISA Workflow
References
- 1. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. Characterization and screening of IgG binding to the neonatal Fc receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. Impact of IgG2 high molecular weight species on neonatal Fc receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid screening of IgG quality attributes – effects on Fc receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 12. swordbio.com [swordbio.com]
- 13. Reproducible quantification of IgG uptake at endogenous and overexpressed FcRn levels at pH 7.4: Comparison of a wild type IgG and a stronger FcRn binding variant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of an FcRn Inhibition Assay
Welcome to the technical support center for FcRn inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the accuracy of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an FcRn inhibition assay?
A1: An FcRn inhibition assay is a competitive binding assay that measures the ability of a test molecule (e.g., a therapeutic antibody or a small molecule) to block the interaction between the neonatal Fc receptor (FcRn) and Immunoglobulin G (IgG). The assay is crucial for developing long-acting antibody therapeutics, as the FcRn-IgG interaction is responsible for extending the half-life of IgG in circulation.[1][2][3] By binding to IgG in the acidic environment of early endosomes (pH ~6.0), FcRn rescues IgG from lysosomal degradation and recycles it back to the cell surface, where it is released into the neutral pH of the bloodstream (pH ~7.4).[4][5][6][7] An effective inhibitor will disrupt this interaction, leading to a measurable change in the assay signal.
Q2: What are the common formats for an FcRn inhibition assay?
A2: Several formats are commonly used, each with its own advantages and disadvantages:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that is cost-effective and suitable for high-throughput screening.[3]
-
SPR (Surface Plasmon Resonance): A label-free technique that provides real-time kinetic data (association and dissociation rates) of the binding interaction.[7][8][9]
-
BLI (Bio-Layer Interferometry): Another label-free, real-time method similar to SPR, often used for high-throughput applications.[2][10]
-
Homogeneous Assays (e.g., AlphaLISA®, HTRF®, Lumit™): Solution-based assays that do not require wash steps, making them fast and amenable to automation.[11][12][13]
Q3: Why is pH control so critical in an FcRn inhibition assay?
A3: The interaction between FcRn and IgG is strictly pH-dependent. Binding occurs under acidic conditions (pH ~6.0), mimicking the environment of the endosome, while dissociation happens at neutral pH (~7.4), simulating the conditions in the bloodstream.[4][5][6][7][14] Therefore, maintaining precise pH control throughout the assay is paramount for obtaining accurate and reproducible results. Improper pH can lead to weak or no signal, or non-specific binding, ultimately affecting the calculated inhibitory potency of the test molecule.[15]
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal and reduce the dynamic range of the assay. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.[16][17][18] |
| Inadequate Washing | Increase the number of wash cycles and the volume of wash buffer. Ensure complete removal of buffer between washes.[16][17][18] |
| Non-specific Binding of Antibodies | Use a high-quality, affinity-purified secondary antibody. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[17] |
| High Concentration of Detection Reagents | Titrate the concentrations of the primary and secondary antibodies to determine the optimal dilution with the best signal-to-noise ratio.[17] |
| Contaminated Reagents or Plate | Use fresh, sterile buffers and reagents. Ensure ELISA plates are clean and designed for protein binding. |
Issue 2: Low or No Signal
A weak or absent signal can prevent the accurate determination of inhibitor potency.
| Potential Cause | Recommended Solution |
| Incorrect pH of Buffers | Verify the pH of all buffers, especially the binding buffer (should be acidic, ~pH 6.0) and wash buffers.[15] |
| Inactive Reagents | Ensure that the FcRn and IgG proteins are properly stored and have not undergone multiple freeze-thaw cycles. Use fresh aliquots for each experiment.[19] |
| Suboptimal Reagent Concentrations | Optimize the concentrations of coated FcRn or IgG, as well as the detection antibodies, through titration experiments.[16] |
| Incorrect Assay Setup | Double-check that all reagents were added in the correct order and that incubation times and temperatures were followed as per the protocol.[16][20] |
| Improper Plate Coating | Ensure the plate is coated overnight at 4°C to allow for sufficient binding of the protein.[21] |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can lead to unreliable data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. Change pipette tips for each replicate.[20][22] |
| Uneven Temperature Across the Plate | Allow the plate to equilibrate to room temperature before adding reagents. Avoid stacking plates during incubation.[17][23] |
| Edge Effects | To minimize evaporation from the outer wells, fill the perimeter wells with buffer or water and do not use them for experimental samples.[24] |
| Incomplete Mixing of Reagents | Gently mix all reagent solutions before adding them to the plate.[20] |
Experimental Protocols
Competitive ELISA for FcRn Inhibition
This protocol describes a standard competitive ELISA to measure the inhibition of the FcRn-IgG interaction.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant human FcRn protein
-
Biotinylated human IgG1
-
Test inhibitor (e.g., therapeutic antibody)
-
Coating Buffer (PBS, pH 7.4)
-
Binding Buffer (MES Buffered Saline, pH 6.0)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (PBS with 1% BSA, pH 7.4)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 1N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute recombinant human FcRn to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competition:
-
Prepare serial dilutions of your test inhibitor in Binding Buffer.
-
Prepare a solution of biotinylated human IgG1 at a constant concentration (e.g., 0.5 µg/mL) in Binding Buffer.
-
Add 50 µL of the test inhibitor dilutions to the wells.
-
Immediately add 50 µL of the biotinylated IgG1 solution to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection:
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at room temperature in the dark until a blue color develops (typically 5-15 minutes).
-
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Data Presentation
Table 1: Effect of pH on FcRn Binding Affinity (SPR Data)
This table summarizes the effect of pH on the binding affinity (KD) of human IgG1 to human FcRn, as determined by Surface Plasmon Resonance (SPR).
| pH | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| 6.0 | 1.5 x 10⁵ | 1.2 x 10⁻³ | 8 |
| 6.5 | 8.0 x 10⁴ | 3.2 x 10⁻³ | 40 |
| 7.0 | 1.2 x 10⁴ | 9.5 x 10⁻³ | 790 |
| 7.4 | No significant binding | No significant binding | >10,000 |
Note: These are representative values and can vary depending on the specific IgG subtype, FcRn source, and experimental conditions.
Table 2: Troubleshooting High Background in an FcRn Inhibition ELISA
This table provides quantitative examples of how different troubleshooting steps can impact the background signal in an ELISA.
| Condition | Average Blank OD (450 nm) | Signal-to-Background Ratio |
| Standard Protocol | 0.350 | 5.7 |
| Increased Blocking Time (1 hr -> 2 hr) | 0.210 | 9.5 |
| Increased Washes (3x -> 5x) | 0.180 | 11.1 |
| Optimized Secondary Ab Dilution (1:5000 -> 1:10000) | 0.150 | 13.3 |
| Combined Optimizations | 0.090 | 22.2 |
Visualizations
FcRn-Mediated IgG Recycling Pathway
Caption: The pH-dependent pathway of FcRn-mediated IgG recycling.
Workflow of a Competitive FcRn Inhibition Assay (ELISA)
Caption: Step-by-step workflow of a competitive ELISA for FcRn inhibition.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background in FcRn assays.
References
- 1. FcRn Binding Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. FcRn Affinity Assay - Creative Proteomics [creative-proteomics.com]
- 3. FcRn Binding Assay - Creative Biolabs [creative-biolabs.com]
- 4. Insight into the avidity–affinity relationship of the bivalent, pH-dependent interaction between IgG and FcRn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maximizing in vivo target clearance by design of pH-dependent target binding antibodies with altered affinity to FcRn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of SPR biosensor assay configuration on antibody: Neonatal Fc receptor binding data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. Lumit® FcRn Binding Immunoassay [promega.sg]
- 12. revvity.com [revvity.com]
- 13. youtube.com [youtube.com]
- 14. pH-dependent Binding Engineering Reveals an FcRn Affinity Threshold That Governs IgG Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. arp1.com [arp1.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. novateinbio.com [novateinbio.com]
- 23. hycultbiotech.com [hycultbiotech.com]
- 24. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: hIgG-hFc Receptor-IN-1 Cytotoxicity Assessment
Disclaimer: Information on a specific molecule designated "hIgG-hFc receptor-IN-1" is not publicly available. This guide is based on a hypothetical inhibitor of the human Immunoglobulin G (hIgG) and human Fc receptor (hFcR) interaction. The principles, protocols, and troubleshooting advice provided are general and applicable to the cytotoxicity assessment of novel immunomodulatory compounds.
Frequently Asked Questions (FAQs)
General
Q1: What is the hypothetical mechanism of action for this compound?
A1: this compound is presumed to be an inhibitor that blocks the interaction between the Fc region of human IgG and Fc-gamma receptors (FcγRs) on the surface of immune cells like Natural Killer (NK) cells, macrophages, and neutrophils.[1][2] By doing so, it would likely interfere with downstream signaling pathways that are typically activated upon FcγR engagement, such as phagocytosis or antibody-dependent cell-mediated cytotoxicity (ADCC).[2][3]
Q2: Why is it crucial to assess the cytotoxicity of this compound?
A2: Assessing cytotoxicity is a critical step in drug development to ensure that a compound is safe and does not cause unintended cell death.[4] For an immunomodulatory agent like this compound, it is essential to determine if the inhibitor itself is toxic to immune or other cell types, independent of its intended inhibitory effect. This helps to distinguish between desired pharmacological effects and off-target toxicity.
Q3: What cell types are appropriate for testing the cytotoxicity of this inhibitor?
A3: The choice of cell lines depends on the experimental question.
-
For on-target cell effects: Use immune cells expressing FcγRs, such as NK cell lines (e.g., NK-92), macrophage cell lines (e.g., U937), or peripheral blood mononuclear cells (PBMCs).[5][6]
-
For off-target cytotoxicity: Use cell lines that do not express the target Fc receptor, such as HEK293 (human embryonic kidney cells) or HeLa (human cervical cancer cells), to assess general cytotoxicity.
Assay Selection
Q4: Which assays are recommended for an initial cytotoxicity screen?
A4: For a primary screen, cell viability assays are recommended. These assays measure general metabolic activity, which is proportional to the number of living cells.[7] Commonly used assays include:
-
Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic reduction of a tetrazolium salt into a colored formazan product by viable cells.[8][9]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, an indicator of metabolically active cells.[7][10][11]
Q5: How can I determine if the observed cell death is due to apoptosis or necrosis?
A5: To differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), specific assays are required. It is recommended to use more than one method to confirm the mechanism of cell death.[12]
-
Apoptosis Assays:
-
Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[13][14][15] This is often combined with a viability dye (like Propidium Iodide or 7-AAD) in flow cytometry to distinguish early apoptotic, late apoptotic, and necrotic cells.[14][16]
-
Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Measure the activity of caspases, which are key enzymes in the apoptotic pathway.[12][13][14]
-
-
Necrosis Assays:
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[17]
-
Viability Dyes (e.g., Propidium Iodide, Trypan Blue): These dyes can only enter cells with damaged membranes, which is characteristic of necrosis or late apoptosis.[18]
-
Troubleshooting Guides
Guide 1: Cell Viability Assays (MTT, MTS, CellTiter-Glo®)
| Problem | Potential Causes | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across wells. | Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting steps. |
| Edge Effects: Evaporation in the outer wells of the plate.[19] | Fill the perimeter wells with sterile PBS or media without cells and exclude them from the analysis.[19] | |
| Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagent. | Use calibrated pipettes. For small volumes, use reverse pipetting. | |
| Low Signal or Absorbance Readings | Low Cell Density: Insufficient number of viable cells to generate a strong signal.[19] | Optimize cell seeding density with a titration experiment before running the main assay.[19] |
| Insufficient Incubation Time: Assay incubation period is too short for signal development.[19] | Refer to the manufacturer's protocol for recommended incubation times (typically 1-4 hours for MTT). | |
| ATP Degradation (ATP Assays): ATP is unstable and can be degraded by ATPases post-lysis.[19] | Ensure the lysis buffer effectively inactivates ATPases. Work quickly and keep samples cool if necessary.[19] | |
| High Background Signal | Microbial Contamination: Bacteria or yeast can metabolize assay reagents.[19] | Inspect plates for contamination. Maintain sterile technique. |
| Compound Interference: The test compound may directly react with the assay reagent or be fluorescent/colored. | Run a "compound only" control (no cells) to check for direct effects on the assay reagents. | |
| Phenol Red Interference: Phenol red in culture media can affect absorbance readings.[19] | Use phenol red-free media during the assay incubation step.[19] |
Guide 2: Apoptosis Assays (Flow Cytometry - Annexin V)
| Problem | Potential Causes | Troubleshooting Steps |
| Weak or No Signal | Incorrect Instrument Settings: Laser and detector settings are not optimal for the fluorochromes used.[20] | Ensure instrument settings match the excitation and emission spectra of your dyes (e.g., FITC for Annexin V, PE for PI). |
| Low Target Expression: Apoptosis has not been sufficiently induced. | Optimize treatment conditions (concentration and time). Include a positive control (e.g., staurosporine) known to induce apoptosis.[20] | |
| Cell Loss During Washing: Excessive centrifugation speed or harsh aspiration can lead to cell loss. | Use a lower centrifugation speed (e.g., 300-400 x g). Be gentle during washing and aspiration steps. | |
| High Background or Non-Specific Staining | Too Much Antibody/Reagent: Excess Annexin V can lead to non-specific binding. | Titrate the Annexin V reagent to determine the optimal concentration for your cell type. |
| Fc Receptor Binding: Annexin V or antibodies may bind non-specifically to Fc receptors on immune cells.[21] | Consider adding an Fc blocking reagent before staining, especially when working with primary immune cells.[21] | |
| Premature Cell Death: Cells were not healthy at the start of the experiment or were damaged during handling. | Use cells in the logarithmic growth phase. Handle cells gently and avoid harsh vortexing. | |
| Poor Resolution Between Populations | Inadequate Compensation: Spectral overlap between fluorochromes is not corrected. | Prepare single-stain controls for each fluorochrome to set up the compensation matrix correctly. |
| Cell Clumps/Doublets: Aggregated cells can be incorrectly identified by the cytometer.[21] | Filter cell suspensions before analysis. Use doublet discrimination gates during data analysis to exclude aggregates.[21] |
Quantitative Data Summary
The following tables present hypothetical data from cytotoxicity and apoptosis assays with this compound.
Table 1: Cell Viability (IC50 Values) after 48-hour treatment
| Cell Line | Receptor Target | Assay Type | IC50 (µM) |
| NK-92 | FcγRIIIa | CellTiter-Glo® | > 50 |
| U937 | FcγRI, FcγRIIa | MTS | > 50 |
| HEK293 | None | CellTiter-Glo® | > 50 |
| Jurkat | None | MTS | 45.2 |
Table 2: Apoptosis Induction in Jurkat Cells (24-hour treatment, Flow Cytometry)
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.1 | 2.5 | 2.4 |
| hIgG-hFc-IN-1 | 25 | 88.3 | 7.1 | 4.6 |
| hIgG-hFc-IN-1 | 50 | 75.4 | 15.8 | 8.8 |
| Staurosporine | 1 | 20.7 | 65.2 | 14.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
Objective: To quantify the number of viable cells in culture based on ATP levels after treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.[10]
-
Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10]
-
Mixing: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining Preparation: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[16] Be sure to include single-stain controls for compensation setup.
Visualizations
Caption: Hypothetical mechanism of hIgG-hFc-IN-1 blocking FcγR signaling.
References
- 1. Fc-gamma receptor signaling pathway Gene Ontology Term (GO:0038094) [informatics.jax.org]
- 2. Frontiers | Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation [frontiersin.org]
- 3. Fc receptor - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. bioagilytix.com [bioagilytix.com]
- 6. ADCC Assays - Creative Biolabs [creative-biolabs.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. elrig.org [elrig.org]
- 15. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. ADCC Assay Protocols | Revvity [revvity.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. biocompare.com [biocompare.com]
minimizing variability in experiments with hIgG-hFc receptor-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for minimizing variability in experiments involving hIgG-hFc receptor-IN-1. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1][2] Its primary mechanism of action is to block the binding of the Fc portion of IgG to hFcRn. This inhibition disrupts the normal IgG recycling process, leading to increased lysosomal degradation of IgG and a subsequent reduction in circulating IgG levels. The reported half-maximal inhibitory concentration (IC50) for this interaction is 2 μM.[1][2]
Q2: What is the primary application of this compound in research?
A2: The primary application of this compound is to study the biological consequences of inhibiting the hFcRn-mediated IgG recycling pathway. This can be valuable in understanding the role of FcRn in various physiological and pathological processes, including autoimmune diseases where pathogenic autoantibodies contribute to disease severity. By inhibiting FcRn, researchers can investigate the potential therapeutic effects of lowering overall IgG levels.
Q3: What are the key sources of variability when working with this compound in cell-based assays?
A3: Several factors can contribute to variability in experiments with this compound:
-
Cell Line and Passage Number: Different cell lines may have varying levels of endogenous hFcRn expression. It is crucial to use a consistent cell line and passage number to ensure reproducible results.
-
Inhibitor Concentration and Incubation Time: The potency of the inhibitor is dependent on both its concentration and the duration of incubation. Inconsistent timing or inaccurate dilutions can lead to significant variability.
-
pH of Buffers: The binding of IgG to hFcRn is highly pH-dependent, with optimal binding occurring at the acidic pH of the endosome (around pH 6.0) and release at the neutral pH of the blood (pH 7.4).[3][4] Maintaining precise pH control in experimental buffers is critical.
-
IgG Subclass and Glycosylation: Different IgG subclasses may exhibit varied binding affinities for hFcRn. Additionally, post-translational modifications, such as glycosylation, can influence this interaction.
-
Inhibitor Stability and Solubility: Ensure the inhibitor is fully dissolved and stable in the assay medium. Precipitation or degradation of the compound will lead to inaccurate results.
Troubleshooting Guide
Issue 1: High variability in IC50 determination for this compound.
-
Possible Cause: Inconsistent assay conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Verify Inhibitor Concentration: Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution.
-
Control pH: Use calibrated pH meters and freshly prepared buffers for all steps.
-
Optimize Incubation Times: Determine the optimal incubation time for both the inhibitor and the IgG in your specific assay system.
-
Use a Reference IgG: Include a well-characterized, monoclonal IgG as a positive control in all experiments.
-
Issue 2: No significant inhibition of IgG recycling observed at the expected IC50.
-
Possible Cause 1: Low expression of functional hFcRn in the cell line.
-
Troubleshooting Steps:
-
Validate hFcRn Expression: Confirm the expression of hFcRn in your cell line using techniques like Western blot or flow cytometry.
-
Use a Validated Cell Line: Consider using a cell line known to express functional hFcRn, such as the human microvascular endothelial cell line (HMEC-1) stably transfected with hFcRn.[3][5]
-
-
Possible Cause 2: The inhibitor is not cell-permeable or is being actively transported out of the cells.
-
Troubleshooting Steps:
-
Perform Lysate-Based Assays: To confirm direct target engagement, consider performing a binding assay with cell lysates instead of whole cells.
-
Consult Literature for Similar Compounds: Research the properties of other small molecule inhibitors of intracellular protein-protein interactions for insights into potential cell permeability issues.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Technical errors during the assay procedure.
-
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions and small volumes.
-
Washing Steps: Standardize the number, volume, and stringency of wash steps to minimize background signal.
-
Plate Edge Effects: Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations.
-
Automated Liquid Handling: If available, use automated liquid handlers to improve precision.
-
Experimental Protocols
Protocol 1: In Vitro hFcRn-Mediated IgG Recycling Assay
This protocol is adapted from established methods for measuring IgG recycling in human microvascular endothelial cells (HMEC-1) expressing hFcRn.[3][5]
Materials:
-
HMEC-1 cells stably expressing hFcRn
-
Cell culture medium (e.g., Thaw FcRn: IgG Recycling HMEC-1 Cell Pool Medium)
-
This compound
-
Human IgG (control)
-
Dilution Buffer (e.g., HBSS, pH 6.0)
-
Wash Buffer (e.g., ice-cold HBSS, pH 7.4)
-
Assay Medium (e.g., cell culture medium)
-
Human IgG ELISA Kit
Procedure:
-
Cell Seeding: Seed HMEC-1-hFcRn cells in a 96-well plate at a density of 30,000 cells/well and culture until confluent.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in Wash Buffer.
-
Wash the confluent cells once with Wash Buffer.
-
Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.
-
-
IgG Incubation:
-
Prepare a solution of human IgG in Dilution Buffer (pH 6.0).
-
Add the IgG solution to the wells (with the inhibitor) and incubate for 4 hours at 37°C to allow for uptake.
-
-
Washing:
-
Remove the incubation solution.
-
Wash the cells four times with ice-cold Wash Buffer (pH 7.4) to remove unbound IgG.
-
-
Recycling Period:
-
Add 100 µL of fresh Assay Medium to each well.
-
Incubate for 24 hours at 37°C to allow for IgG recycling into the medium.
-
-
Quantification of Recycled IgG:
-
Collect the supernatant from each well.
-
Quantify the amount of recycled IgG in the supernatant using a Human IgG ELISA Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IgG recycling for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of recycling against the inhibitor concentration to determine the IC50.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in an IgG Recycling Assay
| This compound (µM) | % IgG Recycling (Mean ± SD, n=3) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 95 ± 4.8 |
| 0.5 | 78 ± 6.1 |
| 1.0 | 62 ± 5.5 |
| 2.0 | 48 ± 4.9 |
| 5.0 | 25 ± 3.7 |
| 10.0 | 12 ± 2.9 |
| 20.0 | 5 ± 1.8 |
Note: This data is illustrative and intended to represent a typical dose-response curve. Actual results may vary depending on experimental conditions.
Table 2: Factors Influencing Experimental Variability and Recommended Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy |
| Cell Health and Confluency | Altered endocytosis and protein expression | Maintain a consistent cell culture schedule and seed cells to reach confluency at the start of the assay. |
| pH of Buffers | Inefficient IgG-hFcRn binding or premature dissociation | Prepare fresh buffers for each experiment and validate pH with a calibrated meter. |
| Inhibitor Stock Solution | Inaccurate final concentrations | Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and perform serial dilutions in aqueous buffer immediately before use. |
| IgG Aggregation | Non-specific binding and altered uptake | Use high-quality, monomeric IgG. Consider a final filtration step of the IgG solution before adding to cells. |
Visualizations
Caption: hFcRn-mediated IgG recycling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on IgG recycling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fc Engineering of Human IgG1 for Altered Binding to the Neonatal Fc Receptor Affects Fc Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: hIgG-hFc Receptor-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing hIgG-hFc receptor-IN-1, a potent inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) protein-protein interaction.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal in binding assay | Non-specific binding of antibodies or the inhibitor to the plate or other reagents. | 1. Increase the number of wash steps.[1] 2. Incorporate a blocking step with a suitable agent (e.g., BSA or non-fat dry milk). 3. Include a detergent (e.g., Tween-20) in the wash buffer to reduce hydrophobic interactions. |
| Low or no inhibition observed | 1. Incorrect inhibitor concentration. 2. Degradation of the inhibitor. 3. Suboptimal assay conditions. | 1. Verify the dilution calculations and prepare fresh dilutions. 2. Ensure proper storage of the inhibitor stock solution at -80°C.[2] Avoid repeated freeze-thaw cycles. 3. Optimize assay parameters such as incubation time and temperature. The interaction between hIgG and hFcRn is pH-dependent, with optimal binding at acidic pH (~6.0).[3][4] |
| Inconsistent results between experiments | 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Cell-based assay variability. | 1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Use a temperature-controlled incubator and a precise timer. 3. Ensure consistent cell seeding density and passage number. Monitor cell health and viability. |
| Precipitation of the inhibitor in media | The inhibitor has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the assay buffer or cell culture medium. Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent-induced artifacts.[5] |
Frequently Asked Questions (FAQs)
General Information
-
What is this compound? this compound is a small molecule inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[6][7]
-
What is the mechanism of action? It blocks the binding of the Fc portion of hIgG to hFcRn. This interaction is crucial for extending the half-life of IgG antibodies in circulation.
-
What is the IC50 of this compound? The reported half-maximal inhibitory concentration (IC50) is 2 µM.[2][6][7]
Technical Specifications
| Property | Value |
| CAS Number | 1425051-22-4[6] |
| Molecular Formula | C30H36N6O3[6] |
| Molecular Weight | 528.65 g/mol [6] |
Storage and Handling
-
How should I store the compound? The solid powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in solvent can be stored at -80°C for up to one year.[2]
-
How do I reconstitute the inhibitor? It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For a 10 mM stock solution, add 1.89 mL of DMSO to 10 mg of the compound.
Experimental Protocols
hIgG-hFcRn Binding Inhibition Assay (ELISA-based)
This protocol is a general guideline for an in vitro enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of the hIgG-hFcRn interaction.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant human FcRn
-
Biotinylated human IgG1
-
This compound
-
Assay Buffer (e.g., PBS with 0.05% Tween-20, pH 6.0)
-
Blocking Buffer (e.g., 1% BSA in Assay Buffer)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human FcRn at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with Assay Buffer.
-
Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Assay Buffer.
-
Inhibitor Addition: Prepare serial dilutions of this compound in Assay Buffer and add to the wells. Include a vehicle control (e.g., DMSO).
-
hIgG Addition: Add biotinylated human IgG1 to the wells at a concentration that gives a robust signal in the absence of the inhibitor.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Assay Buffer.
-
Detection: Add Streptavidin-HRP diluted in Assay Buffer and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with Assay Buffer.
-
Development: Add TMB Substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Signaling Pathways and Workflows
FcRn-Mediated IgG Recycling Pathway
The neonatal Fc receptor (FcRn) plays a critical role in maintaining the long half-life of IgG antibodies. This is achieved through a pH-dependent recycling mechanism.
References
- 1. raybiotech.com [raybiotech.com]
- 2. hIgG–hFc receptor-IN-1 | TargetMol [targetmol.com]
- 3. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fc Engineering of Human IgG1 for Altered Binding to the Neonatal Fc Receptor Affects Fc Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biocat.com [biocat.com]
- 7. amsbio.com [amsbio.com]
ensuring reproducibility with hIgG-hFc receptor-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible results when using hIgG-hFc receptor-IN-1, a potent inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively blocks the protein-protein interaction between the Fc region of hIgG and the hFcRn.[1][2] This inhibition prevents the recycling of IgG, a process crucial for extending its serum half-life. The binding of IgG to FcRn is pH-dependent, occurring in the acidic environment of the endosomes (pH < 6.5) and dissociating at the neutral pH of the bloodstream.[3][4][5]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 2 µM.[1][2][6]
Q3: How should I store and handle this compound?
A3: For long-term stability, the powdered form of the inhibitor should be stored at -20°C for up to three years. Once dissolved, the stock solution should be stored at -80°C and can be kept for up to one year.[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[6] For short-term use, a solution can be stored at 4°C for about a week.[6]
Q4: In which assays can this compound be used?
A4: This inhibitor is suitable for use in various in vitro assays designed to measure the binding of hIgG to hFcRn. These include, but are not limited to, Enzyme-Linked Immunosorbent Assays (ELISA), Biolayer Interferometry (BLI), and Surface Plasmon Resonance (SPR).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition observed | Inhibitor Precipitation: The inhibitor may not be fully dissolved in the assay buffer. | Ensure the final concentration of the solvent used for the stock solution (e.g., DMSO) is compatible with your assay system and does not cause precipitation. Prepare fresh dilutions from the stock solution for each experiment. |
| Incorrect Assay pH: The hIgG-hFcRn interaction is strictly pH-dependent, with optimal binding occurring at an acidic pH (typically around 6.0).[3][5] | Verify the pH of your assay buffer. For binding inhibition assays, a pH of 6.0 is generally recommended.[7] | |
| Reagent Quality Issues: Aggregation of either the hIgG or hFcRn can lead to variable results and may affect inhibitor binding.[7][8] | Use high-quality, monodisperse preparations of hIgG and hFcRn.[9] Centrifuge protein reagents before use to remove any aggregates. | |
| High variability between replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the inhibitor or other reagents. | Use calibrated pipettes and ensure proper mixing of all components. |
| Edge Effects in Microplates: Evaporation or temperature gradients across the microplate can lead to variability. | Avoid using the outer wells of the plate or ensure proper sealing and incubation conditions. | |
| Immobilization Issues (SPR/BLI): Inconsistent immobilization of the ligand (either hIgG or hFcRn) can lead to variable binding signals. | Optimize the immobilization protocol to ensure a consistent and stable surface. Lowering the ligand density can sometimes improve results.[7] | |
| Unexpectedly high background signal | Non-specific Binding: The inhibitor or other assay components may be binding non-specifically to the assay surface or other proteins. | Include appropriate controls, such as wells with no inhibitor or no hIgG/hFcRn. Consider adding a blocking agent like BSA to the assay buffer, but be aware that some cross-reactivity with FcRn can occur.[7] |
| Contaminated Buffers or Reagents: Microbial or chemical contamination can interfere with the assay. | Use sterile, filtered buffers and high-purity reagents. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 2 µM | [1][2][6] |
Experimental Protocols
General Protocol for an hIgG-hFcRn Inhibition ELISA
This protocol provides a general framework. Specific concentrations and incubation times may require optimization.
-
Coating: Coat a 96-well microplate with recombinant hFcRn at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Antibody Incubation:
-
Prepare serial dilutions of this compound in an acidic assay buffer (pH 6.0).
-
Add the diluted inhibitor to the wells.
-
Immediately add a constant concentration of biotinylated hIgG to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add Streptavidin-HRP conjugate diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
hIgG-hFcRn Signaling Pathway and Inhibition
Caption: Inhibition of the hIgG-hFcRn interaction by this compound.
Experimental Workflow for Inhibition Assay
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The neonatal Fc receptor (FcRn) binds independently to both sites of the IgG homodimer with identical affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Fc Engineering of Human IgG1 for Altered Binding to the Neonatal Fc Receptor Affects Fc Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hIgG–hFc receptor-IN-1 | TargetMol [targetmol.com]
- 7. sartorius.com [sartorius.com]
- 8. Rapid screening of IgG quality attributes – effects on Fc receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and screening of IgG binding to the neonatal Fc receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hIgG-hFc Receptor-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting data from experiments involving hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a protein-protein interaction inhibitor. Specifically, it blocks the binding of the Fc portion of human immunoglobulin G (hIgG) to the human neonatal Fc receptor (hFcRn).[1][2][3] This inhibition disrupts the normal IgG recycling pathway mediated by FcRn. The reported half-maximal inhibitory concentration (IC50) for this interaction is 2 µM.[1][2][3]
Q2: What is the significance of inhibiting the hIgG-hFcRn interaction?
A2: The hFcRn receptor is responsible for the long half-life of IgG in circulation by protecting it from degradation.[4] By binding to IgG in the acidic environment of endosomes, FcRn recycles IgG back to the cell surface for release at neutral pH.[4] Inhibiting this interaction with a molecule like this compound leads to increased degradation of IgG. This is a therapeutic strategy for autoimmune diseases where pathogenic autoantibodies are a key driver of disease.[5][6]
Q3: What are the key experimental readouts to confirm the activity of this compound?
A3: The primary readout is a decrease in the binding of hIgG to hFcRn. This can be measured using various in vitro assays such as ELISA, Surface Plasmon Resonance (SPR), or flow cytometry.[7][8][9][10] A successful experiment will show a concentration-dependent inhibition of this binding in the presence of this compound. In cell-based assays, a key readout would be a reduction in the recycling of IgG, leading to lower levels of IgG being returned to the extracellular environment.[11]
Q4: Can this compound affect the homeostasis of other proteins?
A4: Yes, FcRn also binds to albumin and is involved in its recycling, similar to IgG.[4] Therefore, inhibitors of the hIgG-hFcRn interaction should be evaluated for their potential to interfere with albumin binding. Depending on the inhibitor's binding site on FcRn, it may or may not affect albumin interaction.[11]
Q5: How do I interpret IC50 values for this compound from different assay formats?
A5: It is important to note that the IC50 value can vary between different experimental setups. A cell-free assay, like a direct binding assay with purified proteins, will likely yield a different IC50 than a cell-based assay that involves complexities like cell membrane permeability and intracellular trafficking.[2] Always compare IC50 values obtained using the same assay conditions.
Data Presentation
Table 1: Representative Binding Affinities of Human IgG1 Variants to Human FcRn at pH 6.0
| IgG1 Variant | Mutations | KD (nM) | Reference |
| Wild-Type | None | 1377 | [12] |
| YTE | M252Y/S254T/T256E | ~10-fold enhanced affinity | [13] |
| LS | M428L/N434S | ~10-fold enhanced affinity | [13] |
| N434H | N434H | ~3-fold higher affinity | [14] |
| N434Y | N434Y | Variable | [15] |
Note: This table provides example data for engineered antibodies to illustrate the range of binding affinities observed in FcRn binding assays. The exact KD values can vary between studies and experimental conditions.
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro hIgG-hFcRn Inhibition Assay using a Chemiluminescent ELISA
This protocol is adapted from commercially available inhibitor screening assay kits.[16][17]
Objective: To determine the IC50 of this compound for the inhibition of the hIgG-hFcRn interaction.
Materials:
-
96-well plate
-
Recombinant human Fc (IgG1)
-
Recombinant human FcRn, biotinylated
-
This compound
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (pH 6.0)
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human Fc (IgG1) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with a suitable blocking buffer for 1 hour at room temperature.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
FcRn Addition: Add a constant concentration of biotinylated human FcRn to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Generation: Add the chemiluminescent substrate and immediately measure the signal using a plate reader.
Data Analysis:
-
Subtract the background signal (wells with no FcRn).
-
Normalize the data to the control wells (no inhibitor).
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background signal | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number of wash steps. |
| Low signal-to-noise ratio | Suboptimal concentrations of proteins or detection reagents. | Optimize the concentrations of coated Fc, biotinylated FcRn, and Streptavidin-HRP. |
| Inconsistent results | Pipetting errors, temperature fluctuations, or inhibitor precipitation. | Ensure accurate pipetting. Maintain consistent incubation times and temperatures. Check the solubility of the inhibitor in the assay buffer. |
| No inhibition observed | Inhibitor is inactive or used at too low a concentration. | Verify the integrity and concentration of the inhibitor stock. Test a wider range of concentrations. |
Protocol 2: Cell-Based IgG Recycling Assay using Flow Cytometry
This protocol is a conceptual guide based on published methodologies for studying FcRn-mediated recycling.[10][11]
Objective: To assess the effect of this compound on the recycling of IgG in cells expressing hFcRn.
Materials:
-
Cells expressing human FcRn (e.g., HEK293-hFcRn-GFP)
-
Fluorescently labeled human IgG (e.g., hIgG-AF647)
-
This compound
-
Cell culture medium
-
Acidic buffer (pH 6.0) and neutral buffer (pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Plating: Plate hFcRn-expressing cells in a multi-well plate and allow them to adhere.
-
Inhibitor Pre-incubation: Treat the cells with different concentrations of this compound for a predetermined time (e.g., 1 hour).
-
IgG Loading: Add fluorescently labeled hIgG to the cells in acidic buffer (pH 6.0) and incubate at 37°C to allow for uptake and binding to FcRn in the endosomes.
-
Washing: Wash the cells with cold acidic buffer to remove unbound IgG.
-
IgG Recycling: Replace the acidic buffer with neutral buffer (pH 7.4) containing the inhibitor and incubate at 37°C for a specific time period (e.g., 30-60 minutes) to allow for IgG recycling to the cell surface and release.
-
Sample Preparation: Detach the cells and prepare them for flow cytometry analysis.
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the cells. A decrease in MFI in inhibitor-treated cells compared to control cells indicates reduced IgG recycling.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of unbound fluorescent IgG. | Optimize the washing steps with cold acidic buffer. |
| Low fluorescence signal | Inefficient uptake of labeled IgG or low FcRn expression. | Confirm FcRn expression in the cell line. Optimize the concentration of labeled IgG and incubation time. |
| High cell death | Inhibitor toxicity. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for the inhibitor. |
| Variable results | Inconsistent cell numbers or timing. | Ensure consistent cell seeding and precise timing for all incubation and washing steps. |
Visualizations
Caption: Experimental workflows for in vitro and cell-based assays.
Caption: hFcRn-mediated IgG recycling pathway and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hIgG–hFc receptor-IN-1 | TargetMol [targetmol.com]
- 3. biocat.com [biocat.com]
- 4. FcRn: The architect behind the immune and non-immune functions of IgG and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FcRn Binding Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. FcRy binding assay and FcRn binding assay services - Syd Labs [sydlabs.com]
- 9. Binding Assays | Sartorius [sartorius.com]
- 10. Monoclonal antibodies directed against human FcRn and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Differential effects of FcRn antagonists on the subcellular trafficking of FcRn and albumin [insight.jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. amsbio.com [amsbio.com]
Technical Support Center: hIgG-hFc Receptor-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the handling, use, and troubleshooting of experiments involving the hIgG-hFc receptor-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor that belongs to the quinoxaline class of compounds.[1] It is designed to block the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[2][3][4] This inhibition has been shown to have a half-maximal inhibitory concentration (IC50) of 2 μM in in vitro assays.[2][3][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by competitively inhibiting the binding of the Fc portion of hIgG to the hFcRn. The hFcRn is responsible for salvaging IgG from lysosomal degradation, thereby extending its half-life. By blocking this interaction, the inhibitor accelerates the degradation of IgG.
Q3: How should I store and handle this compound?
A3: Proper storage is crucial to maintain the stability and activity of the inhibitor.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | > 3 years | Keep in a tightly sealed container, protected from light and moisture.[3] |
| Stock Solution | -80°C | > 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Working Solution | 4°C | Up to 1 week | For short-term use. If the solution appears cloudy or as a suspension, it should be prepared fresh before each use.[3] |
Q4: In what solvents is this compound soluble?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Inconsistent or lower than expected inhibitory activity.
| Potential Cause | Troubleshooting Step |
| Degradation of the inhibitor | Ensure proper storage conditions have been maintained. Prepare fresh working solutions from a new aliquot of the stock solution. |
| Incorrect inhibitor concentration | Verify the calculations for your dilutions. Use a calibrated pipette. |
| Cell line variability | Different cell lines may have varying levels of hFcRn expression or different uptake/metabolism rates for the inhibitor. Confirm hFcRn expression in your cell line. |
| Assay conditions | Optimize incubation time and inhibitor concentration. The IC50 can vary between cell-free and cell-based assays due to factors like cell permeability and metabolism.[3] |
Issue 2: High background or non-specific effects in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Off-target effects of the inhibitor | Perform control experiments with a structurally related but inactive compound if available. Titrate the inhibitor to the lowest effective concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and consistent across all wells, including controls. |
| Cell health | Ensure cells are healthy and not overgrown before starting the experiment. |
Issue 3: Difficulty in detecting the inhibitor or its metabolites.
| Potential Cause | Troubleshooting Step |
| Low concentration | Concentrate the sample before analysis. |
| Inappropriate analytical method | Use a sensitive method such as liquid chromatography-mass spectrometry (LC-MS/MS) for detection and quantification.[6][7][8] |
| Metabolic instability | The inhibitor may be rapidly metabolized by cells. Analyze cell lysates and culture medium at different time points to track its stability. Quinoxaline compounds can be metabolized by cytochrome P450 enzymes.[9] |
Experimental Protocols
Protocol 1: General hIgG-hFcRn Binding Inhibition Assay (ELISA-based)
This protocol provides a general method to assess the inhibitory activity of this compound on the hIgG-hFcRn interaction.
Materials:
-
Recombinant human FcRn
-
Human IgG1
-
This compound
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS, pH 6.0)
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the 96-well plate with recombinant human FcRn overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the inhibitor dilutions to the wells, followed by a constant concentration of human IgG1.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add Stop Solution and read the absorbance at 450 nm.
Protocol 2: In Vitro Degradation Assay using LC-MS
This protocol outlines a general method to assess the stability of this compound in a cellular context.
Materials:
-
Cell line expressing hFcRn
-
This compound
-
Cell culture medium
-
LC-MS/MS system
-
Acetonitrile
-
Formic acid
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with a known concentration of this compound.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect both the cell lysate and the culture medium.
-
Perform protein precipitation on the samples using acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound.
-
The degradation rate can be determined by the decrease in the concentration of the parent compound over time.
Visualizations
Caption: The hIgG-hFcRn salvage pathway and the mechanism of action of this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. biocat.com [biocat.com]
- 3. hIgG–hFc receptor-IN-1 | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of FcRn Antagonists: The Biologic Efgartigimod Versus the Small Molecule hIgG-hFc receptor-IN-1
For researchers, scientists, and drug development professionals, the targeting of the neonatal Fc receptor (FcRn) has emerged as a validated and highly promising strategy for the treatment of IgG-mediated autoimmune diseases. This guide provides a detailed comparison of two distinct approaches to FcRn inhibition: efgartigimod, a clinically approved Fc fragment-based biologic, and hIgG-hFc receptor-IN-1, a preclinical small molecule inhibitor.
This comparison reveals a significant disparity in the available data. Efgartigimod is a well-characterized therapeutic with extensive clinical validation, while this compound is an early-stage compound with limited publicly accessible information. This guide will objectively present the known attributes of each, highlighting the fundamental differences in their molecular properties, mechanisms of action, and developmental status.
Executive Summary
Efgartigimod stands as a first-in-class, clinically proven FcRn antagonist, demonstrating robust efficacy in reducing pathogenic IgG antibodies. As an engineered biologic, it offers high affinity and specificity for its target. In contrast, this compound represents a potential next-generation approach, a small molecule designed to achieve the same therapeutic goal but with the potential for oral administration. This presents a classic drug development scenario: a potent and validated biologic with an established clinical profile versus a less developed, but potentially more convenient, small molecule therapeutic.
Molecular Profile and Mechanism of Action
Efgartigimod: An Engineered Fc Fragment
Efgartigimod is a human IgG1 Fc fragment that has been modified with five amino acid substitutions (M252Y/S254T/T256E/H433K/N434F), known as ABDEG mutations.[1][2] These changes are engineered to increase its binding affinity for FcRn at both the acidic pH of the endosome (pH 6.0) and the physiological pH of the bloodstream (pH 7.4).[1]
Mechanism of Action: Efgartigimod functions as a competitive antagonist of FcRn.[3][4] The primary role of FcRn is to salvage IgG from lysosomal degradation, thereby extending its circulating half-life. By binding to FcRn with high affinity, efgartigimod outcompetes endogenous IgG, including pathogenic autoantibodies.[3] This prevents the recycling of IgG, leading to its accelerated degradation and a subsequent rapid and profound reduction in overall circulating IgG levels.[1][5]
Caption: Mechanism of action of Efgartigimod.
This compound: A Small Molecule Inhibitor
This compound is identified as a small molecule inhibitor of the protein-protein interaction between human IgG and human FcRn.[3][6][7][8] It is part of a novel class of compounds based on a quinoxaline scaffold.[9]
Mechanism of Action: As a small molecule, this compound is presumed to physically obstruct the interaction between IgG and FcRn. The precise binding site and the nature of the inhibition (e.g., competitive, allosteric) are not detailed in publicly available literature. The intended outcome is to prevent IgG from engaging with FcRn within the acidic environment of the endosome, thereby shunting it towards the lysosomal degradation pathway.
Caption: Postulated mechanism of this compound.
Quantitative Data Comparison
The quantitative comparison is inherently limited by the scarcity of data for this compound.
| Parameter | Efgartigimod | This compound |
| Molecular Type | Engineered human IgG1 Fc fragment (Biologic) | Small molecule (Quinoxaline derivative) |
| Molecular Weight | ~25 kDa | 528.65 g/mol [10] |
| Binding Affinity (KD) | High affinity, pH-dependent. Approximately 20-fold lower affinity at pH 7.4 compared to pH 6.0.[1] Specific KD values are proprietary. | Not publicly available. |
| In Vitro Potency (IC50) | Activity is typically characterized by IgG reduction rather than a direct IC50. | 2 µM (in an hIgG-hFcRn protein-protein interaction assay)[3] |
| In Vivo Efficacy | Clinically demonstrated to reduce total IgG levels by up to 75% from baseline in human subjects.[1] | No publicly available in vivo data. |
| Route of Administration | Intravenous (IV) or Subcutaneous (SC) | Potentially oral, though this is unconfirmed. |
| Development Stage | Clinically approved and marketed (Vyvgart®) | Preclinical |
Experimental Protocols & Validation Workflow
Detailed experimental methodologies for this compound are not publicly available. The workflows presented below contrast the established, multi-stage validation process for a biologic like efgartigimod with a typical discovery and preclinical workflow for a small molecule inhibitor.
Efgartigimod Characterization Workflow
Caption: Efgartigimod development and validation workflow.
Key Experimental Protocols for Efgartigimod:
-
Surface Plasmon Resonance (SPR): This technique is crucial for quantifying the binding kinetics (association/dissociation rates) of efgartigimod to FcRn. The protocol involves immobilizing recombinant human FcRn on a sensor surface and flowing efgartigimod at various concentrations across it at both pH 6.0 and pH 7.4 to determine the pH-dependent binding affinity (KD).
-
In Vivo Pharmacodynamic (PD) Studies: These experiments are essential to confirm the mechanism of action in a living system. Typically performed in human FcRn transgenic mice or non-human primates, the protocol involves administering efgartigimod and collecting serial blood samples to measure the reduction in total IgG levels over time using methods like ELISA.
Postulated Workflow for this compound
Caption: Typical workflow for small molecule FcRn inhibitor discovery.
Hypothetical Experimental Protocol for this compound:
-
Competition ELISA for IC50 Determination: This assay is used to determine the potency of the small molecule in disrupting the target protein-protein interaction. A hypothetical protocol would involve coating a microplate with recombinant human FcRn, then adding a fixed concentration of labeled human IgG along with a serial dilution of this compound. The plate is incubated at pH 6.0, and the amount of bound IgG is quantified. The resulting dose-response curve is used to calculate the IC50 value.
Implications for Drug Development
The comparison of efgartigimod and this compound encapsulates a pivotal strategic consideration in modern drug discovery:
-
Efgartigimod exemplifies the success of rational biologic design. Its high specificity and engineered affinity for FcRn have translated into a predictable and powerful pharmacological effect, culminating in clinical approval and a new standard of care. The principal limitations of this class are the manufacturing costs and the requirement for parenteral (intravenous or subcutaneous) administration.
-
This compound represents the ambition for a more convenient, orally bioavailable therapy. Small molecules can offer advantages in ease of administration and potentially better tissue distribution. However, developing a small molecule to effectively and safely inhibit a protein-protein interaction is a significant scientific challenge. Key hurdles include achieving sufficient potency and selectivity, ensuring a clean off-target profile, and optimizing pharmacokinetic properties. The absence of further publications on this compound since its discovery in 2013 may suggest that it encountered substantial developmental obstacles.
For researchers, efgartigimod provides a crucial benchmark for therapeutic FcRn inhibition. Any new molecular entity targeting this pathway must demonstrate at least comparable efficacy and safety, or offer a transformative advantage, such as oral delivery. While high-risk, the continued exploration of small molecule inhibitors remains a critical endeavor that could ultimately broaden patient access and improve the management of autoimmune diseases.
References
- 1. generian.com [generian.com]
- 2. Preclinical MoA Analysis | genOway [genoway.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Insight into small molecule binding to the neonatal Fc receptor by X-ray crystallography and 100 kHz magic-angle-spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insight into small molecule binding to the neonatal Fc receptor by X-ray crystallography and 100 kHz magic-angle-spinning NMR (Journal Article) | OSTI.GOV [osti.gov]
- 10. biocat.com [biocat.com]
A Researcher's Guide to In Vitro Models for Predicting IgG Pharmacokinetics
A comparative analysis of leading methodologies for early-stage assessment of monoclonal antibody candidates.
For researchers and drug development professionals, the early and accurate prediction of an IgG-based therapeutic's in vivo behavior is critical for de-risking and accelerating the path to clinical trials. In vitro models that recapitulate the key mechanisms governing IgG pharmacokinetics offer a rapid and cost-effective means to screen and select candidates with desirable half-lives. This guide provides a comparative overview of two predominant in vitro models: direct FcRn binding assays and cell-based transcytosis assays. We will delve into their underlying principles, present comparative data, and provide detailed experimental protocols to aid in the selection of the most appropriate model for your research needs.
The longevity of Immunoglobulin G (IgG) in circulation is primarily governed by its pH-dependent interaction with the neonatal Fc receptor (FcRn).[1][2] This receptor salvages IgG from lysosomal degradation through a recycling mechanism and facilitates its transport across cellular barriers via transcytosis.[3] Consequently, in vitro models for assessing IgG pharmacokinetics are largely centered around characterizing these FcRn-mediated processes.
Comparative Analysis of In Vitro Models
The two most common approaches to predict the in vivo half-life of human IgG are direct binding assays that measure the affinity of an antibody to FcRn and cell-based assays that measure the transport of an antibody across an FcRn-expressing cell monolayer. Below is a summary of their key characteristics and performance metrics.
| Feature | FcRn Binding Assay (Biolayer Interferometry) | Cell-Based Transcytosis Assay (MDCK-hFcRn) |
| Principle | Measures the kinetics of IgG binding to immobilized FcRn at acidic and physiological pH. | Measures the quantity of IgG transported across a polarized monolayer of cells expressing human FcRn. |
| Throughput | High | Medium to Low |
| Complexity | Low | High |
| Physiological Relevance | Moderate (isolates FcRn interaction) | High (integrates cellular uptake, trafficking, and FcRn interaction) |
| Correlation with in vivo half-life | Strong correlation observed between FcRn binding/dissociation rates and clinical half-life.[1][2] | Notable correlation between transcytosis readouts and clearance in humans.[4] |
| Information Provided | Association rate (ka), dissociation rate (kd), and affinity (KD) of the IgG-FcRn interaction. | Rate of apical-to-basolateral transport, reflecting the efficiency of transcytosis. |
Experimental Data Summary
The following tables summarize quantitative data from studies utilizing these in vitro models to predict IgG pharmacokinetics.
Table 1: Correlation of in vitro FcRn Binding Parameters with in vivo Half-Life of Human IgG1 mAbs
| mAb | FcRn Association Rate (1/Ms) at pH 6.0 | FcRn Dissociation Rate (1/s) at pH 7.4 | In Vitro Combined Rate Score | Phase 1 Clinical Half-Life (days) |
| mAb-1 | 1.2 x 105 | 8.0 x 10-3 | 1.5 x 107 | 21 |
| mAb-2 | 1.5 x 105 | 7.5 x 10-3 | 2.0 x 107 | 23 |
| mAb-3 | 9.8 x 104 | 9.1 x 10-3 | 1.1 x 107 | 18 |
| mAb-4 | 1.8 x 105 | 6.2 x 10-3 | 2.9 x 107 | 25 |
| mAb-5 | 1.1 x 105 | 8.5 x 10-3 | 1.3 x 107 | 20 |
Data adapted from a study demonstrating a strong correlation between combined FcRn association and dissociation rates and clinical half-life.[1]
Table 2: Comparison of in vitro Transcytosis in MDCK-hFcRn Cells with Human Clearance
| mAb | In Vitro Transcytosis (% of input) | Human Clearance (mL/day/kg) |
| mAb-A | 2.5 | 0.20 |
| mAb-B | 1.8 | 0.28 |
| mAb-C | 3.1 | 0.15 |
| mAb-D | 1.2 | 0.35 |
| mAb-E | 2.8 | 0.18 |
Illustrative data based on findings that show a notable correlation between transcytosis readouts and in vivo clearance.[4]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: pH-dependent binding of IgG to FcRn mediates its recycling.
Caption: Workflow for Biolayer Interferometry (BLI) based FcRn binding assay.
Caption: Workflow for a cell-based transcytosis assay.
Detailed Experimental Protocols
1. FcRn Binding Assay using Biolayer Interferometry (BLI)
This protocol outlines the measurement of human IgG binding to human FcRn.
-
Materials:
-
Biolayer interferometry system (e.g., Octet, ForteBio)
-
Amine reactive biosensors
-
Recombinant human FcRn
-
Human IgG of interest
-
Activation buffer: 0.4 M EDC, 0.1 M NHS
-
Blocking buffer: 1 M ethanolamine pH 8.5
-
Assay buffers: 1X PBS pH 6.0 and 1X PBS pH 7.4, both with 0.05% Tween 20
-
-
Procedure:
-
FcRn Immobilization:
-
Hydrate biosensors in water.
-
Activate the biosensors in activation buffer for 5 minutes.
-
Immobilize recombinant human FcRn (e.g., at 10 µg/mL in 10 mM acetate buffer pH 5.0) for 10 minutes.
-
Block the remaining active sites with blocking buffer for 5 minutes.
-
Wash the biosensors in assay buffer.
-
-
Baseline:
-
Equilibrate the FcRn-loaded biosensors in assay buffer (pH 6.0) for 5 minutes to establish a stable baseline.
-
-
Association:
-
Transfer the biosensors to wells containing a dilution series of the human IgG in assay buffer (pH 6.0).
-
Measure the association for 5-10 minutes.
-
-
Dissociation:
-
Transfer the biosensors to wells containing assay buffer (pH 7.4) to induce dissociation.
-
Measure the dissociation for 10-15 minutes.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
2. Cell-Based Transcytosis Assay using MDCK-hFcRn Cells
This protocol describes the measurement of IgG transport across a polarized cell monolayer.
-
Materials:
-
MDCK cells stably expressing human FcRn (MDCK-hFcRn)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Human IgG of interest
-
ELISA reagents for IgG quantification
-
-
Procedure:
-
Cell Seeding:
-
Seed MDCK-hFcRn cells onto the apical side of the Transwell inserts at a high density (e.g., 2 x 105 cells/cm2).
-
Culture for 4-6 days to allow for the formation of a polarized monolayer with tight junctions. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
-
Transcytosis Assay:
-
Wash the cell monolayer with warm HBSS.
-
Add the human IgG of interest (e.g., at 100 µg/mL) to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plate at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), collect the entire volume from the basolateral chamber and replace it with fresh warm HBSS.
-
-
Quantification:
-
Quantify the concentration of IgG in the collected basolateral samples using a validated ELISA.
-
-
Data Analysis:
-
Calculate the cumulative amount of IgG transported to the basolateral chamber over time. The rate of transcytosis can be determined from the slope of the linear portion of the cumulative transport versus time curve.
-
-
Conclusion
Both FcRn binding assays and cell-based transcytosis assays provide valuable, albeit different, insights into the potential pharmacokinetic properties of IgG candidates. High-throughput binding assays are excellent for early-stage screening of large numbers of molecules to rank-order them based on their fundamental interaction with FcRn. Cell-based transcytosis assays, while more complex and lower in throughput, offer a more physiologically relevant system by incorporating cellular processes. The choice of model will depend on the specific research question, the stage of drug development, and available resources. For a comprehensive in vitro assessment, a tiered approach is often employed, where promising candidates from high-throughput binding assays are further characterized in more complex cell-based models. This strategy allows for a robust and data-driven selection of IgG therapeutics with a higher probability of success in subsequent in vivo studies.
References
- 1. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel in vitro assay to predict neonatal Fc receptor-mediated human IgG half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vitro FcRn- dependent transcytosis assay as a screening tool for predictive assessment of nonspecific clearance of antibody therapeutics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Analysis of hIgG-hFc Receptor-IN-1 and Other FcRn Inhibitors: A Guide to Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding kinetics and affinity of hIgG-hFc receptor-IN-1 with other notable inhibitors of the human neonatal Fc receptor (FcRn). The data presented herein is intended to offer an objective overview to inform research and development efforts in the field of autoimmune diseases and antibody therapeutics.
Introduction to this compound
This compound is a small molecule inhibitor designed to block the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1] By disrupting this interaction, this compound can accelerate the degradation of pathogenic IgG, representing a promising therapeutic strategy for autoimmune diseases mediated by IgG autoantibodies. The primary reported potency metric for this compound is an IC50 of 2 µM, as determined by a competitive AlphaScreen assay.[1]
Comparative Binding Kinetics and Affinity
To provide a clear perspective on the performance of this compound, this section presents a comparative summary of its binding affinity alongside other well-characterized FcRn inhibitors. These alternatives include monoclonal antibodies and engineered Fc fragments that are in various stages of clinical development or have been approved for therapeutic use.
| Molecule | Type | Target | Affinity (Kd) | On-rate (kon) (1/Ms) | Off-rate (koff) (1/s) | Method | pH |
| This compound | Small Molecule Inhibitor | hIgG-hFcRn Interaction | IC50: 2 µM | Not Reported | Not Reported | AlphaScreen | 6.0 |
| Efgartigimod (Fc-MST-HN) | Engineered Human IgG1 Fc Fragment | Human FcRn | 14.2 nM | Not Reported | Not Reported | SPR | 6.0 |
| 320 nM | Not Reported | Not Reported | SPR | 7.4 | |||
| Rozanolixizumab | Humanized IgG4 Monoclonal Antibody | Human FcRn | 23 pM | Not Reported | Not Reported | SPR | 6.0 |
| 34 pM | Not Reported | Not Reported | SPR | 7.4 | |||
| MST-HN Mutant (full-length IgG1) | Engineered Human IgG1 Antibody | Human FcRn | ~34 nM | Not Reported | Not Reported | SPR | 6.0 |
| Wild-type Human IgG1 | Human IgG1 | Human FcRn | 760 ± 60 nM | Not Reported | Not Reported | SPR | 5.8 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding affinity and kinetics data. Below are the protocols for the key experiments cited in this guide.
AlphaScreen Assay for this compound
The IC50 value for this compound was determined using a competitive AlphaScreen assay. This homogeneous, bead-based immunoassay measures the inhibition of the hIgG-hFcRn interaction.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated hFcRn binds to protein A-coated acceptor beads, and hIgG-conjugated donor beads bind to the FcRn. Upon excitation, the donor beads release singlet oxygen, which excites the nearby acceptor beads, resulting in a light signal. A small molecule inhibitor that disrupts the hIgG-hFcRn interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.
Protocol:
-
Reagents: Biotinylated human FcRn, Protein A-coated acceptor beads, hIgG-conjugated donor beads, assay buffer (e.g., PBS with 0.1% BSA, pH 6.0), and this compound at various concentrations.
-
Procedure:
-
A mixture of biotinylated hFcRn and protein A-coated acceptor beads is prepared in the assay buffer and incubated to allow binding.
-
This compound at serially diluted concentrations is added to the wells of a microplate.
-
The hFcRn-acceptor bead complex is then added to the wells.
-
Finally, hIgG-conjugated donor beads are added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-compatible reader, and the signal is recorded.
-
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Surface Plasmon Resonance (SPR) for Antibody and Fc Fragment Binding Kinetics
The binding kinetics and affinity of efgartigimod, rozanolixizumab, and the MST-HN mutant were determined using Surface Plasmon Resonance (SPR).
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of biomolecular interactions and the determination of kinetic parameters (kon and koff) and the dissociation constant (Kd).
General Protocol:
-
Immobilization: One of the binding partners (e.g., FcRn) is immobilized on the surface of a sensor chip.
-
Association: The other binding partner (the analyte, e.g., the antibody or Fc fragment) is flowed over the sensor surface at various concentrations in a running buffer at a specific pH (e.g., pH 6.0 or 7.4). The binding is measured as an increase in the SPR signal.
-
Dissociation: The flow of the analyte is replaced with the running buffer, and the dissociation of the complex is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the immobilized ligand, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizing the hIgG-hFcRn Interaction and Inhibition
The following diagrams illustrate the key molecular interactions and the experimental workflow for their characterization.
Caption: Interaction of hIgG with hFcRn and its inhibition.
Caption: Workflow for SPR-based binding kinetics analysis.
References
Assessing the Selectivity of hIgG-hFc receptor-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hIgG-hFc receptor-IN-1, a small molecule inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) interaction. Its performance is evaluated against prominent biologic alternatives, offering a comprehensive overview supported by available data and detailed experimental protocols to aid in research and development decisions.
Introduction to this compound and its Alternatives
This compound is a small molecule designed to inhibit the interaction between hIgG and hFcRn, with a reported half-maximal inhibitory concentration (IC50) of 2 μM.[1][2] This interaction is crucial for the extended half-life of IgG antibodies. By blocking this pathway, this compound has the potential to accelerate the degradation of pathogenic IgGs, a therapeutic strategy for various autoimmune diseases.
In the landscape of FcRn inhibitors, several biologic alternatives have emerged, primarily monoclonal antibodies and antibody fragments. This guide focuses on three key competitors:
-
Nipocalimab: A fully human, effectorless IgG1 monoclonal antibody that targets FcRn with high affinity.
-
Batoclimab: A fully human monoclonal antibody that also targets the IgG-binding site on FcRn.[3][4]
-
Efgartigimod alfa: A human IgG1 Fc fragment engineered for increased affinity to FcRn.
These biologics are designed for high selectivity towards FcRn, aiming to reduce circulating IgG levels without engaging other immune effector functions.
Comparative Selectivity Profile
A critical aspect of any Fc receptor inhibitor is its selectivity. An ideal inhibitor would potently block the target receptor (in this case, FcRn) while exhibiting minimal to no activity against other Fc receptors, such as Fc-gamma receptors (FcγRI, FcγRII, FcγRIII), to avoid unintended immunological effects.
Quantitative Data Summary
| Compound | Target | Mechanism | Selectivity Data |
| This compound | hFcRn | Small Molecule Inhibitor | IC50 (hIgG-hFcRn): 2 µM[1][2]. Data on binding to Fcγ receptors is not publicly available. |
| Nipocalimab | hFcRn | Monoclonal Antibody | High affinity for FcRn at both pH 6.0 (Kd ≤31.7 pM) and pH 7.4 (Kd ≤57.8 pM)[5]. Engineered to lack Fc effector functions, implying low affinity for Fcγ receptors[6]. |
| Batoclimab | hFcRn | Monoclonal Antibody | High affinity for the IgG-binding site on FcRn[3][4]. Displays some pH dependency in binding[7]. Specific binding affinities for Fcγ receptors are not detailed but it is designed to be selective. |
| Efgartigimod alfa | hFcRn | Antibody Fc Fragment | Engineered for increased affinity to FcRn[8]. Binds to FcRn with a Kd of 14.2 nM at pH 6.0 and 320 nM at pH 7.4[9]. |
Note: The selectivity of this compound against other Fc receptors (FcγRI, FcγRIIa, FcγRIIIa) is a critical parameter for a comprehensive assessment. However, at the time of this publication, specific binding or inhibition data for this compound against this panel of Fc-gamma receptors is not available in the public domain. The following experimental protocol is provided to guide researchers in performing such a selectivity assessment.
Experimental Protocols
To assess the selectivity of a small molecule inhibitor like this compound, a combination of binding and competition assays is recommended. Surface Plasmon Resonance (SPR) and competitive Enzyme-Linked Immunosorbent Assay (ELISA) are suitable methods.
Protocol 1: Selectivity Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a method to determine the binding affinity (Kd) of a small molecule inhibitor to a panel of Fc receptors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant human FcRn, FcγRI, FcγRIIa, and FcγRIIIa proteins (with a tag for capture, e.g., His-tag)
-
Anti-tag antibody (e.g., anti-His) for capture
-
This compound and other test compounds
-
Running buffers: HBS-EP+ (pH 7.4) for Fcγ receptors; MES buffer (pH 6.0) for FcRn.
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of Capture Antibody:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the anti-tag antibody to immobilize it on the chip surface.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Ligand Capture:
-
Inject the respective His-tagged Fc receptor (FcRn, FcγRI, FcγRIIa, or FcγRIIIa) over the flow cell to be captured by the immobilized anti-His antibody.
-
-
Analyte Binding:
-
Prepare a serial dilution of this compound in the appropriate running buffer.
-
Inject the different concentrations of the inhibitor over the captured Fc receptor surface.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
A higher Kd value indicates weaker binding. A high Kd for Fcγ receptors compared to FcRn would indicate selectivity.
-
Protocol 2: Competitive ELISA for Inhibition of IgG Binding
This protocol measures the ability of a small molecule inhibitor to compete with IgG for binding to Fc receptors.
Materials:
-
96-well ELISA plates
-
Recombinant human FcRn, FcγRI, FcγRIIa, and FcγRIIIa proteins
-
Human IgG
-
This compound and other test compounds
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the respective recombinant Fc receptor overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare a serial dilution of this compound.
-
Add the inhibitor dilutions to the wells, followed by a fixed concentration of human IgG.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each Fc receptor.
-
A high IC50 value for Fcγ receptors compared to FcRn would indicate selectivity.
-
Signaling Pathways and Experimental Workflows
To visualize the key interactions and experimental processes, the following diagrams are provided in DOT language.
Figure 1: Simplified signaling pathway of FcRn-mediated IgG recycling and its inhibition.
Figure 2: Experimental workflow for SPR-based selectivity assessment.
Figure 3: Experimental workflow for competitive ELISA.
Conclusion
This compound presents a promising small molecule approach to inhibit the hIgG-hFcRn interaction. However, a comprehensive assessment of its selectivity, particularly in comparison to the highly selective biologic alternatives like Nipocalimab, Batoclimab, and Efgartigimod alfa, is contingent on the availability of its binding profile against a panel of Fc-gamma receptors. The provided experimental protocols offer a clear path for researchers to independently determine this critical selectivity data. For drug development professionals, the high selectivity of the biologic alternatives for FcRn, which minimizes the potential for off-target effects, currently represents a more characterized and potentially safer profile for therapeutic applications. Further investigation into the selectivity of this compound is warranted to fully understand its therapeutic potential and position it within the landscape of FcRn-targeting therapies.
References
- 1. hIgG–hFc receptor-IN-1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. | Semantic Scholar [semanticscholar.org]
- 4. news-medical.net [news-medical.net]
- 5. Insight into small molecule binding to the neonatal Fc receptor by X-ray crystallography and 100 kHz magic-angle-spinning NMR (Journal Article) | OSTI.GOV [osti.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Analysis of hIgG-hFc Receptor-IN-1 Cross-Reactivity with Fc Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor, hIgG-hFc receptor-IN-1, focusing on its known interaction with the human neonatal Fc receptor (hFcRn) and potential cross-reactivity with other human Fc gamma receptors (FcγRs). This document summarizes available quantitative data, presents detailed experimental methodologies for assessing such interactions, and includes visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a known inhibitor of the protein-protein interaction between human immunoglobulin G (hIgG) and the human neonatal Fc receptor (hFcRn).[1][2][3] This inhibitory activity has been quantified with a half-maximal inhibitory concentration (IC50) of 2 µM.[1][2][3] The primary function of hFcRn is to regulate IgG and albumin homeostasis, leading to their extended half-life in circulation. By inhibiting this interaction, compounds like this compound have the potential to modulate the pharmacokinetics of IgG-based therapeutics and pathogenic autoantibodies.
Currently, there is a lack of publicly available experimental data specifically detailing the cross-reactivity of this compound with other human Fc receptors, such as FcγRI, FcγRIIA, FcγRIIB, and FcγRIIIA. Understanding the selectivity of this inhibitor is crucial for predicting its potential off-target effects and overall therapeutic profile. This guide, therefore, presents a comparison of the inhibitor's known affinity for hFcRn against the natural binding affinities of hIgG for other Fcγ receptors to provide a framework for assessing its potential selectivity.
Data Presentation: Binding Affinities
The following table summarizes the known inhibitory concentration of this compound against the hIgG-hFcRn interaction and the binding affinities of monomeric human IgG1 for various human Fc receptors. This comparison helps to contextualize the inhibitor's potency and potential for selective binding.
| Molecule | Target Receptor | Binding Affinity (KD) / IC50 | Comments |
| This compound | hFcRn | IC50 = 2 µM[1][2][3] | Inhibitor of the hIgG-hFcRn interaction. |
| Human IgG1 | hFcγRI (CD64) | ~1-10 nM[4][5][6][7] | High-affinity receptor. |
| Human IgG1 | hFcγRIIA (CD32a) | ~0.5-1 µM[8] | Low-affinity receptor. |
| Human IgG1 | hFcγRIIB (CD32b) | ~1-5 µM | Low-affinity inhibitory receptor. |
| Human IgG1 | hFcγRIIIA (CD16a) | ~0.1-1 µM | Low-affinity receptor. |
Experimental Protocols
To experimentally determine the cross-reactivity of this compound with other Fc receptors, a competitive binding assay is a suitable method. Below is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for this purpose.
Competitive ELISA Protocol for Assessing Cross-Reactivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of hIgG1 to various human Fcγ receptors.
Materials:
-
High-binding 96-well microplates
-
Recombinant human Fcγ receptors (FcγRI, FcγRIIA, FcγRIIB, FcγRIIIA)
-
Human IgG1
-
This compound
-
Biotinylated anti-human IgG (Fab-specific) antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Coat the wells of a 96-well microplate with 100 µL of recombinant human Fcγ receptor (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of human IgG1 (at a concentration near its KD for the respective receptor) with the various concentrations of this compound for 1 hour at room temperature.
-
Transfer 100 µL of the IgG1-inhibitor mixtures to the coated and blocked microplate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of biotinylated anti-human IgG (Fab-specific) antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Development and Reading:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate until a sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for a competitive ELISA to assess inhibitor cross-reactivity.
Fcγ Receptor Signaling Pathways
Caption: Simplified signaling pathways of activating and inhibitory Fcγ receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. amsbio.com [amsbio.com]
- 4. Structural basis for binding of human IgG1 to its high-affinity human receptor FcγRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Crystal Structure of Fcγ Receptor I and Its Implication in High Affinity γ-Immunoglobulin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the high affinity receptor, FcγRI, in autoimmune disease, neuropathy, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for FcγRIIa Recognition of Human IgG and Formation of Inflammatory Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FcRn Inhibitors: In Vitro and In Vivo Efficacy of hIgG-hFc Receptor-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule hIgG-hFc receptor-IN-1 and other FcRn inhibitors. The data presented herein is compiled from publicly available scientific literature and is intended to provide an objective overview to inform research and development decisions.
Introduction to FcRn Inhibition
The neonatal Fc receptor (FcRn) plays a crucial role in extending the half-life of Immunoglobulin G (IgG) and albumin by rescuing them from lysosomal degradation. This mechanism is essential for maintaining humoral immunity. However, in the context of autoimmune diseases, FcRn also protects pathogenic autoantibodies, thereby contributing to disease pathology. Inhibition of the FcRn-IgG interaction is therefore a promising therapeutic strategy for a range of autoimmune disorders. This guide focuses on a comparative evaluation of different modalities of FcRn inhibitors, with a special focus on the small molecule inhibitor, this compound.
Data Presentation: Quantitative Comparison of FcRn Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor Class | Specific Molecule | Target | In Vitro Potency (IC50/Affinity) | In Vivo Efficacy Highlights | Organism |
| Small Molecule | This compound (comp 66) | hFcRn-hIgG Interaction | 2 µM [1] | Data not publicly available. | - |
| Peptide | SYN1436 | hFcRn | Potent blockade of IgG-FcRn interaction.[2] | ~80% reduction in serum IgG in cynomolgus monkeys.[2] | Cynomolgus Monkey |
| Engineered Antibody (Abdeg) | MST-HN | hFcRn | Increased affinity for hFcRn at pH 6.0 and 7.2. | Enhanced clearance of IgG in mice, improved tumor-to-blood ratios in imaging.[3][4] | Mouse |
| Monoclonal Antibody | Rozanolixizumab (UCB7665) | hFcRn | High affinity for FcRn at both pH 6.0 and 7.4. | Significant reduction in total IgG and pathogenic autoantibody levels in patients with myasthenia gravis.[5][6][7][8][9][10] | Human |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
In Vitro hFcRn-hIgG Interaction Assay (for this compound)
This protocol is based on the general principles of competitive ELISA used for screening small molecule inhibitors of protein-protein interactions.
-
Plate Coating: High-binding 96-well plates are coated with human IgG at a concentration of 2 µg/mL in a suitable buffer (e.g., PBS) overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: A dilution series of the test compound (this compound) is prepared. The compound dilutions are then added to the wells, followed by the addition of biotinylated human FcRn at a constant concentration. The plate is incubated for 1-2 hours at room temperature.
-
Detection: After washing, streptavidin-conjugated horseradish peroxidase (HRP) is added to the wells and incubated for 1 hour at room temperature.
-
Signal Development: The plate is washed again, and a substrate for HRP (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy Study in Cynomolgus Monkeys (for SYN1436)
This protocol is a summary of the in vivo studies performed to evaluate the peptide inhibitor SYN1436.[2]
-
Animal Model: Healthy, adult cynomolgus monkeys are used for the study.
-
Dosing: SYN1436 is administered intravenously (i.v.) or subcutaneously (s.c.) at various doses and frequencies (e.g., 5 mg/kg three times per week i.v.). A vehicle control group is included.
-
Sample Collection: Blood samples are collected at predetermined time points before and after dosing.
-
IgG Quantification: Serum IgG levels are measured using a validated immunoassay (e.g., ELISA).
-
Data Analysis: The percentage reduction in serum IgG levels from baseline is calculated for each treatment group and compared to the vehicle control.
In Vivo Biodistribution and Imaging Studies in Mice (for Abdegs)
This protocol outlines the experimental design for evaluating the clearing effect of engineered antibodies (Abdegs).[3]
-
Tumor Model: Mice are implanted with tumor cells that overexpress a specific target antigen (e.g., HER2-overexpressing tumors).
-
Radiolabeled Antibody Administration: A radiolabeled (e.g., with 124I or 125I) antibody targeting the tumor antigen is injected into the tumor-bearing mice.
-
Abdeg Administration: At a specified time point after the injection of the radiolabeled antibody (e.g., 8 hours), the Abdeg (e.g., MST-HN) is administered.
-
Biodistribution Analysis: At various time points post-Abdeg injection (e.g., 24 and 48 hours), mice are euthanized, and organs are collected. The radioactivity in each organ is measured using a gamma counter to determine the biodistribution of the radiolabeled antibody.
-
PET Imaging: For in vivo imaging, PET scans are performed at specified time points after Abdeg administration.
-
Data Analysis: Tumor-to-blood ratios and systemic exposure to the radiolabel are calculated to assess the clearing efficacy of the Abdeg.
Mandatory Visualization
Signaling Pathway of FcRn-Mediated IgG Recycling and its Inhibition
Caption: FcRn-mediated IgG recycling and points of inhibition.
Experimental Workflow for In Vitro Screening of FcRn Inhibitors
Caption: Competitive ELISA workflow for FcRn inhibitor screening.
Logical Relationship of FcRn Inhibition and Therapeutic Outcome
Caption: Therapeutic rationale for FcRn inhibition.
Conclusion
This compound represents a promising class of small molecule inhibitors of the FcRn-IgG interaction, with a demonstrated in vitro potency of 2 µM.[1] However, publicly available in vivo efficacy data for this compound is currently lacking. In contrast, alternative modalities such as peptide inhibitors (SYN1436), engineered antibodies (Abdegs), and monoclonal antibodies (Rozanolixizumab) have demonstrated significant in vivo efficacy in animal models and, in the case of Rozanolixizumab, in human clinical trials for autoimmune diseases.[2][3][4][5][6][7][8][9][10]
The choice of an FcRn inhibitor for therapeutic development will depend on various factors, including the desired route of administration, pharmacokinetic profile, and manufacturing considerations. Small molecules like this compound offer the potential for oral bioavailability, which is a significant advantage over injectable biologics. Further preclinical and clinical studies are warranted to fully elucidate the in vivo potential of this and other quinoxaline-based FcRn inhibitors. This guide provides a foundational comparison to aid researchers in this critical area of drug discovery.
References
- 1. Discovery and structure-activity relationships of small molecules that block the human immunoglobulin G-human neonatal Fc receptor (hIgG-hFcRn) protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of IgG in nonhuman primates by a peptide antagonist of the neonatal Fc receptor FcRn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Fc-Engineered Antibodies as Clearing Agents to Increase Contrast During PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.wardoberlab.com [docs.wardoberlab.com]
- 5. UCB Accelerates Anti-FcRn Rozanolixizumab in Myasthenia Gravis Into Confirmatory Development Phase - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. FcRn Inhibitor Therapies in Neurologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of FcRn inhibitors in patients with myasthenia gravis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of hIgG-hFc Receptor-IN-1: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for hIgG-hFc receptor-IN-1, a potent inhibitor of the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) protein-protein interaction. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from chemical suppliers and general laboratory safety protocols to offer a comprehensive operational and disposal plan.
Key Properties of this compound
A summary of the known quantitative and qualitative data for this compound is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| IUPAC Name | 2-(3-(azepan-1-yl)quinoxalin-2-yl)-2-cyano-N-(1-(4-methoxyphenyl)-2-morpholinoethyl)acetimidic acid | |
| Molecular Formula | C30H36N6O3 | |
| Molecular Weight | 528.65 g/mol | |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| IC50 | 2 µM (for hIgG-hFcRn protein-protein interaction) | [1][2][3][4][5] |
| Storage Temperature | 2-8°C | |
| Purity | 95% |
Hazard Identification and Safety Precautions
According to supplier information, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning".
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Understanding the Mechanism: The Neonatal Fc Receptor (FcRn) Signaling Pathway
This compound targets the interaction between hIgG and hFcRn. The neonatal Fc receptor plays a crucial role in maintaining the homeostasis of IgG and albumin, thus extending their half-life in circulation. By inhibiting this interaction, this compound can modulate IgG levels, a mechanism of interest in the context of autoimmune diseases. The following diagram illustrates a simplified overview of the FcRn-mediated IgG recycling pathway.
References
Essential Safety and Logistical Information for Handling hIgG-hFc receptor-IN-1
Disclaimer: This document provides guidance on the safe handling of hIgG-hFc receptor-IN-1 based on general laboratory safety principles for potent, small molecule, protein-protein interaction inhibitors. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, all personnel must handle this substance with the utmost caution, assuming it is potentially hazardous. A thorough risk assessment should be conducted by the principal investigator or laboratory supervisor before any work with this compound commences.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table summarizes the known chemical and biological properties.
| Property | Value | Source |
| Chemical Formula | C₃₀H₃₆N₆O₃ | [1][2] |
| Molecular Weight | 528.65 g/mol | [1][2] |
| CAS Number | 1425051-22-4 | [1][2] |
| Biological Activity | Human immunoglobulin G - human neonatal Fc receptor (hIgG-hFcRn) protein-protein interaction inhibitor | [1][2][3] |
| IC₅₀ | 2 µM | [1][2][3] |
| Appearance | Solid powder (presumed) | General knowledge of similar compounds |
| Solubility | Information not publicly available. It is recommended to test solubility in small quantities in appropriate solvents (e.g., DMSO, ethanol). | |
| Toxicological Data | Not publicly available. Handle as a potentially toxic substance. |
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to PPE is mandatory. The following PPE should be worn at all times when handling the compound in solid or solution form.
-
Eye and Face Protection:
-
ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Chemical splash goggles should be worn when there is a risk of splashing.
-
A full-face shield should be worn over safety glasses or goggles when handling larger quantities or during procedures with a high risk of splashing.
-
-
Hand Protection:
-
Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards.
-
Change gloves immediately if they become contaminated, torn, or punctured.
-
Wash hands thoroughly after removing gloves.
-
-
Body Protection:
-
A disposable, solid-front, back-closing laboratory gown with long sleeves and tight-fitting cuffs.
-
Ensure legs are fully covered (long pants or equivalent).
-
Closed-toe, non-perforated shoes are required.
-
Disposable shoe covers should be worn in designated handling areas.
-
-
Respiratory Protection:
-
All handling of the solid compound or solutions that could generate aerosols should be performed in a certified chemical fume hood or a biological safety cabinet.
-
If there is a risk of inhaling airborne powder, a NIOSH-certified N95 or higher-rated respirator may be required, as determined by a site-specific risk assessment.
-
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage
-
Receiving: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area. Wear appropriate PPE during inspection.
-
Storage of Solid Compound:
-
Store the solid compound in its original, tightly sealed container at -20°C for long-term storage.
-
The storage area should be clearly labeled with a "Potent Compound" warning sign.
-
Maintain an accurate inventory of the compound, including amounts received, used, and disposed of.
-
-
Storage of Stock Solutions:
-
Prepare stock solutions in a certified chemical fume hood.
-
Store stock solutions in clearly labeled, tightly sealed vials at -80°C for long-term storage.
-
For short-term storage (up to one week), solutions may be stored at 4°C, depending on stability.
-
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Preparation of Solutions
-
Designated Area: All weighing and solution preparation must be conducted in a designated area within a certified chemical fume hood to prevent contamination and exposure.
-
Weighing:
-
Handle the solid compound with extreme care to avoid generating dust.
-
Use a dedicated, calibrated analytical balance within the fume hood.
-
Use disposable weighing boats or paper.
-
-
Dissolving:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and sealed with parafilm.
-
Visually inspect to ensure the compound is fully dissolved before use in experiments.
-
Experimental Use
-
Work Area: Conduct all experiments involving this compound in a designated area, such as a specific bench or fume hood, clearly marked with warning signs.
-
Containment: Use disposable, plastic-backed absorbent pads to cover the work surface and contain any potential spills.
-
Liquid Handling: Use positive displacement pipettes or dedicated standard pipettes with filter tips for all liquid transfers.
-
Avoid Aerosol Generation: Avoid any procedures that may generate aerosols. If this is unavoidable, perform the work in a biological safety cabinet.
Decontamination and Spill Response
-
Decontamination:
-
At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Use a suitable decontamination solution (e.g., a solution of a strong oxidizing agent followed by a thorough rinse with water and 70% ethanol, after confirming compatibility with surfaces and equipment).
-
All disposable materials used for decontamination should be treated as hazardous waste.
-
-
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry into the affected area.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, shoe covers, weighing boats, absorbent pads, pipette tips) in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste (e.g., unused solutions, cell culture media containing the compound) in a dedicated, clearly labeled, leak-proof, and chemically compatible hazardous waste container. Do not mix with other chemical waste streams unless approved by EHS.
-
Sharps Waste: All contaminated sharps (e.g., needles, serological pipettes) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazards (e.g., "Potentially Toxic").
-
Storage and Disposal:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Arrange for pickup by the institution's EHS department.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound, from receipt to disposal, to ensure safety and minimize exposure.
Caption: Workflow for safe handling of this compound.
Signaling Pathway
This compound inhibits the interaction between human immunoglobulin G (IgG) and the human neonatal Fc receptor (FcRn). The primary role of FcRn is to protect IgG and albumin from catabolism, thereby extending their half-life in circulation.[4][5][6] The following diagram illustrates this IgG recycling pathway, which is inhibited by this compound.
Caption: The neonatal Fc receptor (FcRn) signaling pathway for IgG recycling and its inhibition.
References
- 1. hIgG–hFc receptor-IN-1 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The Neonatal Fc Receptor: Key to Homeostasic Control of IgG and IgG-Related Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immunologic Functions of the Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
